N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Beschreibung
Eigenschaften
IUPAC Name |
methyl 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZFELOBFYPAJE-WWPJHQMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: A Multifunctional Tool for Bioconjugation and Beyond
Executive Summary
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is a sophisticated, heterotrifunctional molecule engineered for advanced applications in chemical biology, drug discovery, and diagnostics. Its unique architecture, featuring an azide for bioorthogonal "click" chemistry, a biotin for high-affinity streptavidin binding, and a methyl ester for covalent amine ligation, provides researchers with a versatile tool for constructing complex molecular assemblies. The dual polyethylene glycol (PEG) spacers (PEG3 and PEG4) enhance aqueous solubility and provide optimal spatial orientation, minimizing steric hindrance in conjugation reactions. This guide elucidates the core chemical principles, mechanisms of action, and field-proven protocols for leveraging this linker's full potential in applications ranging from Proteolysis Targeting Chimera (PROTAC) development to advanced surface functionalization and targeted biomolecule labeling.
Introduction: The Power of Heterofunctionality
In the landscape of bioconjugation, the ability to selectively and sequentially link different molecular entities is paramount. Heterobifunctional and heterotrifunctional linkers are the cornerstone of this capability, offering distinct reactive groups that enable controlled conjugation strategies.[1][2] this compound stands out due to its integration of three of the most powerful and widely used functionalities in bioconjugation chemistry.
-
Azide (N₃) Group : Serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This allows for highly specific covalent bond formation even in complex biological media.[5]
-
Biotin Moiety : Provides an exceptionally strong and specific non-covalent binding partner for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ M), which is fundamental to countless detection, purification, and immobilization assays.[6]
-
Methyl Ester (-COOCH₃) Group : Acts as a stable precursor for conjugation to primary amines (-NH₂), such as those on lysine residues of proteins or on amine-functionalized surfaces.[7]
The branched PEG structure not only improves solubility but is a critical design element in applications like PROTACs, where the linker's length and flexibility directly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[8][9]
Physicochemical Properties and Molecular Structure
A thorough understanding of the molecule's properties is essential for designing successful experiments.
Molecular Structure
The structure combines the three key functional groups through flexible PEG chains, providing spatial separation and minimizing interference between the reactive ends.
Caption: Molecular architecture of the heterotrifunctional linker.
Core Properties
The following table summarizes key physicochemical data, compiled from leading suppliers.[10][11][12][13]
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₄N₆O₁₁S | [10][12] |
| Molecular Weight | 706.85 g/mol | [10][11] |
| CAS Number | 2100306-76-9 | [10][12] |
| Purity | Typically ≥95% | [11][12] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, DCM, slightly soluble in water | [10] |
| Storage | Store at -20°C for long-term stability | [10][12] |
Mechanisms of Action: A Trifecta of Chemical Reactivity
The utility of this linker lies in the independent and highly specific nature of its three reactive moieties.
The Azide Handle: Bioorthogonal Click Chemistry
The azide group is a cornerstone of bioorthogonal chemistry, meaning its reactions proceed with high efficiency and selectivity in biological systems without interfering with native biochemical processes.[3] The primary reaction is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring.[4]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common form of click chemistry. It is extremely fast and efficient but requires a copper(I) catalyst, which can be toxic to living cells.[3][14] However, the use of copper-chelating ligands like THPTA can mitigate this toxicity, enabling its use in live-cell labeling.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This catalyst-free alternative uses strained cyclooctynes (e.g., DBCO, BCN). The ring strain accelerates the reaction, making it ideal for applications in living systems where copper toxicity is a concern.[15]
Caption: Comparison of CuAAC and SPAAC click chemistry pathways.
The Biotin Handle: Ultra-High Affinity Interaction
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M).[6][16] This interaction is characterized by a very fast association rate (kon) and an extremely slow dissociation rate (koff).[17][18] This near-irreversible binding is exploited for:
-
Immobilization : Attaching biotinylated molecules to streptavidin-coated surfaces (e.g., beads, plates, biosensors).
-
Detection : Using streptavidin conjugated to reporter enzymes (e.g., HRP) or fluorophores to detect biotinylated targets in assays like ELISA and Western blotting.
-
Purification : Capturing biotinylated proteins from complex lysates using streptavidin-agarose or magnetic beads.[3]
The Methyl Ester Handle: Amine-Reactive Conjugation
The methyl ester itself has low reactivity towards primary amines under physiological conditions.[7] This is a key feature, as it allows the ester to remain stable while other reactions (e.g., click chemistry) are performed. To conjugate to an amine, the ester must be activated or the reaction must be driven under specific conditions.
Two-Step Activation (Recommended for Biomolecules): The most reliable method involves hydrolyzing the methyl ester to a carboxylic acid, followed by activation with carbodiimide chemistry (e.g., EDC/NHS) to form a highly amine-reactive NHS ester.[19]
-
Hydrolysis : R-COOCH₃ + NaOH → R-COO⁻Na⁺ + CH₃OH
-
Activation : R-COOH + EDC/NHS → R-CO-NHS
-
Conjugation : R-CO-NHS + Protein-NH₂ → R-CO-NH-Protein + NHS
This two-step process provides greater control and efficiency, especially for sensitive proteins, by avoiding harsh conditions.[7][19]
Core Applications & Experimental Protocols
This linker's trifunctional nature opens up a vast design space for complex experiments.
Application 1: PROTAC Synthesis and Assembly
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation.[20][] The linker is a critical component, and this compound serves as an advanced building block.[10] Here, the biotin can be used as an affinity handle for purification or pull-down assays of the final PROTAC or its ternary complex.
Workflow:
-
Couple an E3 Ligase Ligand (e.g., containing an alkyne) to the linker's azide group via click chemistry.
-
Couple a Protein of Interest (POI) Ligand (e.g., containing an amine) to the linker's ester group.
-
The final PROTAC now contains a biotin handle for downstream applications.
Caption: Synthetic workflow for assembling a biotinylated PROTAC.
Protocol 4.1.1: General Protocol for PROTAC Synthesis
Objective: To synthesize a biotinylated PROTAC by sequentially coupling a POI ligand and an E3 ligase ligand to the linker.
Materials:
-
This compound
-
Amine-containing POI ligand
-
Alkyne-containing E3 ligase ligand
-
Anhydrous DMSO or DMF[22]
-
0.1 M Sodium Hydroxide (NaOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[7]
-
Conjugation Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.2-7.5[19]
-
Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, THPTA ligand (for CuAAC)[23]
-
DBCO-containing reagent (for SPAAC)
-
HPLC for purification
Methodology:
Part A: Ester Hydrolysis and Activation
-
Hydrolysis: Dissolve the linker (1.0 eq) in a minimal amount of DMSO, then add 1.2 eq of 0.1 M NaOH. Stir at room temperature for 1-2 hours, monitoring by LC-MS until the methyl ester is fully converted to the carboxylic acid. Neutralize with 0.1 M HCl. Lyophilize to obtain the acid form.
-
Expert Insight: Complete hydrolysis is critical. An unreacted ester will not participate in the subsequent EDC/NHS coupling, reducing yield.
-
-
Activation: Dissolve the hydrolyzed linker-acid (1.0 eq) in anhydrous DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 30 minutes in an inert atmosphere to form the amine-reactive NHS ester.[7]
Part B: Conjugation to POI Ligand 3. Dissolve the amine-containing POI ligand (1.2 eq) in Conjugation Buffer. 4. Add the activated NHS-ester solution from Part A dropwise to the POI ligand solution. 5. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. 6. Purify the resulting POI-Linker-Azide intermediate using reverse-phase HPLC.
Part C: Click Chemistry Conjugation to E3 Ligase Ligand 7. Dissolve the purified POI-Linker-Azide intermediate (1.0 eq) and the alkyne-containing E3 ligase ligand (1.1 eq) in a solvent mixture (e.g., DMSO/water). 8. For CuAAC: Add a freshly prepared catalyst solution of CuSO₄ (0.1 eq), Sodium Ascorbate (0.5 eq), and THPTA (0.5 eq).[23] 9. Stir for 1-2 hours at room temperature. Monitor reaction completion by LC-MS. 10. Purify the final biotinylated PROTAC conjugate by reverse-phase HPLC.
Application 2: Surface Functionalization for Biomolecule Capture
This linker is ideal for creating multi-functional surfaces on biosensors, nanoparticles, or microplates.[24][25][26] A common strategy is to first attach the linker to an amine-functionalized surface via its ester group, leaving the azide and biotin moieties exposed for subsequent reactions.
Protocol 4.2.1: Two-Step Surface Functionalization and Protein Immobilization
Objective: To functionalize an amine-coated surface (e.g., a glass slide) and subsequently immobilize a streptavidin-conjugated reporter and an alkyne-tagged protein.
Materials:
-
Amine-functionalized glass slides
-
The linker, EDC, NHS, as described in Protocol 4.1.1
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Alkyne-modified protein of interest
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Methodology:
-
Surface Activation: Activate the linker's ester group to an NHS ester as described in Protocol 4.1.1, Part A.
-
Surface Coupling: Immerse the amine-functionalized slides in the activated linker solution (in anhydrous DMSO/DMF) for 2-4 hours at room temperature.
-
Expert Insight: This step must be performed in an anhydrous environment to prevent hydrolysis of the NHS ester and maximize surface coupling density.
-
-
Washing: Wash the slides thoroughly with DMSO, then ethanol, then water to remove any non-covalently bound linker. Dry under a stream of nitrogen. The surface is now functionalized with both biotin and azide groups.
-
Blocking: Block the slides with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
Streptavidin Immobilization: Incubate the slides with a solution of Streptavidin-HRP (1-5 µg/mL in PBST) for 1 hour. The streptavidin will bind tightly to the surface-immobilized biotin. Wash 3x with PBST.
-
Protein of Interest Immobilization (Click Reaction): Incubate the slides with the alkyne-modified protein of interest (10-50 µg/mL in PBS) along with the CuAAC catalyst solution (or use a SPAAC-compatible alkyne) for 1-2 hours.
-
Final Wash: Wash the slides 3x with PBST and 1x with water.
-
Validation: The surface is now ready. The immobilization of Streptavidin-HRP can be confirmed by adding a TMB substrate (colorimetric readout), and the immobilization of the protein of interest can be confirmed using a specific primary antibody followed by a secondary antibody-enzyme conjugate.
Conclusion and Future Outlook
This compound is more than a simple linker; it is a sophisticated molecular tool that empowers researchers to design and execute complex bioconjugation strategies. Its trifunctional nature provides a robust platform for building PROTACs with built-in affinity handles, creating multifunctional surfaces for advanced diagnostics, and assembling precisely defined biomolecular architectures.[10][11] As research trends move towards greater complexity and control at the molecular level, the demand for such well-designed, multifunctional reagents will only continue to grow, paving the way for new innovations in therapeutics and diagnostics.
References
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Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]
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Gfeller, D., et al. (2013). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 24(1), 49–56. Retrieved from [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
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Breidenbach, M. A., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Current Protocols in Chemical Biology. Retrieved from [Link]
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Singh, Y., et al. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry, 4(7), 1413–1419. Retrieved from [Link]
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Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
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Gaber, Z., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]
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Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Retrieved from [Link]
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Kennedy, S., et al. (2016). Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine, 11(7), 815-827. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Defrancq, E., & Dumy, P. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). An outline of surface functionalization with the chemical linkers silane and PEG.... Retrieved from [Link]
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IEEE Xplore. (2014). Determination of Affinity and Kinetic Constants of the Biotin-Streptavidin Complex Using Microfluidic GMR Biosensors. Retrieved from [Link]
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ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
-
Hyre, D. E., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. Journal of Photochemistry and Photobiology B: Biology, 191, 10-21. Retrieved from [Link]
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Kang, K., et al. (2000). Surface functionalization of low density polyethylene films with grafted poly(ethylene glycol) derivatives. Journal of Materials Chemistry. Retrieved from [Link]
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Samanidou, V. F., et al. (2020). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 5(49), 31443-31451. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Gold Nanoparticle Surface Functionalization: Mixed Monolayer Versus Hetero Bifunctional Peg Linker. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin. Retrieved from [Link]
-
PubMed Central. (2025). Activating PEG host to enable spatially controlled surface functionalization of nanocarriers for biomedical applications. Retrieved from [Link]
-
Creative Biolabs. (n.d.). N-(N3-PEG3)-N-Biotin-PEG4-methyl ester. Retrieved from [Link]
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AxisPharm. (n.d.). PEG-X-PEG. Retrieved from [Link]
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Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
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An In-Depth Technical Guide to N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: A Versatile Linker for Advanced Bioconjugation and Drug Discovery
This guide provides a comprehensive technical overview of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester, a heterobifunctional linker designed for researchers, scientists, and drug development professionals. We will delve into its core structure, functional attributes, and provide field-proven insights into its application in advanced bioconjugation strategies, including its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Power of Precision in Molecular Linkage
In the intricate landscape of modern drug discovery and proteomics, the ability to selectively and efficiently connect molecular entities is paramount. Heterobifunctional linkers are the unsung heroes in this endeavor, providing the crucial bridge between different molecules to create novel conjugates with tailored functionalities. This compound (CAS: 2100306-76-9) has emerged as a powerful tool in this context, offering a unique combination of features that enable a wide range of applications, from targeted protein degradation to advanced bio-analytical assays.[1][2]
This molecule's architecture is a testament to rational design, incorporating three key moieties: a bio-orthogonal azide group, a high-affinity biotin tag, and hydrophilic polyethylene glycol (PEG) spacers.[3][4] This guide will dissect the structure and function of each component, providing a clear understanding of how they contribute to the linker's versatility and efficacy.
Molecular Anatomy and Physicochemical Properties
The judicious design of this compound underpins its utility. Let's explore its constituent parts and overall properties.
Structural Breakdown
The molecule is a branched PEG linker with a central nitrogen atom to which a biotinyl-PEG4-methyl ester and an azido-PEG3 chain are attached.[3]
-
Azide Group (-N₃): This functional group is the cornerstone of its "clickable" nature. Azides are relatively inert in biological systems but react with high efficiency and specificity with terminal alkynes in a reaction known as the Huisgen 1,3-dipolar cycloaddition, more commonly referred to as "click chemistry."[5] This bio-orthogonal reaction allows for the covalent ligation of the linker to alkyne-modified biomolecules in complex biological mixtures with minimal side reactions.
-
Biotin Moiety: Biotin, a B-vitamin, exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin.[2] This interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for the purification, detection, and immobilization of biotinylated molecules.[2]
-
Polyethylene Glycol (PEG) Spacers (PEG3 and PEG4): The inclusion of PEG chains (three and four ethylene glycol units, respectively) confers several advantageous properties. PEG is hydrophilic, which significantly enhances the aqueous solubility of the linker and the resulting bioconjugate.[4] The flexible PEG chains also act as spacers, reducing steric hindrance between the conjugated molecules and improving their accessibility for biological interactions.[2]
-
Methyl Ester Group (-COOCH₃): The terminal methyl ester provides a stable, non-reactive terminus to the biotin-containing arm of the linker.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 2100306-76-9 | [1][6] |
| Molecular Formula | C₃₀H₅₄N₆O₁₁S | [4][6] |
| Molecular Weight | 706.85 g/mol | [2][6] |
| Purity | Typically >95% | [6] |
| Appearance | White to off-white solid or oil | [2] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [2] |
| Storage | Recommended at -20°C, protected from light and moisture | [4] |
Core Applications and Mechanistic Insights
The unique trifecta of an azide, biotin, and PEG spacers makes this linker exceptionally versatile. Here, we explore its primary applications and the scientific principles that govern them.
Bio-orthogonal Labeling via Click Chemistry
The azide group is the gateway to a powerful suite of bioconjugation reactions known as click chemistry. This allows for the precise and stable attachment of the linker to a biomolecule of interest that has been pre-functionalized with an alkyne group.
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between the azide on the linker and a terminal alkyne on the target molecule.[5] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
Causality Behind Experimental Choices: The addition of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial when working with sensitive biomolecules like proteins. This ligand stabilizes the Cu(I) oxidation state and protects the biomolecule from oxidative damage that can be caused by copper ions.
For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative.[5] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group due to the high ring strain of the alkyne.
Expertise in Practice: While SPAAC is advantageous for live-cell imaging and in vivo studies, the reaction kinetics are generally slower than CuAAC. Therefore, for in vitro conjugations where speed and efficiency are paramount and the biomolecule is robust, CuAAC is often the preferred method.
Diagram of Click Chemistry Reactions
Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.
PROTAC Synthesis and Targeted Protein Degradation
A groundbreaking application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7]
This compound is an ideal building block for a modular approach to PROTAC synthesis.[8] A library of potential PROTACs can be rapidly generated by synthesizing an alkyne-modified POI ligand and an azide-functionalized E3 ligase ligand, and then using click chemistry to link them together with a variety of linkers, including the one discussed here. The biotin tag can then be used for pull-down assays to study the formation of the ternary complex (POI-PROTAC-E3 ligase) and to identify the components of the degradation machinery.
Workflow for PROTAC Synthesis and Target Identification
Caption: Modular synthesis of a PROTAC and its use in target identification.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific application.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an alkyne-modified protein.
Materials:
-
This compound
-
Alkyne-modified protein
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO for stock solutions
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution must be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.
-
Add this compound to the reaction mixture. A 2 to 10-fold molar excess of the azide linker over the alkyne-biomolecule is recommended as a starting point.
-
Add the THPTA ligand to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove excess reagents by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of this compound to a DBCO-modified protein.
Materials:
-
This compound
-
DBCO-modified protein
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO for stock solutions
-
Purification system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 2 to 5-fold molar excess of the azide linker is a good starting point.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 2-12 hours, or at 37°C for 1-4 hours to increase the reaction rate.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | - Inactive reagents (especially sodium ascorbate) - Suboptimal pH - Steric hindrance | - Always use freshly prepared sodium ascorbate. - Ensure the reaction buffer pH is between 7 and 8 for CuAAC. - Consider a linker with a longer PEG chain if steric hindrance is suspected. |
| High Background in Pull-down Assays | - Non-specific binding of the biotinylated probe - Insufficient washing | - Include a blocking step with bovine serum albumin (BSA) before adding streptavidin beads. - Increase the number and stringency of wash steps after the pull-down. |
| Protein Precipitation | - Aggregation of the bioconjugate | - Increase the PEG length of the linker to improve solubility. - Optimize the protein concentration and reaction temperature. |
Conclusion: A Versatile Tool for Modern Life Sciences
This compound is a meticulously designed chemical tool that empowers researchers to forge precise and stable linkages between diverse molecular entities. Its trifunctional nature, combining the bio-orthogonality of click chemistry, the high-affinity capture capability of biotin, and the solubility-enhancing properties of PEG, makes it an invaluable asset in fields ranging from proteomics and chemical biology to targeted drug delivery and the development of novel therapeutics like PROTACs. By understanding the principles behind its design and application, researchers can harness the full potential of this versatile linker to advance their scientific endeavors.
References
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MySkinRecipes. This compound. [Online] Available at: [Link]
-
ResearchGate. The design and synthesis of a novel α-alkynylated biotin scaffold for use in heterobifunctional molecular probes. [Online] June 2025. Available at: [Link]
-
NIH National Library of Medicine. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Online] July 13, 2022. Available at: [Link]
-
Creative Biolabs. N-(N3-PEG3)-N-Biotin-PEG4-methyl ester (CAT#: ADC-L-640). [Online] Available at: [Link]
-
NIH National Library of Medicine. Engineered bioorthogonal POLY-PROTAC nanoparticles for tumour-specific protein degradation and precise cancer therapy. [Online] July 26, 2022. Available at: [Link]
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An In-Depth Technical Guide to N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: Properties, Applications, and Protocols
Introduction: The Molecular Swiss Army Knife of Bioconjugation
In the intricate landscape of drug discovery, proteomics, and diagnostics, the ability to specifically link, label, and isolate biomolecules is paramount. N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester has emerged as a cornerstone reagent, a heterobifunctional linker prized for its versatility and precision. This guide provides an in-depth examination of its molecular architecture, core functionalities, and field-proven applications, offering researchers a comprehensive resource for leveraging this powerful tool.
At its core, this molecule is a branched Polyethylene Glycol (PEG) linker engineered with three critical functional domains: a terminal azide (N₃) group, a high-affinity biotin tag, and a methyl ester. This unique combination allows for a sequential or orthogonal conjugation strategy, making it an invaluable asset for constructing complex bioconjugates, from targeted imaging agents to Proteolysis Targeting Chimeras (PROTACs). The integrated PEG spacers (PEG3 and PEG4) are not mere linkers; they are critical design elements that enhance aqueous solubility, minimize steric hindrance, and improve the pharmacokinetic properties of the final conjugate, thereby ensuring its efficacy in complex biological systems.[1][2]
Physicochemical Properties and Handling
The precise chemical characteristics of this compound are foundational to its application. Understanding these properties ensures accurate experimental design, from calculating molar excess to ensuring long-term stability.
| Property | Value | Source(s) |
| Molecular Weight (MW) | 706.9 g/mol (also cited as 706.85) | [1][3][4][5][6] |
| Chemical Formula | C₃₀H₅₄N₆O₁₁S | [1][3][4] |
| CAS Number | 2100306-76-9 | [3][4][5] |
| Typical Purity | ≥95% | [1][4][6] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | -20°C, sealed and dry | [1][3][5] |
Expert Insight: For optimal performance, always allow the reagent to equilibrate to room temperature before opening the vial. This prevents condensation of atmospheric moisture, which can compromise the integrity of the compound. For creating stock solutions, dissolve the linker in a water-miscible organic solvent such as DMSO or DMF before adding it to your aqueous reaction buffer.[7]
Core Functionalities and Mechanistic Insights
The power of this linker lies in its distinct functional ends, which can be addressed with high chemical specificity.
The Azide Moiety: A Gateway for "Click" Chemistry
The terminal azide group is a bioorthogonal chemical handle, meaning it is essentially inert to the vast majority of functional groups found in biological systems.[8] This allows for highly specific ligation to a molecule containing a complementary alkyne group via the "click chemistry" reaction.[9][10] This reaction can proceed via two primary pathways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction that covalently links the azide to a terminal alkyne, forming a stable triazole ring. This is the most common method for labeling proteins, nucleic acids, and other biomolecules.[8][11][12]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells or whole organisms.[11][13]
The specificity of the azide-alkyne reaction ensures that conjugation occurs only where intended, preserving the function of the target biomolecule.[14]
Caption: Click Chemistry conjugation workflow.
The Biotin Moiety: The Ultimate High-Affinity Handle
Biotin (Vitamin B7) exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This binding is one of the strongest known in nature, forming almost instantaneously and resisting dissociation even under harsh conditions. This property is exploited for:
-
Detection: Biotinylated molecules can be detected with high sensitivity using streptavidin conjugated to enzymes (e.g., HRP for Western blotting or ELISA) or fluorophores (for imaging).
-
Purification & Immobilization: The biotin tag allows for the efficient capture of the entire conjugate onto streptavidin-coated surfaces, such as beads or microplates, for affinity purification or pull-down assays.[1]
The Branched PEG Spacers: Enhancing Performance
The PEG3 and PEG4 chains are not passive bystanders. These hydrophilic spacers are critical for:
-
Enhanced Solubility: They render otherwise hydrophobic molecules soluble in aqueous biological buffers.[2]
-
Reduced Steric Hindrance: The flexible PEG chains provide spatial separation between the conjugated partners, ensuring that the biotin tag is accessible to streptavidin and that the target molecule can still interact with its binding partners.[1][7]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to reduce immunogenicity and increase the in-vivo circulation half-life of a molecule.[2]
Key Application: PROTAC Synthesis
A prominent application for this linker is in the synthesis of PROTACs. These are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[5] this compound can serve as a versatile building block in this process.
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- 9. N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester_2100306-76-9_新研博美 [xinyanbm.com]
- 10. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]
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- 12. interchim.fr [interchim.fr]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. abpbio.com [abpbio.com]
Introduction: The Power of Heterotrifunctional Design
An In-Depth Technical Guide to the Synthesis of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
In the landscape of modern drug development and chemical biology, precision and modularity are paramount. Heterobifunctional molecules, particularly linkers, have become indispensable tools for creating sophisticated constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The molecule this compound represents a leap forward into heterotrifunctional systems, offering three distinct points of chemical reactivity within a single, precisely defined scaffold.
This guide provides a comprehensive overview of the synthetic strategy and step-by-step protocols for assembling this advanced PEG-based linker. The molecule's architecture is designed for maximum utility:
-
An Azide (N₃) Terminus: This functional group is a cornerstone of "click chemistry."[2][3] It allows for highly efficient and specific covalent ligation to alkyne- or cyclooctyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[4] This bioorthogonal reactivity is ideal for attaching the linker to target proteins, payloads, or imaging agents in complex biological environments.[5]
-
A Biotin Moiety: Biotin exhibits an extraordinarily strong and specific non-covalent interaction with avidin and streptavidin. This functionality is invaluable for affinity-based purification, immobilization on surfaces, and detection in a wide array of biological assays.[6]
-
A Methyl Ester Terminus: The methyl ester provides a latent carboxylic acid. It is stable under many reaction conditions but can be hydrolyzed to yield a carboxyl group, which can then be activated (e.g., as an NHS ester) for conjugation to primary amines.[7]
-
Polyethylene Glycol (PEG) Spacers: The PEG3 and PEG4 chains are not merely spacers. Their hydrophilic nature enhances the aqueous solubility of the entire construct, reduces aggregation, and can minimize non-specific binding.[8][9][10] PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics by increasing their hydrodynamic radius and shielding them from enzymatic degradation and immune recognition.[10][11]
This guide is structured to provide researchers with both the conceptual framework and the practical details necessary to undertake the synthesis of this versatile molecule. We will explore the causal logic behind reagent selection, reaction conditions, and purification strategies, ensuring a robust and reproducible process.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of a branched, multi-functional molecule like this compound requires a carefully planned, stepwise approach to ensure selective functionalization and avoid the formation of undesired byproducts. A plausible retrosynthetic analysis reveals a strategy centered on a core secondary amine, which is sequentially functionalized.
Our forward synthesis strategy is therefore built in three major stages, starting from a commercially available di-functional PEG precursor:
-
Stage 1: Mono-functionalization with Azide. We begin with a diol-amine and selectively convert one hydroxyl group into an azide. This involves creating a good leaving group (mesylate) and subsequent nucleophilic substitution.
-
Stage 2: Functionalization of the Second Arm. The remaining hydroxyl group is converted into a methyl ester via a two-step oxidation and esterification process. This yields a key secondary amine intermediate bearing both the azide and methyl ester termini.
-
Stage 3: Final Biotinylation. The central secondary amine is acylated with an activated biotin derivative to complete the synthesis of the target molecule.
This strategic sequence ensures that the most robust chemical transformations are performed first, reserving the final step for the introduction of the biotin moiety onto the core nitrogen atom.
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The Azide Group in Bioconjugation: A Senior Application Scientist's In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Azide as a Bioorthogonal Linchpin
In the intricate world of bioconjugation, the ability to selectively and efficiently form covalent bonds between molecules in a biological milieu is paramount. The azide functional group (-N₃) has emerged as a cornerstone of this field, revolutionizing how we label, track, and manipulate biomolecules. Its small size, metabolic stability, and unique reactivity make it an ideal "bioorthogonal handle" – a functional group that is essentially invisible to the complex biochemical machinery of living systems, yet can be specifically targeted by a complementary reaction partner.[1][2] This guide, curated from a Senior Application Scientist's perspective, delves into the core functionalities of the azide group, providing not just the "how," but the critical "why" behind its application in modern bioconjugation strategies.
The Azide: A Chemically Privileged Functional Group
The utility of the azide group in bioconjugation stems from a unique combination of chemical properties:
-
Bioorthogonality: The azide group is virtually absent in naturally occurring metabolites and macromolecules. This inertness prevents unwanted side reactions with the plethora of functional groups found in proteins, nucleic acids, and carbohydrates, ensuring that the conjugation reaction is highly specific.[2][3]
-
Small Size: The compact nature of the azide group minimizes steric hindrance and reduces the likelihood of perturbing the structure and function of the biomolecule to which it is attached.[2]
-
Stability: Organic azides are generally stable in aqueous environments and across a wide range of pH values, a crucial requirement for reactions conducted under physiological conditions.[2][4]
-
Favorable Reactivity: The azide acts as a soft electrophile, predisposing it to react selectively with soft nucleophiles like phosphines or with strained alkynes in cycloaddition reactions.[2]
These properties have paved the way for the development of a suite of powerful bioconjugation reactions, each with its own set of advantages and applications.
Key Bioconjugation Reactions Involving the Azide Group
The true power of the azide group is unlocked through its participation in a select few, highly efficient bioorthogonal reactions. This section will explore the mechanisms, advantages, and practical considerations of the most prominent azide-based ligation strategies.
The Staudinger Ligation: A Metal-Free Classic
The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be widely adopted. It involves the reaction of an azide with a triarylphosphine that is engineered with an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom.[5][]
Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization, followed by hydrolysis to yield a stable amide bond and a phosphine oxide byproduct.[5][]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Advantages:
-
Exceptional Kinetics: CuAAC reactions are extremely fast and high-yielding, often proceeding to completion in minutes at room temperature. [1]* High Specificity: The reaction is highly specific for terminal alkynes and azides, with minimal side reactions. [1]* Robustness: The reaction is tolerant of a wide range of functional groups and can be performed in aqueous buffers. [7] Limitations and Field Insights:
The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. [4]To address this, various ligands, such as THPTA, have been developed to stabilize the Cu(I) oxidation state and protect cells from copper-induced damage. [7]A common troubleshooting issue is low yield due to oxidation of the Cu(I) catalyst to the inactive Cu(II) state. This can be mitigated by using a reducing agent, such as sodium ascorbate, and by performing the reaction under an inert atmosphere. [8]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that obviates the need for a cytotoxic copper catalyst. [4]This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide via a [3+2] cycloaddition to form a stable triazole linkage. [4] Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction. The distorted alkyne is highly reactive towards the 1,3-dipole of the azide, leading to a concerted cycloaddition. [4]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.
Advantages:
-
Copper-Free: The absence of a metal catalyst makes SPAAC ideal for bioconjugation in living cells and whole organisms. [4][9]* High Bioorthogonality: The cyclooctyne and azide are highly selective for each other. [4]* Tunable Kinetics: The reaction rate can be tuned by modifying the structure of the cyclooctyne. [10][11] Limitations and Field Insights:
While SPAAC is a powerful tool for live-cell imaging, its kinetics are generally slower than CuAAC. [11]The choice of cyclooctyne is critical, as it directly impacts the reaction rate. More strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and its derivatives, exhibit faster kinetics. [11]However, some highly reactive cyclooctynes can be unstable. [12]Therefore, the selection of a cyclooctyne involves a trade-off between reactivity and stability.
Quantitative Comparison of Azide-Based Bioconjugation Reactions
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Catalyst Required? | Key Advantage | Primary Limitation |
| Staudinger Ligation | ~0.002 - 0.008 [12][13] | No | Metal-free | Slow kinetics |
| CuAAC | ~10² - 10³ (with ligand) [14] | Yes (Copper I) | Extremely fast and high-yielding | Catalyst toxicity in vivo |
| SPAAC (BCN) | ~0.14 - 0.29 [10][14] | No | Copper-free, suitable for live cells | Slower than CuAAC |
| SPAAC (DBCO/DIBAC) | ~0.31 - 1.0 [10][12][14] | No | Faster than BCN, good for live cells | Can be less stable than BCN |
| SPAAC (BARAC) | >1.0 [12] | No | Very fast kinetics | Can be unstable |
Note: Reaction rates are approximate and can vary depending on the specific reactants, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Introducing Azides into Proteins via Metabolic Labeling
This protocol describes the residue-specific incorporation of L-azidohomoalanine (AHA), a methionine surrogate, into newly synthesized proteins in mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Methionine Depletion: Aspirate the complete medium from the cells, wash once with warm PBS, and then add pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes to deplete the intracellular pool of methionine. [15]2. AHA Incubation: Prepare AHA-containing medium by supplementing the methionine-free medium with 25-50 µM AHA. Replace the depletion medium with the AHA-containing medium and incubate for 1-4 hours. [15]The incubation time can be adjusted to label proteins synthesized within a specific timeframe.
-
Washing: Aspirate the AHA-containing medium and wash the cells three times with warm PBS to remove any unincorporated AHA. [15]4. Downstream Processing: The cells are now ready for lysis and subsequent bioconjugation via CuAAC or SPAAC, or for fixation and labeling.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Purified Protein
This protocol provides a general method for labeling an azide-modified protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with buffer to the desired final concentration. [7]2. Addition of Reagents: Add the alkyne-fluorophore from the stock solution to a final concentration of 2-5 molar equivalents relative to the protein.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is common. [7]4. Initiation of Reaction: Add the premixed catalyst solution to the protein solution. Then, add the aminoguanidine solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. [7]The final concentration of CuSO₄ is typically 50-100 µM. [16]5. Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Purification: Remove the unreacted dye and catalyst using a desalting column or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the labeling of azide-modified glycoproteins on the surface of live mammalian cells with a DBCO-conjugated fluorophore.
Materials:
-
Live cells with azide-modified surface glycans (from Protocol 1, using an azido sugar like Ac4ManNAz)
-
Complete cell culture medium or PBS
-
DBCO-fluorophore conjugate stock solution (e.g., 1 mM in DMSO)
Procedure:
-
Cell Preparation: After metabolic labeling with an azido sugar, gently wash the cells twice with warm PBS.
-
Labeling Reaction: Dilute the DBCO-fluorophore conjugate in complete medium or PBS to a final concentration of 5-20 µM. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. [15]3. Washing: Remove the labeling solution and wash the cells three to five times with warm PBS to remove the unbound fluorescent probe. [15]4. Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for visualization by fluorescence microscopy. [15]
The Azide Group in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)
The precision afforded by azide-based bioconjugation has had a profound impact on the development of next-generation therapeutics, particularly Antibody-Drug Conjugates (ADCs). [4]ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. Traditional methods for ADC synthesis often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can negatively impact their therapeutic index. [4] Azide-based click chemistry enables the site-specific conjugation of drugs to antibodies, leading to the production of homogeneous ADCs with a defined DAR. [4]This is typically achieved by introducing an azide or alkyne group at a specific site on the antibody, either through the incorporation of a non-canonical amino acid or by enzymatic modification. [1]The drug-linker moiety, functionalized with the complementary reactive group, is then attached via CuAAC or SPAAC. [4]The resulting ADCs exhibit improved stability, pharmacokinetics, and a wider therapeutic window. [1]
Workflow for the Synthesis of a Homogeneous Antibody-Drug Conjugate (ADC) using Azide-Based Click Chemistry.
Safety Considerations When Handling Azides
Organic azides are energetic compounds and should be handled with care. [3][14]While high molecular weight azides are generally considered to be at low risk of explosion, low molecular weight azides and those with a high nitrogen-to-carbon ratio can be explosive. [3] Key Safety Precautions:
-
Consult Safety Data Sheets (SDS): Always review the SDS for the specific azide compound you are working with. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves. []* Avoid Heat, Shock, and Friction: Do not expose azides to heat, shock, or friction.
-
Use Non-Metal Spatulas: Avoid using metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides. [14]* Solvent Choice: Never use chlorinated solvents such as dichloromethane or chloroform with sodium azide, as this can form explosively unstable di- and tri-azidomethane. [3]* Proper Storage: Store organic azides at low temperatures and protected from light.
-
Waste Disposal: Dispose of azide-containing waste in a dedicated, labeled container, and do not mix with acidic waste. [3]
Conclusion
The azide group has firmly established itself as an indispensable tool in the bioconjugation toolbox. Its unique combination of bioorthogonality, small size, and versatile reactivity has enabled the development of powerful methods for labeling, tracking, and manipulating biomolecules with unprecedented precision. From fundamental research in chemical biology to the development of life-saving antibody-drug conjugates, the impact of the azide group is undeniable. As a Senior Application Scientist, I can attest that a thorough understanding of the principles and practicalities of azide-based bioconjugation is essential for any researcher aiming to push the boundaries of what is possible in life sciences and drug development.
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- Springer Nature. (2015). Labeling proteins on live mammalian cells using click chemistry.
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- University College Dublin. (2018).
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A Senior Application Scientist's Guide to the Role of the Biotin-PEG Linker in Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern biotechnology, the conjugation of molecules is a foundational technique that drives innovation in therapeutics, diagnostics, and fundamental research. Among the vast toolkit available to scientists, the biotin-polyethylene glycol (PEG) linker has emerged as a uniquely powerful and versatile tool. This guide provides an in-depth technical exploration of the biotin-PEG linker, moving beyond a simple description of its components to a detailed analysis of its core functions, strategic applications, and the critical considerations that underpin successful experimental design. We will dissect the synergistic relationship between the high-affinity biotin tag and the multifunctional PEG spacer, explain the causality behind experimental choices, and provide field-proven protocols to empower researchers in their work.
Deconstructing the Biotin-PEG Linker: A Synthesis of Function
A biotin-PEG linker is a heterobifunctional molecule, meaning it possesses two different reactive ends connected by a spacer.[1] Its power lies in the distinct and complementary roles of its three core components: the biotin moiety, the PEG spacer, and a terminal reactive group.
The Biotin Moiety: The Ultimate Molecular Handle
Biotin (Vitamin B7) is a small molecule renowned for its extraordinary binding affinity to the proteins avidin and streptavidin.[][3] This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M.[4] This bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and denaturing agents.[4] This stability makes biotin an ideal "handle" or tag for attaching to a molecule of interest, allowing for highly specific and robust detection, immobilization, or purification.[5][6]
The Polyethylene Glycol (PEG) Spacer: More Than Just a Connector
The PEG component is a flexible, hydrophilic polymer composed of repeating ethylene glycol units.[7] Its inclusion is not merely to connect biotin to a target molecule; it serves several critical functions that enhance the performance of the entire conjugate, a process known as "PEGylation".[8][9]
-
Enhanced Solubility and Stability: PEG chains are highly water-soluble.[][10] Attaching them to hydrophobic drugs or aggregation-prone proteins significantly improves their solubility in aqueous biological environments and protects them from enzymatic degradation.[8][]
-
Reduced Immunogenicity: The hydrophilic PEG chain creates a "stealth" coating around the conjugated molecule, masking it from the host's immune system.[][12] This is crucial for therapeutic applications, as it minimizes immune reactions and allows for safer, repeated administration.[]
-
Overcoming Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the biotin tag from the conjugated biomolecule.[6][13] This is vital because the biotin-binding sites on streptavidin are buried below the protein's surface.[14] A longer PEG linker ensures that large molecules, like antibodies, do not physically block the biotin from accessing its binding pocket.[13]
-
Improved Pharmacokinetics: In drug delivery, PEGylation increases the hydrodynamic size of the conjugate.[][13] This slows its clearance by the kidneys, prolonging its circulation time in the bloodstream and allowing for more effective targeting and reduced dosing frequency.[8][15]
The Reactive Group: The Gateway to Conjugation
The terminus of the PEG chain is functionalized with a reactive group that allows for covalent attachment to a target molecule.[7] The choice of this group is dictated by the available functional groups on the target (e.g., protein, antibody, nanoparticle). Common reactive groups include:
-
NHS Esters (N-Hydroxysuccinimide): React efficiently with primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[16][17]
-
Maleimides: React specifically with thiol (-SH) groups on cysteine residues.[16][18]
-
Azides or Alkynes: Used for "click chemistry," a highly specific and efficient reaction for precise conjugation.[16]
Strategic Applications & Methodologies
The unique properties of biotin-PEG linkers make them indispensable across a wide range of research applications.[1][10]
Targeted Drug Delivery and Nanomedicine
A primary application is in the development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles.[10][15][19]
-
Mechanism: Biotin can act as a targeting ligand for cancer cells that overexpress the biotin receptor (sodium-dependent multivitamin transporter, SMVT).[15] A biotin-PEG-drug conjugate binds to these receptors and is internalized by the cell via receptor-mediated endocytosis, delivering the therapeutic payload directly to the target tissue while minimizing systemic toxicity.[15][20] The PEG linker enhances the biocompatibility and circulation time of the entire construct.[15]
-
PROTACs: In Proteolysis-Targeting Chimeras (PROTACs), the linker's role is paramount. Biotin-PEG linkers can be used in PROTAC synthesis, where the biotin serves as an invaluable analytical handle for purification and detection, and the PEG spacer provides the optimal length and flexibility needed to bring the target protein and an E3 ligase into proximity for degradation.[19][21]
Experimental Protocol: Formulation of Biotin-Targeted Polymeric Nanoparticles
This protocol describes a general method for creating drug-loaded, biotin-targeted nanoparticles using a single emulsion-solvent evaporation technique.[15]
-
Prepare the Organic Phase:
-
Dissolve the core polymer (e.g., PLGA), the Biotin-PEG-Polymer conjugate, and the hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent like dichloromethane (DCM). The ratio of Biotin-PEG-Polymer to the core polymer will determine the surface density of the targeting ligand.
-
-
Prepare the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
-
Form the Emulsion:
-
Add the organic phase to the aqueous phase while sonicating or homogenizing. This disperses the organic phase into tiny droplets, forming an oil-in-water (o/w) emulsion.
-
-
Evaporate the Solvent:
-
Stir the emulsion under reduced pressure or in a fume hood to allow the organic solvent (DCM) to evaporate. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the drug encapsulated and the Biotin-PEG chains on the surface.
-
-
Purify the Nanoparticles:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Characterization:
-
Analyze the nanoparticles for size, surface charge (zeta potential), drug loading efficiency, and surface functionalization to confirm the presence of biotin.
-
Advanced Immunoassays and Diagnostics
The strength of the biotin-streptavidin interaction provides a powerful amplification strategy in assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting.[5]
-
Mechanism: In a sandwich ELISA, a capture antibody is immobilized on a plate. After the sample is added, a biotinylated detection antibody is introduced, which binds to the captured analyte. Finally, streptavidin conjugated to an enzyme (like HRP) is added. Since one streptavidin molecule can bind up to four biotin molecules, this system amplifies the signal, leading to highly sensitive detection.[4] The PEG linker on the detection antibody ensures the biotin is accessible and prevents the antibody from aggregating.[13]
Experimental Protocol: Sandwich ELISA with Biotin-Streptavidin Detection
This is a generalized protocol for a colorimetric sandwich ELISA.
-
Plate Coating:
-
Dilute the capture antibody in a coating buffer (e.g., pH 9.6 carbonate-bicarbonate buffer).
-
Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 300 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate as in step 2.
-
Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of the biotin-PEG-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 20-45 minutes at room temperature, protected from light.
-
-
Signal Development and Reading:
-
Wash the plate thoroughly.
-
Add 100 µL of a TMB substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Biomolecule Immobilization for Surface-Based Analysis
Biotin-PEG linkers are essential for attaching proteins, antibodies, or nucleic acids to surfaces like biosensors (e.g., for Surface Plasmon Resonance), microarrays, or microscopy slides.[18][22][23]
-
Mechanism: The surface is first coated with streptavidin. A biomolecule that has been conjugated with a biotin-PEG linker can then be specifically and stably immobilized on the surface.[18][22] The PEG component is critical here for two reasons:
-
It acts as a spacer, lifting the biomolecule off the surface to ensure it remains in its native conformation and is accessible for interactions.[18]
-
It creates a hydrophilic, protein-repellent layer that prevents non-specific adsorption of other molecules to the surface, significantly improving the signal-to-noise ratio.[18][22]
-
Experimental Design Considerations: Choosing the Right Linker
The success of an experiment hinges on selecting the appropriate biotin-PEG linker. The two most critical parameters to consider are the PEG chain length and the reactive group.[7][16]
The Impact of PEG Chain Length
The number of ethylene glycol units (n) in the PEG chain is a key variable.[24]
| PEG Chain Length | Characteristics & Rationale | Typical Applications |
| Short (n = 2-8) | Provides minimal spacing. Chosen when close proximity between the biotin and the target is desired or to minimize the overall size of the conjugate.[16] | Labeling small molecules, applications where steric hindrance is not a concern. |
| Medium (n = 12-24) | Offers a balance of increased solubility, flexibility, and spacer length to overcome moderate steric hindrance.[16] | General protein and antibody labeling, immunoassays, surface immobilization. |
| Long (n > 24) | Maximizes water solubility and provides the greatest distance to overcome significant steric hindrance from large biomolecules.[7][16] Creates a more prominent "stealth" effect, extending circulation half-life.[13] | Therapeutic drug delivery, PEGylating large proteins or nanoparticles for in vivo use. |
Causality: A researcher developing an ADC for in vivo use would likely choose a long-chain PEG linker (e.g., PEG24 or longer).[13] The primary driver for this choice is the need to maximize the drug's circulation half-life by increasing its hydrodynamic size and shielding it from the immune system.[][13] Conversely, a scientist immobilizing a small peptide onto a biosensor might choose a shorter PEG linker (e.g., PEG4 or PEG8) to ensure the peptide is presented close to the surface while still preventing non-specific binding.[16]
Selecting the Right Reactive Chemistry
The choice of reactive group must be matched to the available functional groups on the target molecule to ensure efficient and stable conjugation.
-
For Proteins/Antibodies: The most common targets are primary amines on lysine residues. Therefore, Biotin-PEG-NHS ester is the most widely used reagent.[17] The reaction is straightforward and efficient at a slightly alkaline pH (7.2-8.5).
-
For Site-Specific Labeling: If a protein has a free cysteine residue (or one can be engineered in a specific location), a Biotin-PEG-Maleimide reagent allows for highly specific, targeted conjugation.[18] This is advantageous when random labeling of lysines could disrupt the protein's active site.
-
For Carboxyl Groups: Carboxylic acids on aspartic and glutamic acid residues can be targeted using linkers with amine or hydrazide functionalities, often requiring activation with carbodiimide chemistry (EDC/NHS).[24]
Experimental Protocol: General Protein Biotinylation using an NHS Ester
This protocol provides a general method for labeling a protein with a Biotin-PEG-NHS ester reagent.[17][25]
-
Buffer Preparation:
-
Prepare a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.2-8.0. Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the reaction.[17]
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[17]
-
-
Reagent Preparation:
-
Equilibrate the vial of Biotin-PEG-NHS ester to room temperature before opening to prevent moisture condensation.[17]
-
Immediately before use, dissolve the reagent in a water-miscible organic solvent like DMSO or DMF to create a 10 mM stock solution. Do not store this solution, as the NHS ester hydrolyzes in the presence of moisture.[17]
-
-
Reaction Calculation:
-
Determine the moles of protein to be labeled.
-
Calculate the volume of the 10 mM biotin reagent stock needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point for a 1-10 mg/mL protein solution.[17] This ratio can be adjusted to control the degree of labeling.
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Stop the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to quench any unreacted NHS ester.
-
Remove excess, unreacted biotin reagent via dialysis or a desalting column. This step is crucial to prevent interference in downstream applications.[17]
-
-
Confirmation of Labeling:
-
The degree of biotin incorporation can be estimated using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[17]
-
Conclusion and Future Perspectives
The biotin-PEG linker is a cornerstone of modern bioconjugation chemistry, offering an unparalleled combination of specificity, stability, and versatility. Its role extends from enhancing the sensitivity of routine laboratory assays to enabling the development of next-generation targeted therapeutics.[][10] By understanding the distinct functions of the biotin tag, the PEG spacer, and the terminal reactive group, researchers can make informed, strategic decisions to optimize their experimental designs. The ability to precisely tune the linker's length and chemistry allows for the rational design of bioconjugates with tailored properties, whether the goal is to improve pharmacokinetics, overcome steric hindrance, or create highly organized functional surfaces. As research continues to push the boundaries of targeted medicine and sensitive diagnostics, the strategic application of biotin-PEG linkers will undoubtedly remain a critical driver of innovation.
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AxisPharm. (2024, August 27). Ultimate Guide to Choosing the Right Biotin PEG Linker. [Link]
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Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]
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Fairhead, M., et al. (2014). How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer. Biochemical Society Transactions, 42(1), 141-146. [Link]
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Nosrati, H., et al. (2019). Biotin-functionalized copolymeric PEG-PCL micelles for in vivo tumour-targeted delivery of artemisinin. Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 104-114. [Link]
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B-Abdel-Rehim, A., et al. (2021). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 6(45), 30098-30107. [Link]
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AxisPharm. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers. [Link]
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AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
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Momin, M. M., & Pathak, J. L. (2021). Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Expert Opinion on Drug Delivery, 18(11), 1539-1554. [Link]
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Jobst, M. A. (2020). Mechanics of the streptavidin/biotin interaction. Ludwig-Maximilians-Universität München. [Link]
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Li, F., et al. (2011). [18F]PEG-Biotin labeled nanoparticles for tracking drug delivery and tumor therapy. Journal of Nuclear Medicine, 52(supplement 1), 1461. [Link]
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Pezeshk, N., et al. (2017). A combined approach of surface passivation and specific immobilization to study biomolecules by ATR-FTIR spectroscopy. Analytical and Bioanalytical Chemistry, 409(25), 5947-5954. [Link]
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Joo, C., & Ha, T. (2012). Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics. Cold Spring Harbor Protocols, 2012(10), 1086-1090. [Link]
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Yu, Y., et al. (2015). Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity. Langmuir, 31(34), 9402-9411. [Link]
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The Pivotal Role of the PEG Spacer Arm in Bifunctional Linkers: A Technical Guide to Optimizing Advanced Therapeutics
Abstract
In the landscape of modern drug development, bifunctional linkers are the architectural backbone of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Far from being inert connectors, these linkers critically influence the efficacy, safety, and pharmacokinetic profiles of the entire molecule. At the heart of advanced linker technology is the Polyethylene Glycol (PEG) spacer arm, a versatile and powerful tool for overcoming the inherent challenges of conjugating complex biological and chemical entities. This in-depth technical guide explores the core functions of PEG spacer arms, moving beyond fundamental principles to provide field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind design choices, from modulating solubility and stability to optimizing ternary complex formation, and provide detailed experimental methodologies to empower the rational design of next-generation therapeutics.
The Imperative for Spacers in Bifunctional Conjugate Design
Bifunctional molecules are engineered to physically connect two distinct functional moieties to achieve a specific therapeutic outcome. In ADCs, a linker tethers a potent cytotoxic payload to a tumor-targeting monoclonal antibody.[1] In PROTACs, the linker bridges a ligand for a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase, coopting the cell's own machinery for protein degradation.[2][3]
A direct covalent bond between these two active components is rarely optimal. Such a construct often suffers from:
-
Steric Hindrance: The proximity of a large antibody to its payload can impede the drug's ability to interact with its intracellular target. Similarly, in a PROTAC, the POI and E3 ligase may be unable to engage simultaneously and productively without adequate separation.
-
Poor Physicochemical Properties: Many highly potent cytotoxic drugs and complex organic ligands are hydrophobic.[4] Their conjugation to an antibody or another ligand can induce aggregation, drastically reducing solubility and rendering the therapeutic ineffective and difficult to manufacture.[5][6]
-
Suboptimal Pharmacokinetics: Without a modulating component, the conjugate may be rapidly cleared from circulation or exhibit undesirable biodistribution.
The introduction of a spacer arm within the linker is the definitive solution to these challenges. Among the various chemical structures utilized, Polyethylene Glycol has become an indispensable and dominant tool in the field.[2][7]
Core Physicochemical and Biological Properties of PEG Spacers
Polyethylene Glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[2][8] When incorporated into a linker, these repeating units impart a unique and highly advantageous set of properties.
-
Enhanced Solubility and Hydrophilicity: The ether oxygens in the PEG backbone readily form hydrogen bonds with water molecules. This creates a protective hydration shell around the conjugate, which can dramatically increase the aqueous solubility of hydrophobic payloads or entire bifunctional constructs.[1][2][4][6] This property is fundamental to preventing aggregation and ensuring the conjugate remains stable and active in the bloodstream.[5]
-
Biocompatibility and "Stealth" Properties: PEG is well-established as a non-toxic and biocompatible polymer.[8][9] The hydration shell acts as a steric shield, masking the conjugate from recognition by the immune system and protecting it from enzymatic degradation.[7][8][10][11] This "stealth" effect reduces immunogenicity and proteolysis, thereby increasing the stability of the molecule in biological environments.[1][8] While generally low, it is important to note that the potential for the generation of anti-PEG antibodies has been documented, which can impact the efficacy of subsequently administered PEGylated drugs.[12]
-
Conformational Flexibility: The single carbon-oxygen bonds within the PEG chain can rotate freely, granting the spacer significant conformational flexibility.[2][11][13] This flexibility is not a passive feature; it is a critical determinant of efficacy, allowing the two ends of the linker to move and orient themselves independently. This is especially crucial for PROTACs, where the linker must allow the POI and E3 ligase to adopt an optimal orientation for the formation of a stable and productive ternary complex.[2][13]
-
Favorable Pharmacokinetic (PK) Modulation: The process of PEGylation increases the overall size, or hydrodynamic radius, of a molecule.[8][14] This increased size reduces the rate of renal clearance, as the larger molecule is less easily filtered by the kidneys.[8][14] The result is a prolonged circulation half-life and increased systemic exposure, which can significantly enhance therapeutic potential.[14][15]
Strategic Application of PEG Spacers in Advanced Therapeutics
The theoretical benefits of PEG translate into tangible, performance-defining advantages in the two leading classes of bifunctional therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC design, the PEG spacer is a critical component for balancing solubility, stability, and payload delivery. Its primary functions are to:
-
Mitigate Hydrophobicity: By incorporating a hydrophilic PEG chain, the tendency of ADCs carrying hydrophobic drugs to aggregate is significantly reduced.[5][6] This ensures a stable, manufacturable, and effective therapeutic.
-
Optimize Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC. Branched or multi-arm PEG linkers can be used to attach multiple drug molecules at a single conjugation site, allowing for a higher payload delivery per antibody while maintaining favorable physicochemical properties.[16][17]
-
Ensure Payload Accessibility: The spacer physically separates the cytotoxic drug from the bulky antibody, preventing the antibody from sterically hindering the drug's interaction with its target upon release inside the cancer cell.[18]
Caption: Structure of an Antibody-Drug Conjugate (ADC) with a PEG spacer.
Proteolysis-Targeting Chimeras (PROTACs)
The linker in a PROTAC is arguably the most critical component for determining its degradation efficiency. The PEG spacer plays a multifaceted role:
-
Enabling Ternary Complex Formation: The primary function of the PROTAC is to induce a "molecular handshake" between the target protein and an E3 ligase. The length and flexibility of the PEG spacer are paramount for allowing this ternary complex to form effectively and with the correct geometry for ubiquitination to occur.[2][11][13]
-
Improving Solubility and Permeability: PROTACs are often large, complex molecules that fall outside the typical rules for oral bioavailability (e.g., Lipinski's Rule of Five). The hydrophilicity of a PEG spacer significantly improves the aqueous solubility of the entire PROTAC.[3][13] Furthermore, the flexible PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, which can aid in passive diffusion across cell membranes.[13]
-
Fine-Tuning Degradation Potency: The optimal linker length is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[13] A library of PROTACs with varying PEG spacer lengths is often synthesized to identify the molecule with the highest degradation potency.[19]
Caption: The PEG linker facilitates the formation of a ternary complex in PROTACs.
Critical Parameters in PEG Spacer Design: Length and Structure
The selection of a PEG spacer is a strategic decision that requires careful consideration of its precise molecular definition, length, and architecture.
Monodisperse vs. Polydisperse PEG
-
Polydisperse PEG: A mixture of PEG chains with a range of molecular weights. This heterogeneity leads to a final product that is a mixture of different molecules, resulting in inconsistent PK/PD profiles.[20]
-
Monodisperse PEG: Also known as discrete PEG (dPEG®), these are single molecular weight compounds with an exact, defined number of ethylene glycol units.[20][21] The use of monodisperse PEG linkers is critical for ensuring the homogeneity and reproducibility of the final therapeutic conjugate, a key requirement for regulatory approval.[6][21]
The Impact of Spacer Length
The length of the PEG spacer is a parameter that must be empirically optimized for each specific application, as it involves a series of trade-offs.[13][22]
-
Short Spacers (e.g., PEG2-PEG4): Can provide sufficient separation in compact systems and are effective at improving solubility.[4][22]
-
Medium Spacers (e.g., PEG6-PEG12): Often represent a balanced choice, providing significant flexibility and hydrophilicity without introducing excessive steric hindrance.[11][22] Studies have shown that intermediate-length PEGs can result in higher drug loading in ADCs.[22]
-
Long Spacers (e.g., PEG24+): Offer maximum flexibility and can bridge large distances, but may come with an entropic penalty that can destabilize the ternary complex in PROTACs or, in some cases, hinder cellular uptake or binding affinity.[11][13][18]
| Parameter | No PEG Linker | Short PEG (PEG4) | Medium PEG (PEG8-12) | Long PEG (>2 kDa) | Causality & Rationale |
| Aqueous Solubility | Low (Payload Dependent) | Improved | Significantly Improved | Maximally Improved | The number of hydrophilic ether oxygens increases with chain length, enhancing interaction with water.[4][6] |
| Circulation Half-Life | Short | Increased | Moderately Increased | Substantially Increased | Longer PEG chains lead to a larger hydrodynamic radius, which reduces the rate of renal clearance.[8][14][18] |
| In Vitro Cytotoxicity (ADC) | High Potency | Slight Reduction Possible | Moderate Reduction Possible | Significant Reduction Possible | Longer linkers can sometimes slow the rate of internalization or payload release, impacting IC50 values.[18] |
| Ternary Complex Stability (PROTAC) | N/A | Target Dependent | Often Optimal | Can be Destabilizing | The linker must be long enough to connect the proteins without strain but not so long as to introduce an entropic penalty.[11] |
This table represents generalized trends; optimal linker length is highly system-dependent and must be determined experimentally.
Linear vs. Branched Architectures
While linear PEGs are most common, branched or multi-arm structures offer unique advantages. Multi-arm PEGs can be used to:
-
Increase the drug-to-antibody ratio (DAR) in ADCs by attaching several payload molecules to a single linker.[16][17]
-
Create a dense, highly effective hydrophilic shield around the conjugate.[6]
-
Develop complex constructs, such as dual-payload ADCs that deliver two different drugs simultaneously.[5]
Experimental Methodologies
The successful implementation of PEG linkers requires robust and well-validated experimental protocols.
Protocol: Two-Step Sequential Conjugation Using a Heterobifunctional Linker
This protocol describes the conjugation of a thiol-containing peptide to an amine-containing protein using a Maleimide-PEG-NHS ester linker. This self-validating system ensures controlled, sequential reactions.
Objective: To create a homogenous conjugate with a defined linkage.
Materials:
-
Amine-containing Protein (e.g., Antibody) in PBS, pH 7.5-8.5
-
Thiol-containing Peptide
-
Maleimide-PEG-NHS Ester Linker (e.g., Mal-PEG4-NHS)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffers: Phosphate Buffered Saline (PBS), pH 7.2-8.0; EDTA-containing buffer for thiol reactions.
Workflow Diagram:
Caption: Workflow for a two-step heterobifunctional conjugation reaction.
Methodology:
-
Step 1: Reaction of Linker with Protein (Amine Reaction) a. Prepare the protein solution in PBS at a concentration of 1-5 mg/mL. The pH should be between 7.5 and 8.5 for optimal NHS ester reactivity.[7] b. Dissolve the Mal-PEG-NHS linker in a compatible organic solvent (e.g., DMSO) and add it to the protein solution at a 5- to 20-fold molar excess. c. Incubate the reaction for 30-60 minutes at room temperature. d. Purification: Remove the excess, unreacted linker immediately using a desalting column equilibrated with a thiol-compatible buffer (e.g., PBS, pH 7.2, containing EDTA). This step is critical to prevent unwanted side reactions in the next step.
-
Step 2: Reaction of Intermediate with Peptide (Thiol Reaction) a. Immediately add the thiol-containing peptide to the purified, maleimide-activated protein solution. Use a 1.5- to 5-fold molar excess of the peptide. b. The optimal pH for the maleimide-thiol reaction is 6.5-7.5 to ensure specificity.[8] c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. d. Final Purification: Remove unreacted peptide and other reaction components via size-exclusion chromatography (SEC) or another suitable purification method.[7]
-
Characterization: Analyze the final conjugate using SDS-PAGE (to confirm increase in molecular weight), Mass Spectrometry (to confirm identity and purity), and functional assays (e.g., ELISA for binding, cell-based cytotoxicity assays).
Protocol: Comparative In Vitro Plasma Stability Assay
Objective: To determine if the PEG spacer enhances the stability of a conjugate in a biological matrix.
Methodology:
-
Incubate a known concentration of the PEGylated conjugate and its non-PEGylated control in fresh human or mouse plasma at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), take an aliquot of the plasma mixture.
-
Immediately process the sample to precipitate plasma proteins and stop degradation (e.g., with acetonitrile).
-
Analyze the supernatant using LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate remaining over time. Calculate the stability half-life (t½) for both the PEGylated and non-PEGylated versions. A longer half-life for the PEGylated version validates the stabilizing function of the PEG spacer.[14]
Conclusion and Future Perspectives
The Polyethylene Glycol spacer arm has transitioned from a simple connector to a critical performance-enhancing component in the design of bifunctional therapeutics. Its ability to modulate solubility, stability, immunogenicity, and pharmacokinetics, while providing the essential flexibility for complex biological interactions, makes it an indispensable tool for drug developers.[2][7][8] The rational selection of PEG spacer length and architecture, validated through robust experimental protocols, is a cornerstone of modern bioconjugation chemistry.
Looking ahead, the field continues to evolve with the development of novel linker technologies, including those with enhanced cleavage strategies and those incorporating bioorthogonal reactive groups for in vivo conjugation.[23] However, the fundamental principles of leveraging a hydrophilic and flexible spacer will remain central to the design of safe and effective targeted therapies for years to come.
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The Solubility of N-(Azido-PEG3)-N-Biotin-PEG4-methyl Ester: A Technical Guide for Researchers
Introduction: Understanding the Role and Structure of a Heterobifunctional Linker
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is a specialized heterobifunctional linker integral to advanced bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a biotin moiety for high-affinity binding to streptavidin, an azide group for "click chemistry" reactions, and a branched polyethylene glycol (PEG) chain, makes it a versatile tool for scientists. The PEG component is particularly crucial as it enhances the molecule's hydrophilicity, which in turn improves its solubility in aqueous environments and reduces steric hindrance during conjugation reactions.[1][2][3] This guide provides an in-depth analysis of the solubility characteristics of this linker, offering practical protocols and field-proven insights for its effective use in research and development.
This compound is frequently utilized as a PROTAC (Proteolysis Targeting Chimera) linker, where the PEG chain not only improves the solubility and cell permeability of the entire PROTAC molecule but also allows for precise control over the distance between the target protein and the E3 ligase, which is critical for degradation efficiency.[4][5][6]
Core Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its solubility.
| Property | Value | Source |
| Molecular Formula | C30H54N6O11S | [7][8] |
| Molecular Weight | 706.9 g/mol | [7][8] |
| CAS Number | 2100306-76-9 | [7][9] |
| Appearance | Solid / Powder | [10] |
| Storage | Store at -20°C, desiccated | [8][10] |
Solubility Profile: A Multi-Solvent Perspective
The solubility of this compound is dictated by the interplay of its constituent parts: the hydrophilic PEG chains, the relatively hydrophobic biotin, and the terminal functional groups. While specific quantitative data for this exact molecule is not readily published, extensive data from structurally similar biotin-PEG-azide compounds provide a reliable framework for its solubility characteristics.
The PEG chains are the primary drivers of aqueous solubility.[1] The oxygen atoms in the repeating ethylene glycol units form hydrogen bonds with water, enhancing its compatibility with aqueous buffers.[2][3] However, the overall molecule retains some non-polar character, influencing its behavior in organic solvents.
Recommended Solvents and Estimated Solubilities
Based on technical data for analogous compounds, the following table summarizes the recommended solvents and expected solubility performance.
| Solvent | Type | Estimated Solubility | Rationale & Expert Insights |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (~40-100 mg/mL) | DMSO is the recommended primary solvent for creating high-concentration stock solutions.[11] Its polar aprotic nature effectively solvates the entire molecule. For a similar compound, Biotin-PEG3-Azide, a solubility of 44.45 mg/mL has been reported. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, anhydrous DMF is an excellent choice for initial solubilization to prepare stock solutions.[11][12] |
| Water / Aqueous Buffers (e.g., PBS) | Polar Protic | Moderate to Sparingly Soluble | While the PEG chains impart water solubility, direct dissolution in aqueous buffers may be slow or incomplete.[10] A similar compound, Biotin-PEG3-Azide, is reported to be soluble in water at up to 44.45 mg/mL, suggesting good aqueous compatibility. However, for more complex biotin-azide derivatives, solubility in aqueous buffers can be limited, often requiring initial dissolution in an organic solvent.[10] |
| Dichloromethane (DCM) | Non-polar Organic | Soluble | Generally used in synthesis and purification steps. |
| Acetonitrile | Polar Aprotic | Soluble | Another organic solvent in which PEGylated compounds often show good solubility.[13] |
Note: These values are estimates based on available data for similar compounds. It is always recommended to perform a small-scale solubility test before proceeding with large-scale experiments.
Factors Influencing Solubility
Several experimental conditions can modulate the solubility of this compound:
-
Temperature: For most PEG derivatives, solubility in aqueous solutions tends to increase with temperature.[]
-
pH: The pH of the aqueous buffer can influence the charge state of any ionizable groups, which in turn can affect solubility. For this molecule, the operational pH of common buffers (e.g., PBS pH 7.4) is generally well-tolerated.
-
Co-solvents: The presence of organic co-solvents like DMSO or ethanol in an aqueous buffer can significantly enhance the solubility of PEGylated compounds.
Experimental Protocols for Solubilization
The following protocols provide step-by-step guidance for the proper dissolution of this compound for various research applications.
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol is foundational for most applications, as it provides a concentrated, stable stock that can be diluted into aqueous buffers for final use.
Caption: Workflow for preparing a concentrated stock solution.
Methodology:
-
Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11][15]
-
Weighing: Weigh the desired amount of the compound into a suitable container (e.g., a microcentrifuge tube).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., for a 10 mM stock solution, add the corresponding volume of solvent).[12]
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[11]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol details the dilution of the organic stock solution into an aqueous buffer for immediate use in bioconjugation or other assays.
Caption: Dilution of stock solution into an aqueous buffer.
Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dilution: While vigorously stirring the aqueous buffer, add the required volume of the concentrated DMSO stock solution dropwise. This technique prevents the compound from precipitating out of solution.
-
Final Concentration: Ensure that the final concentration of the organic solvent (DMSO or DMF) in the aqueous working solution is kept to a minimum (ideally below 10%, and often as low as 1-2%), as higher concentrations can negatively impact protein stability and cellular assays.[16]
-
Usage: Use the freshly prepared aqueous solution immediately for your experiment. It is not recommended to store aqueous solutions for extended periods.[10]
Protocol 3: In Vivo Formulation
For animal studies, a specific formulation is often required to ensure biocompatibility and solubility in the injection vehicle.
Methodology:
A common formulation for in vivo use involves a co-solvent system. For example, to achieve a 2 mg/mL working solution:
-
Start with a 40 mg/mL stock solution of the compound in DMSO.[9]
-
Take a calculated volume of the DMSO stock.
-
Add 30% (v/v) PEG300 or PEG400 and mix well.[9]
-
Add 5% (v/v) Tween 80 and mix until the solution is clear.[9]
-
Finally, add 60% (v/v) of saline or PBS to reach the final volume.[9]
This results in a clear solution suitable for injection. Always verify the stability and clarity of the final formulation before use.
Conclusion: Best Practices for Handling and Use
The successful application of this compound hinges on its proper solubilization and handling. Due to its PEGylated structure, this linker offers enhanced hydrophilicity compared to non-PEGylated counterparts. However, for reliable and reproducible results, it is crucial to first prepare a concentrated stock solution in a high-quality, anhydrous polar aprotic solvent like DMSO or DMF. Subsequent dilution into aqueous buffers should be performed with care to avoid precipitation. By following the protocols and understanding the factors that influence solubility outlined in this guide, researchers can confidently and effectively utilize this versatile linker in their experimental workflows.
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A Senior Application Scientist's Guide to N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
An In-depth Technical Resource for Advanced Bioconjugation and Proteomics
Abstract
This guide provides a comprehensive technical overview of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester, a heterobifunctional, branched polyethylene glycol (PEG) linker. We will dissect its molecular architecture to understand its core functionalities: the azide group for bioorthogonal "click" chemistry, the high-affinity biotin tag for detection and purification, and the dual PEG chains that confer solubility and optimal spatial orientation. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale to empower experimental design and troubleshooting. We will explore its critical role in applications ranging from targeted protein labeling and affinity purification to its emerging use as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction to a Multifunctional Bioconjugation Tool
In the intricate landscape of chemical biology and drug discovery, the ability to specifically label, isolate, and manipulate biomolecules is paramount. Bifunctional linkers are the unsung heroes of this field, bridging molecules and functionalities to create powerful new tools. This compound has emerged as a particularly valuable reagent due to its unique trifecta of chemical handles.
-
The Azide Handle : A gateway to the highly efficient and bioorthogonal world of click chemistry.[1][2][3]
-
The Biotin Handle : An exceptionally strong and specific tag for binding to avidin or streptavidin, enabling robust detection and purification schemes.[1][4]
-
The Branched PEG Core : Dual polyethylene glycol chains (PEG3 and PEG4) enhance aqueous solubility, reduce steric hindrance, and provide a defined spatial separation between the reactive ends.[1][5]
This combination makes the molecule an exemplary tool for conjugating to alkyne-modified targets and subsequently isolating them from complex biological mixtures like cell lysates.[1] Furthermore, its architecture lends itself to the modular synthesis of complex molecules like PROTACs.[6][7]
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is the foundation of reproducible science. The key attributes of this compound are summarized below.
Table 1: Physicochemical and Handling Data
| Property | Value | Source(s) |
| CAS Number | 2100306-76-9 | [1][2][6][8] |
| Molecular Formula | C₃₀H₅₄N₆O₁₁S | [1][2][8] |
| Molecular Weight | 706.85 g/mol (or 706.9) | [1][2][8] |
| Appearance | Viscous Liquid, Colorless to Light Yellow | [7] |
| Purity | Typically >95% | [2][8] |
| Storage Conditions | -20°C or 2-8°C, sealed and dry | [1][2][6] |
| Shipping Conditions | Ambient Temperature / Blue Ice | [2][6] |
Core Functionalities and Mechanisms of Action
The utility of this linker stems from its three distinct functional domains. The choice to use this specific reagent is a deliberate one, driven by the unique advantages each component offers.
3.1 The Azide Group: A Bioorthogonal Reactive Handle
The terminal azide group (-N₃) is the workhorse for conjugation. It is largely inert in biological systems, preventing non-specific side reactions. Its primary role is to participate in click chemistry , most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][7]
Why CuAAC? This reaction is exceptionally efficient and specific. It forms a stable triazole linkage between the azide on the linker and a terminal alkyne on a target biomolecule (e.g., a protein metabolically labeled with an alkyne-containing amino acid).[9] The reaction proceeds rapidly under mild, aqueous conditions, making it ideal for sensitive biological samples.[10][11]
3.2 The Biotin Moiety: High-Affinity Capture
Biotin (Vitamin H) forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M).[4][10] This interaction is effectively irreversible under most conditions, making it an ideal system for:
-
Affinity Purification : Immobilized streptavidin (e.g., on agarose or magnetic beads) can quantitatively pull the biotin-labeled conjugate out of a complex mixture.[4][12]
-
Detection : Streptavidin conjugated to enzymes (like HRP) or fluorophores can be used for sensitive detection in assays like Western blotting or ELISA.[1]
3.3 The PEG Spacers: Solubility and Accessibility
The presence of two polyethylene glycol (PEG) chains is a critical design feature.
-
Enhanced Solubility : PEG is hydrophilic, which improves the water solubility of the linker and the resulting bioconjugate, preventing aggregation in aqueous buffers.[1][5][10]
-
Reduced Steric Hindrance : The flexible PEG chains act as spacers, physically separating the biotin tag from the conjugated biomolecule.[1][10] This ensures that the biotin remains accessible for efficient binding to the bulky streptavidin tetramer.[13]
-
Improved Pharmacokinetics : In therapeutic contexts, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life.[5]
Key Applications and Experimental Workflows
The true power of this linker is realized in its application. Here, we detail two primary workflows, providing step-by-step protocols grounded in field-proven insights.
4.1 Workflow 1: Labeling and Enrichment of an Alkyne-Modified Protein
This workflow is a cornerstone of chemical proteomics, often used to identify newly synthesized proteins or enzyme activity with metabolic labels or activity-based probes.
-
Objective : To covalently attach the Azido-PEG-Biotin linker to an alkyne-modified protein within a complex cell lysate.
-
Materials :
-
Cell lysate containing alkyne-modified protein.
-
This compound (10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water).
-
THPTA ligand (100 mM stock in water).[10]
-
Sodium Ascorbate (100 mM stock in water, must be prepared fresh ).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Methodology :
-
Preparation : In a microcentrifuge tube, dilute the cell lysate to a final protein concentration of 1-2 mg/mL in PBS.
-
Linker Addition : Add the Azido-PEG-Biotin linker stock solution to the lysate.
-
Scientist's Insight: A 5- to 10-fold molar excess of linker over the estimated amount of target protein is a robust starting point to drive the reaction to completion.
-
-
Catalyst Premix : In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock and the THPTA ligand stock in a 1:2 or 1:5 molar ratio.[14] Let this stand for 2-3 minutes. This step is critical as the ligand chelates and stabilizes the catalytically active Cu(I) ion, improving efficiency and reducing protein damage.[9]
-
Catalyst Addition : Add the catalyst premix to the lysate mixture to a final copper concentration of 1-2 mM.[10][14]
-
Initiation : Initiate the click reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5-10 mM.[10] Ascorbate reduces Cu(II) to the active Cu(I) state. A fresh solution is non-negotiable, as oxidized ascorbate is ineffective.
-
Incubation : Gently mix and incubate at room temperature for 1-4 hours, protected from light. For particularly sensitive proteins, the reaction can be performed at 4°C overnight.[14]
-
Validation (Optional but Recommended) : The success of the labeling can be confirmed by running a small aliquot on an SDS-PAGE gel followed by a Western blot using a streptavidin-HRP conjugate. A successful reaction will show a band corresponding to the biotinylated protein.
-
-
Objective : To selectively capture the biotinylated protein from the reaction mixture.
-
Materials :
-
Click-labeled lysate from Protocol 4.1.1.
-
Streptavidin-conjugated magnetic beads or agarose resin.
-
Wash Buffer 1 (High Salt): PBS with 1M KCl.
-
Wash Buffer 2 (High Chaotrope): 2M Urea in 10mM Tris-HCl, pH 8.0.[15]
-
Wash Buffer 3 (Detergent): RIPA buffer or PBS with 1% SDS.
-
Final Wash Buffer: PBS or 10mM Tris-HCl, pH 8.0.[15]
-
-
Methodology :
-
Bead Equilibration : Resuspend the streptavidin beads in your initial lysis buffer. Use a magnetic stand or centrifugation to pellet the beads, discard the supernatant, and repeat twice. This removes storage buffers and blocks non-specific binding sites.
-
Binding : Add the click-labeled lysate to the equilibrated beads. Incubate for 1-2 hours at 4°C on a rotator to allow for complete capture of the biotinylated protein.
-
Washing - The Key to Clean Results : The strength of the biotin-streptavidin bond allows for exceptionally stringent washing to remove non-specific binders.[15][16] Perform sequential washes as follows:
-
2x with Wash Buffer 1 (removes ionic interactions).
-
1x with Wash Buffer 2 (removes proteins bound through hydrogen bonding).[15]
-
1x with Wash Buffer 3 (removes hydrophobically-bound proteins).
-
3x with Final Wash Buffer (removes residual salts and detergents).
-
Scientist's Insight: This multi-modal washing strategy is a self-validating system. By systematically eliminating different classes of non-specific interactors, you can have high confidence that the remaining proteins on the bead are genuinely biotinylated.
-
-
Elution/Downstream Processing : Since the biotin-streptavidin interaction is so strong, elution can be harsh. For applications like mass spectrometry, on-bead digestion with trypsin is often the preferred method.[15][16] This digests the captured protein, releasing the peptides for analysis while leaving the biotinylated peptide fragment bound to the bead.
-
Conclusion
This compound is more than just a chemical reagent; it is a sophisticated tool for molecular interrogation. Its well-defined structure, featuring bioorthogonal reactivity, high-affinity capture, and solubility-enhancing spacers, provides a reliable and versatile platform for a multitude of applications in life sciences. By understanding the causality behind each functional group and each step in the associated protocols, researchers can harness its full potential to drive discovery in proteomics, drug development, and beyond.
References
-
This compound. MySkinRecipes. [Link]
-
Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. LibreTexts Biology. [Link]
-
Biotin-streptavidin based purification guide lines. The Rockefeller University. [Link]
-
Purification of DNA-binding proteins using biotin/streptavidin affinity systems. PubMed. [Link]
-
Affinity Purification Guide. Oregon Health & Science University. [Link]
-
Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools. [Link]
-
This compound. DC Chemicals. [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
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Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. CiteSeerX. [Link]
-
Ultimate Guide to Choosing the Right Biotin PEG Linker. AxisPharm. [Link]
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- 16. ohsu.edu [ohsu.edu]
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester mechanism of action
An In-Depth Technical Guide to the Dual-Mechanism of Action of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: A Heterobifunctional Tool for Bioconjugation
Abstract
This compound is a sophisticated heterobifunctional crosslinker engineered for advanced applications in chemical biology, proteomics, and drug development. Its power lies in a dual mechanism of action, facilitated by two distinct functional termini: a bioorthogonal azide group for covalent ligation and a high-affinity biotin moiety for specific, non-covalent capture. This guide deconstructs the molecular architecture of this reagent, provides a detailed exploration of its independent mechanisms, and explains the critical, synergistic role of its polyethylene glycol (PEG) spacers. Through detailed protocols and a practical case study, this document serves as a comprehensive resource for researchers seeking to leverage this versatile tool for labeling, detecting, and isolating biomolecules with high precision and efficiency.
Chapter 1: Deconstructing the Molecular Architecture
Bifunctional crosslinkers are reagents that possess at least two reactive groups, connected by a spacer, which allows for the covalent joining of two or more molecules.[1][2] These tools are fundamental for studying protein interactions, creating antibody-drug conjugates, and immobilizing biomolecules on surfaces.[2] this compound falls into the category of heterobifunctional crosslinkers , as its two primary functional ends have different chemical reactivities.[1] This design enables sequential, controlled conjugations, minimizing the formation of undesirable polymers that can occur with homobifunctional reagents.[3]
The molecule's structure is a branched design centered around a nitrogen atom, which serves as the junction for its two functional arms. Each component is deliberately chosen to impart specific properties to the overall reagent:
-
The Azide Arm (N₃-PEG3-): This arm features a terminal azide group (-N₃), a key player in "click chemistry".[4][5] The azide is exceptionally stable and largely unreactive within biological systems, making it a bioorthogonal handle.[6][7][8] It is connected via a three-unit polyethylene glycol (PEG3) chain.
-
The Biotin Arm (Biotin-PEG4-): This arm is terminated with a biotin molecule, renowned for its extraordinarily strong and specific interaction with avidin and streptavidin proteins.[9] A four-unit PEG (PEG4) chain links the biotin to the central nitrogen.
-
The Methyl Ester Terminus (-COOCH₃): The PEG4 chain is attached to the central nitrogen via an amide bond formed from a carboxylic acid that has been protected as a methyl ester. This terminus is generally stable under physiological conditions.
-
The PEG Spacers (PEG3 & PEG4): These flexible, hydrophilic chains are not merely spacers. They enhance the molecule's water solubility, prevent aggregation, reduce steric hindrance, and minimize immunogenicity of the final conjugate.[10][11][12]
Caption: Molecular components of the heterobifunctional linker.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2100306-76-9 | [5][13][14] |
| Molecular Formula | C₃₀H₅₄N₆O₁₁S | [5][14][15] |
| Molecular Weight | 706.85 g/mol | [13][16] |
| Purity | Typically >95% | [14][16] |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C, keep dry | [5][13] |
| Solubility | Soluble in DMSO, DMF, and water |
Chapter 2: The First Arm of Action: Bioorthogonal Ligation via the Azide Moiety
The azide group provides a powerful tool for covalent bond formation through a family of reactions known as "click chemistry".[17] First described by K. Barry Sharpless, this concept emphasizes reactions that are high-yielding, wide in scope, generate minimal byproducts, and are stereospecific.[18] The azide's key advantage is its bioorthogonality; it does not participate in side reactions with the vast array of functional groups found in proteins, nucleic acids, or lipids, ensuring highly specific labeling.[8][19]
Mechanism 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The classic click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[20] While this reaction occurs thermally, it requires high temperatures and often produces a mixture of regioisomers.[18] The discovery that Copper(I) catalyzes the reaction dramatically increased its utility, accelerating the rate by a factor of 10⁷ to 10⁸ and allowing it to proceed rapidly at room temperature in aqueous conditions.[18][21] The CuAAC reaction exclusively produces a stable 1,4-disubstituted 1,2,3-triazole ring, covalently and irreversibly linking the two molecules.[19][20]
The catalytic cycle involves the formation of a copper-acetylide intermediate, which then reacts with the azide. To ensure a reliable reaction, the catalytic Cu(I) is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with an agent like sodium ascorbate.[21] Furthermore, a stabilizing ligand such as TBTA or the water-soluble THPTA is often included to protect the Cu(I) from oxidation and reduce its cytotoxicity.[21]
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanism 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While highly efficient, the copper catalyst used in CuAAC can be toxic to living cells.[22] This limitation led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative.[17] SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The ring strain provides the intrinsic energy to drive the cycloaddition with an azide without the need for a catalyst.[7] Common strained alkynes include dibenzocyclooctyne (DBCO) and bicyclononyne (BCN).[23] The reaction is highly bioorthogonal and is the method of choice for labeling molecules in living systems.[7]
Caption: Reaction scheme for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol: CuAAC Conjugation of an Alkyne-Modified Peptide
This protocol describes a general procedure for labeling a peptide containing a terminal alkyne with this compound.
Rationale: This protocol uses a water-soluble ligand (THPTA) to chelate and stabilize the copper catalyst, which is generated in situ from a copper(II) source and a fresh reducing agent.[21] This approach maximizes reaction efficiency while minimizing potential damage to the peptide.[21]
Materials:
-
Alkyne-modified peptide
-
This compound (Linker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium Ascorbate (powder, must be fresh)
-
Desalting column or HPLC for purification
Methodology:
-
Reagent Preparation:
-
Dissolve the alkyne-peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the Linker in DMSO to create a 10 mM stock solution.
-
Prepare a fresh 100 mM solution of sodium ascorbate in water immediately before use.
-
-
Catalyst Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA). Let it stand for 2-3 minutes. This step is critical for catalyst stability.[21]
-
Reaction Assembly:
-
To the alkyne-peptide solution, add the Linker stock solution to achieve a 5 to 10-fold molar excess over the peptide.
-
Add the pre-complexed catalyst solution to a final concentration of 1-2 mM Cu(II).
-
Initiate the reaction by adding the fresh sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
Purification: Remove excess reagents and catalyst by passing the reaction mixture through a desalting column (for peptides >3 kDa) or by using reverse-phase HPLC.
-
Validation: Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS), looking for a mass shift corresponding to the addition of the linker (706.85 Da, minus the mass of H₂O).
Chapter 3: The Second Arm of Action: High-Affinity Binding via the Biotin Moiety
The second functional arm of the linker relies on the biotin-streptavidin interaction, which is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M).[24][25] This binding is highly specific, rapid, and stable against changes in pH, temperature, and denaturing agents.[25]
Mechanism of Binding
Streptavidin is a homotetrameric protein, meaning it is composed of four identical subunits.[25] Each subunit contains a deep binding pocket that perfectly accommodates a single biotin molecule. The high affinity is the result of a combination of extensive hydrogen bonding, van der Waals interactions, and the ordering of a flexible loop in the protein that closes over the bound biotin, effectively locking it in place. This interaction is kinetically characterized by a very slow dissociation rate constant (koff), meaning that once the complex is formed, it is extremely stable.[26][27]
Caption: Biotinylated conjugate binding to tetrameric streptavidin.
Protocol: Streptavidin-Bead Pulldown of a Biotinylated Protein
This protocol describes the capture of a protein, previously labeled with the linker, using streptavidin-coated magnetic beads.
Rationale: The high affinity and specificity of the biotin-streptavidin interaction allow for the efficient isolation of the biotinylated target from a complex mixture, such as a cell lysate.[25] The magnetic beads provide a simple and rapid method for separation.
Materials:
-
Sample containing the biotinylated protein (e.g., cell lysate)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (optional, for harsh elution; e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE loading buffer)
-
Magnetic rack
Methodology:
-
Bead Preparation:
-
Resuspend the streptavidin beads in their storage buffer.
-
Transfer a desired amount of bead slurry to a new tube. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.
-
Wash the beads twice with Wash Buffer to equilibrate them and remove any preservatives.
-
-
Binding:
-
Resuspend the washed beads in the sample containing the biotinylated protein.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended. This allows for efficient capture of the target molecule.
-
-
Washing:
-
Place the tube on the magnetic rack to capture the beads. Discard the supernatant, which contains unbound proteins.
-
Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins. Thorough washing is critical for a clean pulldown.
-
-
Elution (Optional):
-
For analysis by Western blot or mass spectrometry, the protein can be eluted directly into SDS-PAGE loading buffer by boiling for 5-10 minutes. This will denature the streptavidin and release the protein.
-
For applications requiring the native protein, elution is difficult due to the strength of the interaction. Competitive elution with free biotin is extremely slow and inefficient. Harsh conditions (e.g., low pH) are typically required, which may denature the target protein.
-
Chapter 4: The Synergistic Core: The Role of the PEGylated Spacer
The polyethylene glycol (PEG) chains are integral to the linker's function, not merely passive spacers.[28] Their properties directly influence the performance of the final conjugate.
-
Enhanced Solubility: Many biomolecules and organic compounds are hydrophobic. Attaching PEG linkers significantly increases the water solubility of the conjugate, preventing aggregation and ensuring its suitability for use in aqueous biological buffers.[11][12]
-
Flexibility and Steric Hindrance Reduction: The PEG chains are highly flexible, allowing the terminal azide and biotin groups to rotate freely.[10] This conformational freedom ensures that both ends can access their respective binding partners (an alkyne and a streptavidin pocket) with minimal steric interference from the target molecule or each other.
-
Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity.[10] When conjugated to proteins or nanoparticles, PEG creates a hydration shell that can mask epitopes, reducing immune recognition and increasing circulation time in vivo.[12][29]
Table 2: Functional Contributions of the PEG Spacers
| Property | Consequence for Bioconjugation | Source(s) |
| Hydrophilicity | Improves solubility of the conjugate in aqueous buffers, preventing aggregation. | [10][11] |
| Flexibility | Reduces steric hindrance, allowing both the azide and biotin termini to efficiently reach their targets. | [10] |
| Biocompatibility | Minimizes toxicity and unwanted immune responses, making it suitable for in vitro and potentially in vivo applications. | [10][12][28] |
| Defined Length | Provides a known, fixed distance between the conjugated molecule and the biotin tag, which is crucial for structural studies. | [12] |
Chapter 5: Integrated Workflow - A Case Study
To illustrate the power of this dual-mechanism linker, consider a common research goal: identifying the cellular binding partners of a novel, cell-permeable small molecule inhibitor that has been modified with an alkyne group.
Caption: Integrated workflow for target identification using the dual-functionality linker.
-
Probe Synthesis (Mechanism 1): The alkyne-modified inhibitor is covalently conjugated to the this compound linker using the CuAAC protocol. The result is a stable, biotinylated inhibitor probe.
-
Cellular Labeling: The probe is incubated with living cells. Its cell-permeable nature allows it to enter the cell and bind to its specific protein target(s).
-
Lysate Preparation: The cells are lysed under non-denaturing conditions to solubilize the proteins while keeping the inhibitor-target complex and associated protein complexes intact.
-
Affinity Capture (Mechanism 2): The cell lysate is incubated with streptavidin-coated magnetic beads. The high-affinity biotin-streptavidin interaction is exploited to selectively capture the inhibitor probe, along with its direct protein target and any associated binding partners.
-
Analysis: After thorough washing to remove non-specific binders, the captured proteins are eluted from the beads and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This integrated approach, enabled by the linker's dual mechanism, allows researchers to move seamlessly from chemical synthesis to biological discovery, providing a powerful method for drug target validation and interaction proteomics.
Conclusion
This compound is a masterfully designed chemical tool whose mechanism of action is defined by its dual functionalities. It provides a robust and specific covalent attachment method through its bioorthogonal azide group, compatible with both copper-catalyzed and copper-free click chemistry. Simultaneously, its biotin moiety offers an exceptionally strong and selective handle for purification, detection, and immobilization. The thoughtfully included PEG spacers are not passive components but active contributors to the reagent's solubility, flexibility, and biocompatibility. This combination of features makes it an invaluable asset for researchers and drug development professionals, enabling sophisticated experimental designs that bridge chemical biology with functional proteomics.
References
-
Wikipedia. Click chemistry. [Link]
-
PubMed. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. [Link]
-
Interchim. Click Chemistry (Azide / alkyne reaction). [Link]
-
AxisPharm. (2024-09-24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ACS Publications. Dissociation Kinetics of the Streptavidin–Biotin Interaction Measured Using Direct Electrospray Ionization Mass Spectrometry Analysis. [Link]
-
PubMed. (2019-02-28). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. [Link]
-
ResearchGate. (2025-08-08). Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin. [Link]
-
NIH PMC. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. [Link]
-
Hiyka. Applications of Azide Gold Nanoparticles in Bioconjugation. [Link]
-
NIH PMC. Advances in Bioconjugation. [Link]
-
MySkinRecipes. This compound. [Link]
-
NIH PMC. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. [Link]
-
MDPI. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. [Link]
-
ResearchGate. Chapter 5. Homobifunctional Crosslinkers. [Link]
-
PubMed Central. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. [Link]
-
NIH PMC. (2022-11-22). Insights on Chemical Crosslinking Strategies for Proteins. [Link]
-
AxisPharm. PEG-X-PEG. [Link]
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An In-depth Technical Guide to Heterobifunctional Crosslinkers
Introduction: Precision Engineering in Bioconjugation
The strategic covalent linkage of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Heterobifunctional linkers, possessing two distinct reactive moieties, are instrumental in this field, enabling the precise and controlled conjugation of diverse molecules such as proteins, antibodies, nucleic acids, and cytotoxic drugs.[1] Their unique architecture minimizes the formation of undesirable homodimers, a common issue with homobifunctional linkers, by facilitating a sequential, two-step conjugation process.[1][2] This guide provides an objective comparison of the performance of various classes of heterobifunctional linkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal linker for their specific bioconjugation needs.
The hallmark of these crosslinkers is their capacity to minimize uncontrolled polymerization—a major limitation of homobifunctional systems.[2] By enabling multi-step, "activate-then-conjugate" workflows (e.g., initial amine labeling on an antibody, followed by thiol coupling to a drug payload), heterobifunctional reagents drastically reduce undesired side reactions like homo-oligomerization.[2][] This precision is critical for applications demanding molecular fidelity, such as constructing antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs), fabricating biosensors with immobilized enzymes, or probing protein interaction networks without crosslinking artifacts.[2][]
Core Concepts: The Chemistry of Control
Heterobifunctional crosslinkers are broadly classified based on the specific reactive groups they possess. This diversity allows for the targeting of a wide array of functional groups present on biomolecules.[1]
General Structure of a Heterobifunctional Crosslinker
The fundamental design of a heterobifunctional crosslinker consists of three key components: two different reactive ends and a spacer arm. This design allows for the controlled, stepwise conjugation of two different molecules.
Caption: General structure of a heterobifunctional crosslinker.
Common Reactive Groups and Their Targets
The choice of reactive groups is dictated by the available functional groups on the biomolecules to be conjugated.
| Reactive Group | Target Functional Group | Resulting Bond | Key Considerations |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | Most common amine-reactive group. Susceptible to hydrolysis in aqueous solutions; reactions are typically performed at pH 7.2-8.5.[1] |
| Maleimide | Sulfhydryls (-SH) | Thioether | Highly specific for sulfhydryls at pH 6.5-7.5.[1][4] The resulting thioether bond is stable and not reversible.[1][4] At pH >8.5, reactivity with primary amines increases.[1][4] |
| Hydrazide/Aminooxy | Carbonyls (Aldehydes, Ketones) | Hydrazone/Oxime | Carbonyls can be naturally present or introduced via oxidation of carbohydrates.[1] Oxime linkages are generally more stable than hydrazone linkages. |
| Pyridyl Disulfide | Sulfhydryls (-SH) | Disulfide | Forms a cleavable disulfide bond.[1] The reaction releases a chromophore (pyridine-2-thione), allowing for spectrophotometric monitoring.[1] |
| Photoreactive Groups (e.g., Aryl Azides) | C-H and N-H bonds | Covalent Bond | Activated by UV light to form highly reactive intermediates that can react non-specifically with nearby molecules.[5] |
The Spacer Arm: More Than Just a Connector
The spacer arm of a heterobifunctional crosslinker plays a crucial role in the overall properties of the resulting conjugate. Key characteristics of the spacer arm to consider include:
-
Length: The length of the spacer arm determines the distance between the two conjugated molecules. This can be critical for maintaining the biological activity of the molecules and for studying protein-protein interactions.
-
Solubility: The solubility of the crosslinker can be enhanced by incorporating polyethylene glycol (PEG) units into the spacer arm.[6][7][8] PEGylated crosslinkers can improve the solubility and stability of the final conjugate, reduce aggregation, and decrease immunogenicity.[6][9]
-
Cleavability: Some spacer arms contain cleavable linkages, such as disulfide bonds or ester linkages.[1][] These cleavable crosslinkers are particularly useful in applications such as drug delivery, where the release of a therapeutic agent at a specific target site is desired.[][9] Photocleavable linkers offer another level of control, allowing for the release of a molecule upon exposure to light.[10]
Applications and Methodologies
Heterobifunctional crosslinkers are indispensable tools in a wide range of applications, from basic research to drug development.
Antibody-Drug Conjugates (ADCs): Targeted Therapeutics
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. Heterobifunctional crosslinkers are essential for linking the drug to the antibody.[]
Workflow for ADC Preparation using an NHS-Maleimide Crosslinker:
Sources
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- 10. Synthesis and applications of heterobifunctional photocleavable cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2] This in-depth technical guide provides a comprehensive overview of PROTAC linkers, delving into their classification, design principles, and the profound impact of their structure on biological activity. We will explore the causality behind experimental choices in linker design and provide detailed, field-proven protocols for their synthesis and characterization, empowering researchers to rationally design the next generation of potent and selective protein degraders.
The Central Role of the Linker in PROTAC-Mediated Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[] A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to catalyze further degradation.[]
The linker's primary role is to bridge the POI and E3 ligase ligands, enabling the formation of a stable and productive ternary complex.[4] The length, chemical composition, rigidity, and attachment points of the linker dictate the relative orientation and proximity of the POI and E3 ligase within this complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.[5] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation.[6]
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Classification of PROTAC Linkers
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. More recently, "smart" or functional linkers have emerged, offering additional layers of control.[]
Flexible Linkers
Flexible linkers are the most common type used in early-stage PROTAC development due to their synthetic accessibility.[]
-
Alkyl Chains: Simple saturated or unsaturated hydrocarbon chains are a frequent starting point for linker design.[7] They provide a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations and increasing the probability of forming a productive ternary complex.[] While synthetically straightforward and generally possessing good metabolic stability, alkyl linkers are hydrophobic, which can limit the aqueous solubility of the resulting PROTAC.[7]
-
Polyethylene Glycol (PEG) Chains: PEG linkers, composed of repeating ethylene glycol units, are widely used to improve the solubility of PROTACs.[8] Their hydrophilic nature enhances compatibility with physiological environments.[9] However, PEG linkers may exhibit reduced metabolic stability in vivo and can be more synthetically challenging and costly to produce compared to their alkyl counterparts.[9]
Rigid Linkers
To overcome the drawbacks of flexible linkers, such as the entropic penalty upon binding, researchers have increasingly turned to more rigid designs.[]
-
Cyclic Structures: Incorporating saturated rings like piperazine and piperidine can constrain the linker's conformation.[10]
-
Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[10]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[10]
Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[] This can also lead to improved selectivity by disfavoring the formation of off-target ternary complexes.[] However, the synthesis of rigid linkers is often more complex, and their lack of flexibility can make it more challenging to achieve a productive ternary complex geometry.[]
Functional Linkers
Recent innovations have led to the development of linkers with additional functionalities.
-
Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can switch between cis and trans isomers upon exposure to specific wavelengths of light. This allows for spatiotemporal control over PROTAC activity.[10]
-
"Clickable" Linkers: Linkers containing bioorthogonal handles like azides or alkynes are invaluable for the rapid synthesis of PROTAC libraries using click chemistry.[11] This modular approach greatly accelerates the optimization of linker length and composition.[11]
Rational Design of PROTAC Linkers: Key Considerations
The optimization of a PROTAC's biological activity is an iterative process, with the linker playing a central role. There is no universally optimal linker; its design must be tailored to the specific POI and E3 ligase pair.[12]
Linker Length
The length of the linker is a critical parameter that must be empirically optimized. A linker that is too short may be unable to span the distance between the two proteins, leading to steric clashes.[8] Conversely, an excessively long linker may result in an unproductive binding mode where the ubiquitination sites on the POI are not accessible to the E3 ligase.[13]
Linker Composition and Physicochemical Properties
The chemical makeup of the linker profoundly impacts the drug-like properties of the PROTAC. Incorporating polar functional groups (e.g., ethers, amides) can improve solubility, while lipophilic groups can enhance cell permeability.[] However, a careful balance must be struck, as high lipophilicity can lead to non-specific binding and poor pharmacokinetic properties. The "chameleon effect" has been observed with some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[]
Attachment Points (Exit Vectors)
The points at which the linker is attached to the POI and E3 ligase ligands, known as "exit vectors," are crucial.[8] The linker should be connected at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. Ideally, the attachment point should be in a solvent-exposed region of the ligand when it is bound to its target.[8]
Figure 2: Interplay of linker properties and their impact on PROTAC performance.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various case studies, illustrating the impact of linker modifications on PROTAC performance.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation [2]
| PROTAC | Linker Length (atoms) | IC50 (µM) in MCF7 cells |
| PROTAC 1 | 9 | 140 |
| PROTAC 2 | 16 | 26 |
| PROTAC 3 | >20 | >200 |
This data highlights an optimal linker length for ERα degradation, with both shorter and longer linkers exhibiting reduced potency.
Table 2: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation [1][2]
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG-based | 15 | >95 |
| BTK Degrader 2 | Alkyl-based | 35 | >90 |
This illustrative dataset suggests that a more hydrophilic PEG linker can lead to improved degradation potency for BTK compared to a simple alkyl chain.
Table 3: Linker-Dependent Selectivity of BET Protein Degraders [5]
| PROTAC | Linker | Target Selectivity |
| MZ1 | PEG-based | BRD4 > BRD2/3 |
| ARV-825 | Different linker structure | Degrades BRD2, BRD3, and BRD4 efficiently |
This comparison demonstrates how the linker structure can significantly influence the selectivity of PROTACs for different members of a protein family.
Table 4: Impact of Linker Length on TBK1 Degradation [5]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This case study shows a clear threshold for linker length to induce TBK1 degradation, with an optimal length for maximal potency.
Experimental Protocols for PROTAC Synthesis and Characterization
The following protocols provide a generalized workflow for the synthesis of PROTACs, with a focus on the popular and efficient "click chemistry" approach.
Figure 3: General workflow for PROTAC synthesis using click chemistry.
Protocol 1: Synthesis of an Alkyne-Functionalized POI Ligand (e.g., JQ1 derivative)
This protocol describes the functionalization of a POI ligand with a terminal alkyne for subsequent click chemistry.
Materials:
-
Carboxylic acid derivative of JQ1
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the JQ1-carboxylic acid (1.0 eq), propargylamine (1.2 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized JQ1.
Protocol 2: Synthesis of an Azide-Functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)
This protocol outlines the synthesis of an azide-functionalized pomalidomide derivative.
Materials:
-
Pomalidomide
-
Azido-containing alkyl halide (e.g., 1-azido-2-bromoethane)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMF
Procedure:
-
To a solution of pomalidomide (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and the azido-containing alkyl halide (1.5 eq).
-
Stir the reaction mixture at 60 °C for 12-16 hours, monitoring by LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the azide-functionalized pomalidomide.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the PROTAC
This protocol describes the final "click" reaction to conjugate the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand.[14]
Materials:
-
Alkyne-functionalized POI ligand (from Protocol 1)
-
Azide-functionalized E3 ligase ligand (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-BuOH/water or DMF)
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO or methanol and filter to remove any insoluble material.
Protocol 4: Purification and Characterization of the Final PROTAC
Purification:
-
Purify the final PROTAC molecule from the crude reaction mixture using preparative reverse-phase HPLC (RP-HPLC).[15] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[15]
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.[16]
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS.[17]
-
Elucidate the structure of the PROTAC using ¹H and ¹³C NMR spectroscopy.[17]
-
Obtain the exact mass of the molecule using high-resolution mass spectrometry (HRMS).[18]
Protocol 5: Biophysical Characterization of Ternary Complex Formation
Surface Plasmon Resonance (SPR) is a powerful technique to study the kinetics and thermodynamics of ternary complex formation.[1][]
Objective: To measure the binding affinities and cooperativity of the POI-PROTAC-E3 ligase complex.
General Procedure:
-
Immobilize one of the proteins (e.g., biotinylated E3 ligase) on a streptavidin-coated sensor chip.
-
Inject the PROTAC over the surface to measure the binary interaction.
-
In a subsequent step, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-coated surface to measure the ternary complex formation.
-
Alternatively, inject the POI over a surface saturated with the E3 ligase-PROTAC complex.
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).
-
Cooperativity (α) can be calculated by comparing the affinity of the POI for the E3 ligase-PROTAC complex with its affinity for the E3 ligase alone.
Other valuable biophysical techniques for characterizing ternary complexes include Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).[1][]
Conclusion and Future Perspectives
The linker is a critical and highly tunable component in PROTAC design. While flexible linkers like PEG and alkyl chains are synthetically accessible and widely used, there is a growing interest in more rigid and conformationally constrained linkers to improve ternary complex stability and pharmacokinetic properties.[19] The "trial and error" approach to linker optimization is gradually being replaced by more rational design strategies, aided by advances in computational modeling and structural biology.[1] The continued exploration of "linkerology" will be essential for unlocking the full therapeutic potential of PROTACs and for developing the next generation of targeted protein degraders with improved efficacy, selectivity, and drug-like properties.
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- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules, 25(8), 1923.
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- Targeted Protein Degradation
- PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. (2025). American Chemical Society.
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N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester stability and storage
An In-Depth Technical Guide to the Stability and Storage of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Introduction
This compound is a branched, heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its sophisticated architecture, comprising a terminal azide for "click" chemistry, a high-affinity biotin moiety for detection and purification, flexible polyethylene glycol (PEG) spacers, and a methyl ester terminus, offers remarkable versatility.[3][4] However, this molecular complexity also introduces specific vulnerabilities. The long-term efficacy and reproducibility of experiments utilizing this reagent are critically dependent on a thorough understanding of its stability profile and adherence to stringent storage and handling protocols.
This guide provides a comprehensive analysis of the factors governing the stability of this compound. We will dissect the chemical liabilities of each functional group, outline the primary degradation pathways, and provide field-proven protocols for storage and handling to ensure its integrity from receipt to final application.
Molecular Profile and Inherent Stability Characteristics
The stability of the entire molecule is dictated by the individual characteristics of its constituent functional groups. A proactive approach to storage and handling begins with understanding these properties.
The Azido (-N₃) Group
The azide is a high-energy functional group essential for click chemistry reactions, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions.[4][5] While invaluable, it is also the most hazardous component of the molecule.
-
Thermal and Physical Stability : Organic azides are sensitive to external energy sources, including heat, light, friction, and pressure, which can induce violent decomposition.[6][7] However, the stability of an organic azide is significantly influenced by its molecular structure.[6] For this compound (C₃₀H₅₄N₆O₁₁S), the ratio of carbon atoms to nitrogen atoms is high (30 carbons to 6 nitrogens), which provides substantial dilution to the energetic azide group, rendering it relatively safe under normal laboratory conditions.[7][8]
-
Chemical Stability : The azide group is generally stable in a wide range of chemical conditions, which is why it is so useful in bioorthogonal chemistry. However, it is incompatible with several classes of chemicals:
-
Strong Acids : Can form hydrazoic acid (HN₃), which is highly toxic and explosive.[6][9]
-
Heavy Metals : Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly unstable and shock-sensitive metal azides.[6][9] This necessitates the use of non-metal spatulas and hardware.
-
Halogenated Solvents : Solvents like dichloromethane (DCM) and chloroform should be avoided, as they can form extremely unstable di- and tri-azidomethane.[6][10]
-
The Methyl Ester (-COOCH₃) Group
The methyl ester is the most significant point of chemical vulnerability under typical storage and experimental conditions. Its integrity is paramount if it is intended for subsequent chemical modification.
-
Hydrolytic Instability : The ester linkage is susceptible to hydrolysis, a reaction with water that cleaves the ester to form the corresponding carboxylic acid and methanol.[11] This reaction can be catalyzed by both acids and bases and is significantly accelerated by the presence of moisture and elevated temperatures.[12][13] Alkaline conditions, in particular, promote rapid and irreversible hydrolysis, a process known as saponification.[11][13]
The Polyethylene Glycol (PEG) Linkers
The PEG3 and PEG4 chains enhance the aqueous solubility of the molecule and provide a flexible spacer arm to minimize steric hindrance during conjugation and binding events.[14]
-
General Stability : PEG chains are highly stable and generally considered bioinert.[15]
-
Oxidative Degradation : Under harsh conditions, such as exposure to reactive oxygen species (ROS) or certain metal ions, the ether backbone of PEG can undergo oxidative degradation.[16][17] While not a primary concern during standard storage, this can be relevant in certain biological assays or long-term storage scenarios where oxidative stress may occur.
The Biotin Moiety
Biotin's function relies on its extraordinarily high affinity for avidin and streptavidin (Kₐ = 10¹⁵ M⁻¹), one of the strongest known non-covalent interactions in biology.[14]
-
High Stability : The biotin-protein bond and the biotin molecule itself are exceptionally stable.[18] They can withstand long-term storage at -80°C for years and are resistant to extremes of pH, temperature, and denaturing agents.[14][18]
Primary Degradation Pathways and Mitigation
Understanding the likely routes of degradation is key to preventing them. For this molecule, hydrolytic and azide-related decomposition are the primary concerns.
Diagram 2: Recommended workflow for handling the solid reagent.
-
Equilibration : Before opening, the vial must be allowed to warm to room temperature in a desiccator. [15]This critical step prevents atmospheric moisture from condensing onto the cold solid, which would cause rapid hydrolysis of the ester.
-
Solvent Selection : Use only fresh, anhydrous-grade dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to reconstitute the compound. [15]Ensure solvents have been stored properly to prevent water absorption.
-
Preparation : Whenever possible, stock solutions should be prepared fresh immediately before use. [15]4. Storage of Stock Solutions : If storage is unavoidable, the stock solution should be dispensed into single-use aliquots to prevent degradation from repeated freeze-thaw cycles. [15]These aliquots should be stored at -80°C for a maximum of a few weeks; some suppliers suggest up to one year, but shorter durations are recommended for sensitive applications. [1][19]
Experimental Protocol: Stability Assessment via HPLC-MS
For critical applications, it is advisable to perform a stability study under your specific experimental conditions (e.g., in an aqueous buffer).
Objective : To quantify the rate of hydrolysis of the methyl ester to its corresponding carboxylic acid in an aqueous buffer at a given pH and temperature.
Diagram 3: Workflow for assessing hydrolytic stability.
Methodology :
-
Preparation : Prepare a concentrated stock solution (e.g., 10 mM) of the compound in anhydrous DMSO.
-
Incubation : Dilute the stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration (e.g., 100 µM). Immediately place the solution in an incubator at the desired temperature (e.g., 37°C).
-
Time Points : At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot of the reaction mixture.
-
Analysis : Analyze each aliquot by reverse-phase HPLC coupled with a mass spectrometer (LC-MS). Monitor the ion counts for the parent molecule (methyl ester) and the expected hydrolysis product (carboxylic acid). The mass of the carboxylic acid will be 14 Da less than the parent ester (loss of CH₂, specifically replacing -OCH₃ with -OH).
-
Quantification : Calculate the percentage of the parent compound remaining at each time point relative to T=0. This will provide the kinetic profile of hydrolysis under your specific conditions.
Safety and Chemical Incompatibilities
Safe handling of any azide-containing compound is non-negotiable.
| Incompatible Material | Hazard | Mitigation |
| Strong Acids | Formation of highly toxic and explosive hydrazoic acid (HN₃). [6] | Avoid mixing with acidic waste or performing reactions in strong acid. [20] |
| Heavy Metals & Salts | Formation of shock-sensitive, explosive metal azides. [6] | Use non-metal spatulas and glassware. Avoid contact with copper, lead, brass, etc. [9] |
| Halogenated Solvents | Formation of extremely unstable di- and tri-azidomethane. [10] | Do not use DCM, chloroform, or other chlorinated solvents. [6] |
| Friction/Shock | Can initiate violent decomposition. [7] | Do not scratch or grind the solid material. Handle with care. [20] |
| Table 2: Summary of Key Chemical Incompatibilities. |
-
Handling : Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood.
-
Disposal : Azide-containing waste must be collected in a dedicated, clearly labeled waste container. NEVER mix azide waste with acidic waste streams. [6][20]If possible, it is best practice to quench the azide (e.g., via a Staudinger reaction) to a more stable amine before disposal. [20]Consult your institution's environmental health and safety (EH&S) office for specific disposal protocols. [6]
Conclusion
This compound is a powerful tool for researchers, but its utility is directly linked to its chemical integrity. The primary liabilities are the hydrolytically sensitive methyl ester and the energetically potent azide group. By implementing a rigorous protocol of storing the solid compound at or below -20°C under desiccated, dark conditions and by employing meticulous handling techniques—such as temperature equilibration and the use of anhydrous solvents—researchers can mitigate the risks of degradation. Verifying stability under specific experimental conditions is a prudent final step to ensure the reliability and success of downstream applications.
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University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Columbia University Environmental Health & Safety. Safe Handling of Sodium Azide (SAZ). [Link]
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University of California, Santa Barbara Environmental Health & Safety. Azide Compounds. [Link]
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O'Reilly, R. K., et al. (2020). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. National Center for Biotechnology Information. [Link]
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McKinnon, K. M., et al. (2018). A user's guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. [Link]
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Kwisnek, L., et al. (2013). PEG Hydrogel Degradation and the Role of the Surrounding Tissue Environment. National Center for Biotechnology Information. [Link]
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ResearchGate. Can phosphorylated and biotinylated oligos be stored at -80, or should be stored at -20? (2024). [Link]
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Sciencemadness.org. Stability of sodium azide in solution? (2007). [Link]
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Evans, B. L., & Yoffe, A. D. (1959). Structure and stability of inorganic azides. The Royal Society Publishing. [Link]
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Grayson, S. M., et al. (2013). Mass spectrometry investigation into the oxidative degradation of poly(ethylene glycol). [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. (2023). [Link]
-
University of Bradford. The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. (2010). [Link]
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SYSY. Biotin. [Link]
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Organic Chemistry Portal. Methyl Esters. [Link]
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ResearchGate. Pathway of aerobic biodegradation of polyethylene glycol (PEG) in APS...[Link]
-
Gyros Protein Technologies. (2020). Biotinylation of capture reagent E-learning video. YouTube. [Link]
-
Creative Biolabs. N-(N3-PEG3)-N-Biotin-PEG4-methyl ester. [Link]
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Methodological & Application
N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: An In-depth Application Guide for Advanced Bioconjugation
Abstract
This comprehensive guide details the experimental applications and protocols for N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester, a versatile heterobifunctional linker. This molecule is engineered for advanced applications in drug development, diagnostics, and proteomics. Its unique architecture, featuring a terminal azide for "click chemistry," a high-affinity biotin moiety, and a methyl ester for subsequent conjugation, provides a powerful tool for researchers. This document provides not just step-by-step instructions but also the scientific rationale behind the protocols, ensuring technical accuracy and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Branched PEG Linkers
In the landscape of bioconjugation, polyethylene glycol (PEG) linkers have become essential for improving the stability, solubility, and pharmacokinetic profiles of therapeutic molecules.[1][2][3][4] this compound is a branched PEG linker designed for multi-step, controlled conjugation strategies.[5][6] Its key functional components are:
-
Azide Group (N₃): This moiety is a key player in bioorthogonal chemistry. It reacts with alkyne-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the metal-free strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8] This allows for precise covalent bond formation in complex biological mixtures.[9][10]
-
Biotin: This vitamin exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M).[11][12][13] This interaction is invaluable for purification, detection, and immobilization applications.[14][15][16]
-
Methyl Ester (-COOCH₃): This group serves as a protected carboxylic acid. Upon hydrolysis, it can be activated, typically using EDC/NHS chemistry, to react with primary amines on a second molecule of interest, forming a stable amide bond.[17][18]
The PEG spacers (PEG3 and PEG4) enhance aqueous solubility, reduce steric hindrance, and can decrease the immunogenicity of the final conjugate.[16][19] This linker is particularly useful in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[20]
Molecular Profile and Properties
The structure of this compound is designed for sequential and orthogonal reactions.
Caption: Functional components of the this compound linker.
| Property | Typical Value | Reference |
| Molecular Weight | ~706.9 g/mol | [6][21][22] |
| Purity | >95% | [6][21] |
| Storage | -20°C, under inert gas, desiccated | [6] |
| Solubility | Soluble in DMSO, DMF | [20] |
| Reactive Groups | Azide, Biotin, Methyl Ester | [5][6] |
Experimental Design: A Sequential Conjugation Workflow
The linker's architecture is ideally suited for a multi-step workflow, enabling the assembly of a trimolecular conjugate. A typical strategy involves:
-
First Conjugation: Reacting the azide group with an alkyne-modified biomolecule (e.g., a protein) via click chemistry.
-
Hydrolysis: Converting the methyl ester to a carboxylic acid.
-
Second Conjugation: Coupling the newly formed carboxylic acid to an amine-containing molecule (e.g., a therapeutic drug) using EDC/NHS chemistry.
-
Application/Purification: Utilizing the biotin handle for affinity-based purification, immobilization, or detection.
Caption: A sequential conjugation and application workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Biotinylated Antibody-Drug Conjugate (ADC)
This protocol outlines the conjugation of an alkyne-modified antibody to an amine-containing small molecule drug.
Materials:
-
Alkyne-modified antibody (in PBS or similar amine-free buffer)
-
This compound
-
Amine-containing drug
-
For CuAAC: Copper(II) sulfate (CuSO₄), Sodium Ascorbate
-
For Hydrolysis: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl)
-
For Amide Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysulfosuccinimide (Sulfo-NHS)[23]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction Buffers: Phosphate-buffered saline (PBS), pH 7.4; MES Buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Zeba™ Spin Desalting Columns, Streptavidin-agarose resin
Procedure:
Part A: Click Chemistry Conjugation (CuAAC)
-
Reagent Preparation:
-
Dissolve the linker in DMSO to create a 10 mM stock solution.
-
Freshly prepare 50 mM Sodium Ascorbate and 10 mM CuSO₄ in water.
-
-
Reaction Setup:
-
To your alkyne-antibody solution (e.g., 1 mL at 2 mg/mL), add a 10-fold molar excess of the linker stock solution.
-
Add Sodium Ascorbate to a final concentration of 1 mM. Mix gently.
-
Add CuSO₄ to a final concentration of 0.1 mM. Mix gently.
-
Causality: The ascorbate reduces Cu(II) to the catalytic Cu(I) species required for the cycloaddition.[24] Adding it before the copper sulfate prevents premature precipitation.
-
-
Incubation: Incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents using a desalting column equilibrated with PBS (pH 7.4).
Part B: Methyl Ester Hydrolysis
-
pH Adjustment: Carefully add 0.1 M NaOH to the purified antibody-linker conjugate to raise the pH to ~12.0.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Neutralization: Neutralize the solution by adding 0.1 M HCl to return the pH to 7.4.
-
Buffer Exchange: Immediately perform a buffer exchange into MES buffer (pH 6.0) using a desalting column. This prepares the conjugate for the next step.
Part C: EDC/NHS Coupling
-
Carboxyl Activation:
-
Prepare fresh 100 mM EDC and 100 mM Sulfo-NHS solutions in MES buffer.
-
Add a 50-fold molar excess of EDC and Sulfo-NHS to the antibody solution.
-
Causality: The reaction is performed at pH 6.0 to optimize the activation of the carboxyl group by EDC and minimize hydrolysis of the active ester intermediate.[25] Sulfo-NHS creates a more stable, amine-reactive intermediate than EDC activation alone.[18]
-
-
Incubation: Incubate for 15-30 minutes at room temperature.
-
pH Adjustment: Adjust the reaction pH to 7.2-7.5 with a phosphate buffer.
-
Drug Conjugation: Add a 20-fold molar excess of the amine-containing drug (dissolved in DMSO).
-
Incubation: React for 2 hours at room temperature.
-
Quenching: Add quenching solution to a final concentration of 50 mM to stop the reaction.
-
Final Purification: Purify the final ADC using a desalting column or size-exclusion chromatography to remove unreacted drug and coupling agents.
Protocol 2: Surface Functionalization for Protein Capture
This protocol describes the functionalization of an alkyne-modified surface (e.g., glass slide, gold nanoparticle) for subsequent immobilization of streptavidin-conjugated entities.
Materials:
-
Alkyne-functionalized surface
-
This compound
-
For SPAAC: Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) modified surface
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
Wash Buffers: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
HRP substrate (e.g., TMB)
Procedure:
-
Linker Immobilization (SPAAC):
-
Rationale: SPAAC is chosen here as it is a metal-free click reaction, which is advantageous for applications where copper cytotoxicity is a concern, such as in live-cell imaging or when working with sensitive biomolecules.[26][27][28][]
-
Prepare a 1 mM solution of the linker in PBS.
-
Immerse the alkyne-functionalized surface in the linker solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Washing: Wash the surface thoroughly with PBST (3 x 5 minutes) to remove any non-covalently bound linker.
-
Blocking: Incubate the surface with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding in subsequent steps.[30]
-
Streptavidin Capture:
-
Wash the surface with PBST (3 x 5 minutes).
-
Incubate with a 1 µg/mL solution of Streptavidin-HRP in Blocking Buffer for 1 hour at room temperature.
-
-
Final Wash: Wash the surface extensively with PBST (5 x 5 minutes).
-
Detection: Add HRP substrate and measure the signal (e.g., colorimetric change) to confirm successful immobilization.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low CuAAC Yield | Oxidized Sodium Ascorbate; Inactive catalyst. | Always use freshly prepared Sodium Ascorbate. Consider using a Cu(I)-stabilizing ligand like TBTA. |
| Protein Aggregation | Hydrophobicity of linker/drug; High DAR. | Reduce molar excess of reagents. Add a solubility-enhancing co-solvent (e.g., 5-10% DMSO). Use hydrophilic linkers.[3] |
| Inefficient EDC Coupling | Hydrolysis of NHS-ester; Amine-containing buffer. | Ensure activation step is at pH ~6.0 and coupling step is at pH 7.2-7.5. Use amine-free buffers like MES and PBS.[25] |
| High Background Signal | Non-specific binding of avidin/streptavidin. | Use streptavidin or deglycosylated avidin (NeutrAvidin) which have lower non-specific binding. Ensure thorough blocking.[12] |
Conclusion
This compound is a sophisticated chemical tool that provides researchers with exceptional control over the construction of complex bioconjugates. By leveraging orthogonal reaction chemistries in a sequential manner, it enables the precise assembly of molecules for targeted drug delivery, advanced diagnostics, and intricate proteomics studies. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile linker.
References
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- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.).
- Thermo Fisher Scientific. (n.d.). Avidin-Biotin Interaction.
- Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
- D'Souza, A. A., & El-Sagheer, A. H. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 13(33), 8812–8816.
- Creative PEGWorks. (n.d.). PEG Linkers: Structure, Applications & Contributions.
- ACROBiosystems. (2019, April 16). A story about biotin-avidin affinity and how it accelerate small molecule drug discovery.
- Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.).
- PEG Linkers. (n.d.). ADC Review.
- BenchChem. (n.d.). The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- BOC Sciences. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation.
- BenchChem. (n.d.). An In-depth Technical Guide to the Avidin-Biotin Interaction.
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- CovaChem. (n.d.). Technical Bulletin Coupling Two Proteins with EDC-HCl and Sulfo-NHS.
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
- Creative Biolabs. (n.d.). What are PEG Linkers?.
- AAT Bioquest. (2024, April 10). What is the mechanism of click chemistry?.
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.
- Wilchek, M., & Bayer, E. A. (1988). The avidin-biotin complex in bioanalytical applications. Analytical Biochemistry, 171(1), 1-32.
- Li, Y., et al. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(19), 8938-8957.
- Jain, A., et al. (2014). The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis. Journal of Controlled Release, 196, 239-251.
- An outline of surface functionalization with the chemical linkers silane and PEG. (n.d.). ResearchGate.
- Kennedy, S., et al. (2016). Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Expert Opinion on Drug Delivery, 13(5), 635-646.
- BenchChem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling of Me-Tz-PEG4-COOH.
- Copper click chemistry mechanism unravelled. (2015, June 11).
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- Géci, I., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 6899-6967.
- Kennedy, S., et al. (2016). Gold Nanoparticle Surface Functionalization: Mixed Monolayer Versus Hetero Bifunctional Peg Linker. Expert Opinion on Drug Delivery, 13(5), 635-646.
- Hardick, O. (n.d.). Coupling Protocols. UCL.
- Thermo Fisher Scientific. (n.d.). Instructions - EDC.
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- BroadPharm. (n.d.). This compound, 2100306-76-9.
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- Creative Biolabs. (n.d.). N-(N3-PEG3)-N-Biotin-PEG4-methyl ester.
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- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotinylation via Click Chemistry Utilizing N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Introduction: The Power and Precision of Click Chemistry for Biotinylation
In the landscape of bioconjugation, the ability to selectively and efficiently label biomolecules is paramount for elucidating biological functions, developing diagnostic tools, and constructing novel therapeutic agents. "Click chemistry," a concept introduced by Nobel laureate K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) have emerged as the gold standards for their exceptional reliability and bioorthogonality.[3][4] These reactions form a stable triazole linkage between an azide and an alkyne, moieties that are virtually absent in biological systems, thus ensuring exquisite specificity.[2][5]
This application note provides a detailed guide to utilizing N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester , a versatile and high-purity reagent designed for the biotinylation of alkyne-modified molecules.[6][7] This heterobifunctional linker possesses a terminal azide group for participation in click chemistry and a biotin moiety for subsequent detection or purification via the high-affinity interaction with streptavidin or avidin.[7][8] The integrated polyethylene glycol (PEG) spacers enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugate, making it an invaluable tool in proteomics, drug discovery, and diagnostics.[7][8]
We present detailed protocols for both CuAAC and SPAAC reactions, a comprehensive troubleshooting guide, and methods for the purification and analysis of the final biotinylated product.
Reagent Overview: this compound
This branched PEG linker is specifically designed for facile bioconjugation.[6] Its key features include:
-
Azide Group : The reactive handle for click chemistry, enabling covalent ligation to terminal or strained alkynes.[9][10]
-
Biotin Moiety : A high-affinity tag for robust detection and purification using streptavidin- or avidin-based systems.[7][11]
-
PEG Spacers (PEG3 and PEG4) : These flexible, hydrophilic chains increase the reagent's solubility in aqueous buffers and minimize potential steric hindrance during conjugation.[7][8]
-
Methyl Ester : Provides stability and can be a point of further modification if desired, though it is typically a stable terminus in these applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₄N₆O₁₁S | [12] |
| Molecular Weight | 706.85 g/mol | [12][13] |
| Purity | Typically >95% | [12][14] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [13] |
| CAS Number | 2100306-76-9 | [7][13] |
Reaction Schematics and Workflow
Two primary pathways can be employed for conjugation with this compound, depending on the nature of the alkyne-modified substrate and the experimental context.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that requires a copper(I) catalyst.[] The active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[16] A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction rate and prevent damage to biomolecules.[16]
Caption: Workflow for CuAAC Biotinylation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications involving living cells or where the cytotoxicity of copper is a concern, SPAAC offers a powerful alternative.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with azides without the need for a catalyst.[4][17]
Caption: Workflow for Copper-Free SPAAC Biotinylation.
Experimental Protocols
Protocol 1: Biotinylation via CuAAC
This protocol is suitable for the biotinylation of purified alkyne-modified proteins, nucleic acids, or small molecules in a cell-free system.
Materials and Reagents:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography columns, streptavidin magnetic beads)[18]
Stock Solution Preparation:
| Reagent | Stock Concentration | Solvent | Storage Notes |
| This compound | 10 mM | Anhydrous DMSO | Store at -20°C, protected from light and moisture. |
| CuSO₄ | 100 mM | Deionized Water | Stable at room temperature. |
| THPTA Ligand | 200 mM | Deionized Water | Stable when frozen. |
| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh immediately before use. |
Step-by-Step Protocol:
-
Reactant Preparation : In a microcentrifuge tube, dissolve your alkyne-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Azide Addition : Add the 10 mM stock solution of this compound to the biomolecule solution. A 10- to 20-fold molar excess of the azide reagent over the alkyne-biomolecule is a good starting point.
-
Catalyst Premix : In a separate tube, prepare the catalyst premix. For a 100 µL final reaction volume, combine 2 µL of 100 mM CuSO₄ and 10 µL of 200 mM THPTA ligand. Mix gently. This creates a 5:1 ligand-to-copper ratio, which helps protect the biomolecule.[19][20]
-
Catalyst Addition : Add the premixed CuSO₄/THPTA solution to the biomolecule/azide mixture.
-
Reaction Initiation : To initiate the click reaction, add the freshly prepared 100 mM sodium ascorbate solution. A final concentration of 2.5-5 mM is typically effective.[16][20]
-
Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours. If your biomolecule is sensitive, the reaction can be performed at 4°C overnight. Protect the reaction from light, especially if working with light-sensitive molecules.[3][16]
-
Purification : Upon completion, purify the biotinylated product to remove excess reagents and the copper catalyst. This can be achieved through size-exclusion chromatography (desalting), dialysis, or affinity purification using streptavidin-coated beads.[3][18][21]
Protocol 2: Biotinylation via SPAAC (Copper-Free)
This protocol is ideal for biotinylating molecules in complex biological samples, including on the surface of living cells, or for applications where copper catalysis is undesirable.
Materials and Reagents:
-
This compound
-
Strained alkyne (e.g., DBCO)-modified biomolecule
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4 or cell culture medium
-
Purification system (e.g., streptavidin magnetic beads)[18]
Stock Solution Preparation:
| Reagent | Stock Concentration | Solvent | Storage Notes |
| This compound | 10 mM | Anhydrous DMSO | Store at -20°C, protected from light and moisture. |
Step-by-Step Protocol:
-
Reactant Preparation : Prepare your strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS) or cell culture medium at a concentration of 1-5 mg/mL.[11]
-
Azide Addition : Add the 10 mM stock solution of this compound to the biomolecule solution to achieve a final concentration of 100-200 µM (typically a 5-10 fold molar excess).[11] Ensure the final concentration of DMSO is below 10% (v/v) to minimize potential effects on biomolecule structure or cell viability.[17]
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or 37°C with gentle shaking.[11] For live-cell labeling, incubation can be performed at 4°C for 2 hours to minimize membrane turnover and internalization.[22]
-
Purification :
-
For in vitro reactions : Purify the biotinylated product using size-exclusion chromatography, dialysis, or affinity purification with streptavidin beads to remove unreacted azide-biotin reagent.[18]
-
For cell-based labeling : Wash the cells multiple times with cold PBS to remove excess reagent. The biotinylated cells can then be lysed for subsequent enrichment of labeled proteins using streptavidin beads.[22][23]
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (CuAAC) | Inactive Copper Catalyst: Cu(I) is easily oxidized to inactive Cu(II) by dissolved oxygen.[24] | Degas your solutions. Ensure sodium ascorbate solution is freshly prepared. Increase the concentration of sodium ascorbate.[24] |
| Incorrect Stoichiometry: Insufficient excess of one reagent. | While 1:1 is the theoretical ratio, empirically test using an excess (e.g., 5-20 fold) of the smaller, more easily removed reagent (in this case, the azide-biotin linker).[24] | |
| Incompatible Buffer: Buffers containing chelators (e.g., Tris, phosphate at high concentrations) can interfere with the copper catalyst.[24] | Use non-coordinating buffers like HEPES or switch to a PBS-based system. | |
| High Background/ Non-specific Signal | Non-specific Binding of Reagent: The biotin-PEG linker may non-specifically adhere to proteins or surfaces. | Add a blocking agent like BSA (0.1-1%) to your buffers.[25] Increase the number and duration of washing steps post-reaction.[25] |
| Residual Copper (CuAAC): Copper ions can sometimes cause background fluorescence or interfere with downstream assays.[25] | Perform a final wash with a copper chelator like EDTA (5-10 mM). Ensure an adequate ligand-to-copper ratio (at least 5:1) is used during the reaction.[25] | |
| Poor Reproducibility | Reagent Degradation: Sodium ascorbate solutions are unstable. Azide or alkyne reagents may degrade if stored improperly. | Always use freshly prepared sodium ascorbate. Verify the purity and proper storage of your azide and alkyne reagents.[24] |
| Variability in Reagent Addition: The order of addition can sometimes influence the reaction. | A common practice is to mix the biomolecule, azide, and catalyst/ligand solution before adding sodium ascorbate to initiate the reaction.[26] |
Analysis and Characterization
Confirmation of successful biotinylation is a critical step. Several methods can be employed:
-
Gel Electrophoresis (SDS-PAGE): The conjugated product will exhibit a shift in molecular weight compared to the unlabeled starting material. The biotinylated band can be visualized by Coomassie staining or, more specifically, by Western blotting using a streptavidin-HRP conjugate.[24]
-
Mass Spectrometry (MS): Provides definitive confirmation of conjugation by identifying the mass of the biotinylated product, which will be the mass of the starting molecule plus the mass of the this compound minus N₂.
-
Affinity Blotting/ELISA: The presence of the biotin tag can be confirmed using a plate-based assay where the reaction mixture is captured on a streptavidin-coated plate and detected with an antibody specific to the biomolecule of interest.
Conclusion
The this compound reagent is a powerful and versatile tool for the biotinylation of a wide array of alkyne-modified molecules. By leveraging the specificity and efficiency of click chemistry, researchers can achieve precise and robust labeling for subsequent detection, purification, and functional analysis. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) protocols provided herein allows for broad applicability, from in vitro conjugation of purified biomolecules to the labeling of complex systems, including living cells. Adherence to these detailed protocols and troubleshooting guidelines will enable researchers, scientists, and drug development professionals to successfully implement this technology in their workflows.
References
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- BenchChem. (2025). A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- BenchChem. (2025). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing Azido-PEG6-alcohol.
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Stauch, B., et al. (2017). Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome. Molecular & Cellular Proteomics.
- BenchChem. (2025). Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bcn-PEG4-OH.
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Application Notes & Protocols: A Guide to Bioconjugation with N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Abstract
This technical guide provides a comprehensive framework for utilizing N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester, a versatile heterotrifunctional linker designed for advanced bioconjugation strategies. This branched polyethylene glycol (PEG) derivative incorporates three key functionalities: a terminal azide for bioorthogonal "click" chemistry, a high-affinity biotin tag for detection and purification, and a methyl ester that serves as a protected carboxyl group for subsequent conjugation to primary amines. We present the underlying chemical principles, strategic workflows, and detailed, field-proven protocols for the sequential conjugation of biomolecules. The methodologies described herein are foundational for researchers, scientists, and drug development professionals engaged in creating complex architectures such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and sophisticated molecular probes.[1][2][3]
Introduction to a Multifunctional Bioconjugation Tool
Modern therapeutic and diagnostic development often requires the precise assembly of multiple molecular components—such as antibodies, cytotoxic payloads, targeting ligands, and reporter molecules.[2] Heterobifunctional and heterotrifunctional linkers are central to this endeavor, providing the chemical handles to connect disparate entities with high specificity and control.[1][4][5]
This compound is an elegantly designed reagent that addresses this need by offering three distinct functionalities integrated into a single, water-soluble PEG backbone.[6][7][8] The PEG chains not only enhance solubility and reduce steric hindrance but also improve the pharmacokinetic properties of the final conjugate.[2]
The core utilities of this linker are:
-
Azide Group (N₃): Enables highly specific, copper-free conjugation to molecules functionalized with a strained alkyne (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][][11] This bioorthogonal reaction is exceptionally well-suited for biological applications due to its high specificity and ability to proceed under physiological conditions without a cytotoxic copper catalyst.[9][11]
-
Protected Carboxyl (Methyl Ester, -COOCH₃): The methyl ester acts as a stable protecting group for a carboxylic acid. Upon hydrolysis, the revealed carboxyl group can be activated to form a stable amide bond with primary amines, such as those on the lysine residues of proteins.[12][13]
-
Biotin Moiety: Provides a powerful affinity handle for the highly specific and strong interaction with avidin or streptavidin.[14][15] This enables straightforward purification of the conjugate, immobilization onto streptavidin-coated surfaces, or detection using streptavidin-conjugated reporters.[16]
This unique combination allows for a sequential and controlled conjugation strategy, minimizing the formation of unwanted byproducts and ensuring the creation of well-defined bioconjugates.[17]
Chemical Properties and Structure
A clear understanding of the linker's physical and chemical properties is paramount for designing successful conjugation experiments.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| Molecular Formula | C₃₀H₅₄N₆O₁₁S | [7] |
| Molecular Weight | 706.9 g/mol | [7] |
| CAS Number | 2100306-76-9 | [7] |
| Purity | Typically >95% | [7] |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers with optimization. | [3] |
| Storage | Store at -20°C, protected from light and moisture. | [3] |
Chemical Structure:
Structure of this compound.
Strategic Workflow Design
The trifunctional nature of this linker enables two primary strategic pathways for conjugation. The choice depends entirely on the nature of the target biomolecules and the desired final architecture. The "Amine-First" approach is generally preferred when one of the targets is a protein, as it allows for the purification of the protein-linker intermediate before the final click reaction.
Caption: Strategic workflow for utilizing the trifunctional linker.
Detailed Protocols: The "Amine-First" Pathway
This section provides a detailed, step-by-step guide for the most common application: conjugating a protein (Molecule A, containing primary amines) to a second molecule functionalized with a strained alkyne (Molecule B).
Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid
Causality: The methyl ester is a stable protecting group that must be cleaved to reveal the reactive carboxylic acid. Alkaline hydrolysis (saponification) is an efficient and reliable method for this conversion.[18] Using a mild base like Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system ensures efficient reaction while minimizing potential degradation of the PEG linker.[19][20]
Materials:
-
This compound
-
Lithium Hydroxide (LiOH) solution (e.g., 1 M in H₂O)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), dilute (e.g., 1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
TLC plates and appropriate solvent system (e.g., DCM/MeOH)
Procedure:
-
Dissolution: Dissolve the linker (1 equivalent) in a suitable solvent mixture, such as THF:water (2:1) or methanol.[19][20]
-
Saponification: Add LiOH solution (2-3 equivalents) to the linker solution. Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The product, a carboxylic acid, will be more polar (lower Rf value) than the starting ester.[20]
-
Work-up: a. Once the reaction is complete, remove the organic solvent (MeOH or THF) under reduced pressure (rotary evaporation). b. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 using dilute HCl. This protonates the carboxylate salt to form the free carboxylic acid.[19] c. Extract the product into an organic solvent like ethyl acetate (3x). d. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the hydrolyzed linker, N-(Azido-PEG3)-N-Biotin-PEG4-acid.
-
Validation: Confirm the structure and purity of the product via LC-MS or NMR if necessary.
Protocol 2: Amine Conjugation via EDC/NHS Chemistry
Causality: This two-step protocol is designed to conjugate the newly formed carboxylic acid to primary amines on a protein (e.g., lysine residues).[12][13] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) first activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[12] N-hydroxysuccinimide (NHS) is added to react with this intermediate, creating a more stable, amine-reactive NHS ester.[12][17] This two-step approach improves coupling efficiency and allows for better control over the reaction, especially by enabling a pH shift optimal for amine coupling.[21]
Materials:
-
Hydrolyzed Linker (from Protocol 1)
-
Target Protein (e.g., antibody, enzyme)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solubility
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (amine-free)[21]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)[21]
-
Quenching Buffer: 1 M Tris or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Protein Preparation: Prepare the protein in Coupling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), exchange it into the Coupling Buffer using a desalting column.
-
Linker Activation: a. Dissolve the hydrolyzed linker in Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. c. Add a 5- to 20-fold molar excess of the hydrolyzed linker to the protein. d. Add EDC and NHS to the protein-linker mixture. A common starting molar ratio is Protein:Linker:EDC:NHS of 1:10:20:20. This must be optimized for each specific protein. e. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1]
-
Conjugation Reaction: a. Optional but Recommended: Remove excess EDC and activation byproducts using a desalting column equilibrated with Coupling Buffer. This prevents EDC from crosslinking proteins directly.[21] b. If not desalting, immediately add the activated linker solution to the protein solution prepared in Coupling Buffer. The pH shift to 7.2-7.5 is crucial for efficient reaction with the primary amines of the protein.[21] c. Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This hydrolyzes any unreacted NHS esters.[21]
-
Purification: Remove excess linker and quenching reagents by buffer exchange into a suitable storage buffer (e.g., PBS) using desalting columns, dialysis, or size-exclusion chromatography (SEC).
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- 15. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
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Mastering Biomolecule Immobilization: An In-depth Guide to Biotin-PEG-Azide Chemistry
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a deep understanding of biomolecule immobilization using biotin-PEG-azide linkers. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, strategic considerations for experimental design, and detailed protocols for successful surface functionalization and bioconjugation. This note is designed to empower you with the expertise to confidently apply this versatile technology in your research, from biosensor development to targeted drug delivery systems.
Introduction: The Power of Controlled Biomolecular Orientation
The precise immobilization of biomolecules onto solid supports is a cornerstone of modern biotechnology and pharmaceutical development.[1][2][3] The ability to control the density, orientation, and biological activity of surface-bound proteins, peptides, nucleic acids, and other biomolecules is critical for the development of robust and sensitive diagnostic assays, high-throughput screening platforms, and innovative therapeutic devices.[1][4] A key challenge in this field is to achieve stable and specific attachment of biomolecules without compromising their native conformation and function.[2][4]
The biotin-PEG-azide heterobifunctional linker has emerged as a powerful tool to address this challenge.[5][6][7] This molecule masterfully combines three key functionalities: the high-affinity biotin-streptavidin interaction for robust surface anchoring, a polyethylene glycol (PEG) spacer to enhance biocompatibility and reduce steric hindrance, and a terminal azide group for covalent and site-specific bioconjugation via "click chemistry".[5][6][8] This guide will dissect each of these components and provide practical protocols for their synergistic application.
The Tripartite Advantage: Deconstructing the Biotin-PEG-Azide Linker
The efficacy of the biotin-PEG-azide linker lies in the distinct and complementary roles of its three components. Understanding these individual functions is crucial for optimizing your immobilization strategy.
The Anchor: The Unrivaled Strength of the Biotin-Streptavidin Interaction
The interaction between biotin (Vitamin B7) and the protein streptavidin is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁴ to 10⁻¹⁵ M).[9][10][11][12] This extraordinary affinity ensures a highly stable and near-permanent attachment of the linker to a streptavidin-coated surface.[10][12]
Key Characteristics:
-
High Specificity: The binding is highly selective, minimizing off-target interactions.
-
Robustness: The complex is resistant to extremes of pH, temperature, organic solvents, and denaturing agents.[10][12]
-
Tetravalency: Streptavidin has four binding sites for biotin, allowing for multivalent attachment and increased avidity.[10][11][12]
While avidin, another biotin-binding protein, exhibits a similar high affinity, streptavidin is often preferred in research applications due to its lower non-specific binding, attributed to its lack of glycosylation and more neutral isoelectric point.[10][13]
The Spacer: The Multifunctional Role of the Polyethylene Glycol (PEG) Linker
The polyethylene glycol (PEG) chain serves as a flexible spacer between the biotin anchor and the reactive azide group.[14][15][16] This component is not merely a passive linker; it imparts several beneficial properties to the system.[17][18]
Advantages of PEGylation:
-
Enhanced Solubility: PEG linkers are highly hydrophilic, improving the solubility of the entire conjugate in aqueous buffers, which is essential for most biological applications.[15][16][18]
-
Reduced Steric Hindrance: The flexible PEG chain extends the reactive azide group away from the surface, making it more accessible to the biomolecule to be conjugated.[19][20]
-
Minimized Non-Specific Binding: The hydrated shell formed by the PEG linker reduces the non-specific adsorption of proteins and other molecules to the surface, leading to lower background noise in assays.[15]
-
Biocompatibility and Low Immunogenicity: PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.[15][16][18]
The length of the PEG linker can be precisely controlled to optimize the spacing for a specific application.[15][16]
The Reactive Handle: The Precision of Azide-Alkyne Click Chemistry
The terminal azide group is the workhorse of the covalent attachment of your biomolecule of interest.[6][21] The azide functionality is a key component of "click chemistry," a class of reactions that are rapid, efficient, and bioorthogonal.[22][23] This means they proceed with high yield under mild, aqueous conditions without interfering with native biological functional groups.[22][24][25]
The most common click chemistry reaction involving an azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[22][23][26] In this reaction, an azide reacts with a terminal alkyne to form a stable triazole linkage.[22][26] For applications in living systems where the copper catalyst may be toxic, a metal-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed.[23][27] In SPAAC, the alkyne is activated by incorporating it into a strained ring system (e.g., dibenzocyclooctyne, DBCO), eliminating the need for a copper catalyst.[23][27][28]
Key Features of Click Chemistry:
-
High Selectivity: The reaction is highly specific between the azide and alkyne groups.[22][26]
-
Biocompatibility: The reaction can be performed in aqueous buffers and even in living cells.[22][24]
-
High Yield and Rapid Kinetics: The reaction proceeds quickly and to completion under mild conditions.[22][26]
-
Stable Product: The resulting triazole linkage is chemically robust.
Experimental Workflow and Protocols
The successful immobilization of a biomolecule using biotin-PEG-azide involves a multi-step process. This section provides a detailed, step-by-step guide for each stage of the workflow.
Overall Experimental Workflow
The general workflow can be visualized as a three-stage process: surface preparation, linker immobilization, and biomolecule conjugation.
Caption: General workflow for biomolecule immobilization.
Protocol 1: Preparation of a Streptavidin-Coated Surface
The quality of the initial streptavidin layer is critical for the entire process. While pre-coated surfaces are commercially available, this protocol outlines a common method for preparing your own.
Materials:
-
Substrate (e.g., glass slides, silicon wafers, magnetic beads)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Streptavidin solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Thoroughly clean the substrate with a suitable solvent (e.g., acetone, ethanol).
-
For silica-based substrates, immerse in Piranha solution for 30 minutes to clean and generate hydroxyl groups on the surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
Silanization:
-
Immerse the cleaned and dried substrate in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. This will create an amine-functionalized surface.
-
Rinse with toluene, followed by ethanol, and then deionized water.
-
Cure the silane layer by baking at 110°C for 30 minutes.
-
-
Streptavidin Immobilization:
-
Immerse the amine-functionalized surface in the streptavidin solution (1 mg/mL in PBS) and incubate for 2 hours at room temperature or overnight at 4°C.
-
Rinse thoroughly with PBS to remove any unbound streptavidin.
-
-
Blocking:
-
Immerse the streptavidin-coated surface in a blocking buffer for 1 hour at room temperature to prevent non-specific binding in subsequent steps.
-
Rinse with PBS and store at 4°C until use.
-
Protocol 2: Immobilization of Biotin-PEG-Azide
This protocol describes the attachment of the biotin-PEG-azide linker to the prepared streptavidin-coated surface.
Materials:
-
Streptavidin-coated surface (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Biotin-PEG-Azide Solution: Dissolve the biotin-PEG-azide in PBS to a final concentration of 0.1-1 mg/mL. The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the streptavidin-coated surface with the biotin-PEG-azide solution for 1 hour at room temperature with gentle agitation.
-
Washing: Thoroughly wash the surface with PBS to remove any unbound linker. This is a critical step to ensure a low background.
-
Drying and Storage: Gently dry the azide-functionalized surface under a stream of nitrogen. The surface is now ready for biomolecule conjugation.
Protocol 3: Biomolecule Conjugation via CuAAC Click Chemistry
This protocol details the covalent attachment of an alkyne-modified biomolecule to the azide-functionalized surface.
Materials:
-
Azide-functionalized surface (from Protocol 2)
-
Alkyne-modified biomolecule (protein, peptide, oligonucleotide, etc.)
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)[31]
-
Sodium ascorbate solution (1 M in water, freshly prepared)[31]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand solution (50 mM in DMSO or water)[31][32]
-
Reaction buffer (e.g., PBS, pH 7.4)[31]
Procedure:
-
Prepare the Click Chemistry Cocktail:
-
In a microcentrifuge tube, prepare the reaction cocktail. The final concentrations may need optimization, but a good starting point is:
-
First, mix the CuSO₄ and the ligand. Then add this mixture to the reaction buffer containing your alkyne-modified biomolecule. Finally, initiate the reaction by adding the sodium ascorbate.[31]
-
-
Conjugation Reaction:
-
Incubate the azide-functionalized surface with the reaction mixture containing the alkyne-modified biomolecule and the click chemistry cocktail.
-
Incubate for 1-4 hours at room temperature with gentle agitation.[31]
-
-
Washing: Wash the surface extensively with PBS to remove unreacted biomolecules and reaction components.
-
Final Blocking and Storage: A final blocking step with a suitable blocking agent can be performed if necessary. Store the surface with the immobilized biomolecule under appropriate conditions (e.g., in PBS with a preservative at 4°C).
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Alkyne-Biomolecule | Varies | 1-20 µM | The molecule to be immobilized. |
| Biotin-PEG-Azide | 10 mM in DMSO/PBS | 2-10 fold molar excess | The surface-bound reactive partner. |
| Copper(II) Sulfate (CuSO₄) | 20 mM in H₂O | 50-250 µM | The catalyst precursor.[32] |
| THPTA or TBTA | 50 mM in DMSO/H₂O | 250 µM - 1.25 mM | Ligand to protect the biomolecule and accelerate the reaction.[32] |
| Sodium Ascorbate | 1 M in H₂O (fresh) | 5-10 mM | Reducing agent to generate the active Cu(I) catalyst.[31] |
Key Considerations and Troubleshooting
-
Choice of Click Chemistry: For applications involving live cells or copper-sensitive proteins, SPAAC is the preferred method to avoid copper-induced cytotoxicity.[23][24]
-
Purity of Reagents: Ensure high purity of the biotin-PEG-azide linker and the alkyne-modified biomolecule to achieve high conjugation efficiency.
-
Surface Chemistry: The choice of substrate and the method for streptavidin coating can significantly impact the final density and stability of the immobilized biomolecules.[4][33]
-
PEG Linker Length: The length of the PEG spacer can be adjusted to optimize the accessibility of the immobilized biomolecule to its binding partners.
-
Reaction Optimization: The concentrations of the click chemistry reagents and the reaction time may need to be optimized for your specific biomolecule and application.
Applications in Research and Drug Development
The versatility of the biotin-PEG-azide immobilization strategy has led to its adoption in a wide range of applications:
-
Biosensor Development: Creating highly sensitive and specific surfaces for the detection of biomarkers.[17]
-
Immunoassays: Immobilizing antibodies or antigens for ELISA and other immunoassay formats.[17]
-
Drug Delivery: Functionalizing nanoparticles and other drug delivery vehicles for targeted delivery.[17][18]
-
Cell Biology: Studying cell-surface interactions and creating defined cellular microenvironments.[5]
-
Proteomics and Genomics: Developing microarrays for high-throughput analysis.[34][35]
Conclusion
The biotin-PEG-azide linker provides a robust, versatile, and highly efficient platform for the immobilization of biomolecules. By leveraging the strength of the biotin-streptavidin interaction, the beneficial properties of the PEG spacer, and the precision of click chemistry, researchers can create well-defined and functionalized surfaces for a myriad of applications. This guide has provided the foundational knowledge and practical protocols to empower you to successfully implement this powerful technology in your own research endeavors.
References
-
PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm. [Link]
-
Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry - ACS Publications. [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition | Journal of the American Chemical Society - ACS Publications. [Link]
-
Click chemistry - Wikipedia. [Link]
-
Peptide Conjugation via CuAAC 'Click' Chemistry - PMC - NIH. [Link]
-
The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview - MDPI. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition | Journal of the American Chemical Society - ACS Publications. [Link]
-
AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC - NIH. [Link]
-
Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One - Research journals. [Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging | Biophysics Reviews | AIP Publishing. [Link]
-
Enhancing surface immobilization of bioactive molecules via a silica nanoparticle based coating - Journal of Materials Chemistry B (RSC Publishing). [Link]
-
Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC - NIH. [Link]
-
Streptavidin - Wikipedia. [Link]
-
Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation - Chemical Science (RSC Publishing). [Link]
-
Surface Chemistry for Stable and Smart Molecular and Biomolecular Interfaces via Photochemical Grafting of Alkenes | Accounts of Chemical Research - ACS Publications. [Link]
-
Immobilization of azide-functionalized proteins to micro- and nanoparticles directly from cell lysate - NIH. [Link]
-
Surface-Immobilized Biomolecules - ResearchGate. [Link]
-
Biotin-PEG-Azide - AxisPharm. [Link]
-
Enhancing Nanomaterial Functionality: The Role of Biotin-PEG3-Azide in Surface Modification - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Avidin−Biotin Technology Used in Different Biosensors a - ResearchGate. [Link]
-
Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC - NIH. [Link]
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- 9. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]
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- 12. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
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- 25. AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
PROTAC Synthesis Technical Support Center: A Guide to Troubleshooting PEG Linker-Associated Challenges
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the intricate art of PROTAC synthesis, with a specific focus on navigating the nuances of incorporating polyethylene glycol (PEG) linkers. The promise of PROTACs to unlock previously "undruggable" targets is immense, but the synthetic journey, particularly with hydrophilic and flexible PEG linkers, is often fraught with challenges. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and innovate confidently at the bench.
Section 1: Core Synthesis Challenges & Proactive Solutions
Before diving into a reactive troubleshooting mode, a proactive understanding of the common hurdles in PEGylated PROTAC synthesis can prevent many downstream issues. The introduction of a PEG linker, while beneficial for solubility and ternary complex formation, brings its own set of synthetic complexities.[1][2]
The Double-Edged Sword of Solubility
PEG linkers are primarily incorporated to enhance the aqueous solubility of PROTAC molecules, which are often large and lipophilic, falling into the "beyond rule of 5" (bRo5) chemical space.[3] However, this enhanced hydrophilicity can create challenges during synthesis and purification.
-
Reaction Homogeneity: While the final PROTAC may be soluble in aqueous buffers, the solubility of PEGylated intermediates in common organic reaction solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can be limited. This can lead to biphasic reaction mixtures and consequently, low yields.
-
Purification Woes: The high polarity imparted by the PEG linker can make traditional normal-phase silica gel chromatography ineffective for purification, leading to significant product loss.[4]
The Nuances of Coupling Chemistry
The construction of a PROTAC molecule typically involves sequential coupling reactions, most commonly amide bond formations.[5] The efficiency of these steps is paramount for the overall yield.
-
Steric Hindrance: The bulky nature of the protein of interest (POI) ligand and the E3 ligase ligand can create steric hindrance, making the coupling to the PEG linker challenging.
-
Reagent Stoichiometry and Choice: Inefficient activation of carboxylic acids or incomplete reaction of amines can lead to a complex mixture of starting materials and partially reacted intermediates. The choice of coupling reagents and bases is critical and often needs to be empirically optimized.[4]
The Perils of Side Reactions
The chemical functionalities present on the POI ligand, E3 ligase ligand, and the PEG linker itself can be susceptible to side reactions, leading to a complex product mixture and difficult purification.
-
Reactive Functional Groups: Functional groups like thiols are particularly prone to oxidation or other unwanted side reactions if not properly protected.[4]
-
Linker Reactivity: The ether backbone of PEG is generally stable, but under harsh acidic or basic conditions, degradation can occur.[6]
Section 2: Interactive Troubleshooting Guide (Q&A Format)
This section is designed to address specific issues you might be encountering during your PROTAC synthesis experiments.
Q1: My overall PROTAC synthesis yield is disappointingly low. Where do I even begin to troubleshoot?
A low overall yield in a multi-step synthesis is a common frustration. A systematic evaluation of each step is the most effective diagnostic approach.[7]
-
Step 1: Verify the Integrity of Your Starting Materials. Before blaming the reaction conditions, confirm the purity and identity of your POI ligand, E3 ligase ligand, and the PEG linker using techniques like NMR or LC-MS.[4] Ensure they have not degraded during storage. High-purity, monodisperse PEG linkers are crucial to avoid ambiguity in your results.[]
-
Step 2: Scrutinize the First Coupling Reaction. The initial bond formation is often a critical failure point. A low conversion at this stage will have a cascading negative effect on the overall yield.[4] Analyze a small aliquot of the reaction mixture by LC-MS to assess the conversion rate.
-
Step 3: Evaluate the Second Coupling Reaction and Potential Side Reactions. Similar to the first coupling, assess the efficiency of the second bond formation. Be particularly vigilant for side reactions, especially if your molecules contain reactive functional groups.[4]
-
Step 4: Re-evaluate Your Purification Strategy. Significant product loss can occur during purification. If you are using normal-phase silica gel chromatography, the highly polar nature of your PEGylated PROTAC may be the culprit for poor recovery.[4]
Q2: I suspect the amide coupling reaction between my ligand and the PEG linker is inefficient. What are the common causes and solutions?
Inefficient amide bond formation is a frequent contributor to low PROTAC yield.[4] Several factors can be at play:
-
Inappropriate Coupling Reagents: The choice of coupling reagent and base is critical. If standard reagents like HATU or HOBt/EDC are underperforming, consider alternatives.
-
Inhibition by TFA Salts: If your starting materials are trifluoroacetic acid (TFA) salts from a previous purification step, the acidic counterion can neutralize the base in your coupling reaction, thereby inhibiting it.[4]
-
Suboptimal Solvent Choice: The solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent.
| Problem | Potential Cause | Recommended Solution |
| Low conversion in amide coupling | Ineffective coupling reagents | Experiment with a panel of coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, N-methylmorpholine). |
| TFA salt inhibition | Neutralize the TFA salt by adding an extra equivalent of a non-nucleophilic base like DIPEA, or perform a salt-free workup of the starting material. | |
| Poor solubility of reactants | Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4] Gentle heating may also improve solubility. |
Q3: My LC-MS analysis shows a complex mixture of unidentified products. What could be the cause?
A complex product mixture often points to the occurrence of side reactions or degradation of your product.[4]
-
Reactive Functional Groups: If your ligands or linker contain reactive functional groups like thiols, they may be undergoing oxidation or other side reactions.
-
Product Degradation: The stability of your PROTAC under the reaction or workup conditions might be an issue.
Q4: My reaction appears complete by LC-MS, but my isolated yield after purification is very poor. Why is this happening?
This is a classic problem when working with PEGylated molecules and often points to an inappropriate purification method.
-
Normal-Phase Chromatography Issues: As mentioned, the high polarity of PEGylated PROTACs leads to very strong adsorption on silica gel, resulting in poor recovery.
-
Reverse-Phase Chromatography Challenges: While reverse-phase HPLC is generally the preferred method for purifying polar molecules, finding the right conditions can be tricky.
| Problem | Potential Cause | Recommended Solution |
| Poor recovery after purification | Ineffective normal-phase chromatography | Switch to reverse-phase preparative HPLC. This is the most common and effective method for purifying PEGylated PROTACs.[9][10] |
| Suboptimal reverse-phase HPLC conditions | Optimize the gradient, flow rate, and column chemistry. A C18 column is a good starting point. Consider using a shallower gradient to improve the separation of closely eluting impurities. | |
| Product precipitation during purification | Ensure your mobile phases are miscible and that your product is soluble in the injection solvent. |
Section 3: Experimental Protocols
To provide a practical starting point, here are two key experimental protocols.
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an Argon atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized PEG linker to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC.
Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[9][11]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the POI and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control.[11] Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.[11]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control.[11]
Section 4: Visualizing the Workflow and Logic
To better illustrate the key decision points in troubleshooting, the following diagrams outline the synthesis workflow and a logical approach to problem-solving.
PROTAC Synthesis Workflow with PEG Linker
Caption: A generalized workflow for the synthesis of a PROTAC with a PEG linker.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yield in PROTAC synthesis.
Section 5: Frequently Asked Questions (FAQs)
Q: What is the optimal PEG linker length for my PROTAC?
A: There is no single optimal length; it is highly dependent on the specific POI and E3 ligase pair.[12] A common approach is to synthesize a library of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) and empirically determine the optimal length through cell-based degradation assays.[12] A linker that is too short can cause steric hindrance, while one that is too long might result in a non-productive ternary complex.[12]
Q: My PROTAC shows good degradation at low concentrations but the effect diminishes at higher concentrations. What is happening?
A: This is likely the "hook effect," a phenomenon where excessive PROTAC concentrations lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[12] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes.[12]
Q: How do I characterize my final PEGylated PROTAC?
A: A combination of analytical techniques is necessary for full characterization. High-performance liquid chromatography-mass spectrometry (HPLC-MS) is essential for assessing purity and confirming the molecular weight.[13][14] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation. For more in-depth characterization of PEGylated biopharmaceuticals, techniques like size-exclusion chromatography (SEC) can also be employed.[15][16]
Q: Are there alternatives to PEG linkers?
A: Yes, while PEG and alkyl chains are the most common, other linker chemistries are used to modulate properties.[1][17] These include more rigid linkers containing piperazine, piperidine, or triazole moieties to improve metabolic stability and conformational control.[1][10]
References
-
Biopharma PEG. PEG Linkers for PROTAC Synthesis. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Scorzelli, F., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(10), 7033–7053. [Link]
-
Diamanti, E. K., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(12), e202200111. [Link]
-
D'Souza, A. A., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8, 601633. [Link]
-
Liu, Q., De Felippis, M. R., & Huang, L. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry, 85(15), 7136–7143. [Link]
-
Maple, H. J., et al. (2022). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies, 42, 37-45. [Link]
-
American Chemical Society. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. [Link]
-
Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(21), 12437–12450. [Link]
-
Biopharma PEG. (2022). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. [Link]
-
Tzanavaras, P. D., et al. (2020). PROTACs– a game-changing technology. Expert Opinion on Drug Discovery, 15(8), 915-927. [Link]
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Chemistry with Biotin-Azide PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your click chemistry reactions involving biotin-azide PEG linkers. This resource is structured to not only offer solutions but also to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a clear rationale for each troubleshooting step.
Issue 1: Low or No Biotinylation Yield
One of the most common challenges in click chemistry is a lower-than-expected yield of the final biotinylated product. This can be due to a number of factors, from reagent quality to reaction conditions.
Question: I'm seeing very low or no signal for my biotinylated protein/molecule after the click reaction. What are the likely causes and how can I fix it?
Answer:
Low biotinylation yield is often traced back to issues with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction components or setup. Here’s a systematic approach to troubleshooting:
-
Inactivated Copper Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)), which is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1]
-
Suboptimal Reagent Concentrations: The molar ratio of your biotin-azide PEG linker to your alkyne-modified molecule is critical.
-
Interfering Buffer Components: Certain buffer components can inhibit the click reaction.
-
Steric Hindrance: The accessibility of the alkyne group on your target molecule can be a limiting factor, especially for large, globular proteins.[4][5]
-
Solution: The PEG linker on the biotin-azide reagent is designed to mitigate this by providing a flexible spacer.[6][7] If steric hindrance is still suspected, consider using a biotin-azide with a longer PEG linker.[7][8] Increasing the reaction temperature (e.g., to 37°C) or extending the reaction time can also help overcome steric barriers.[8]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield click reactions.
Issue 2: High Background Signal
A high background can mask your true signal and lead to false positives, particularly in downstream applications like western blotting or mass spectrometry.
Question: I'm observing a high background in my negative controls and non-specific binding during streptavidin pulldown. What's causing this and how can I reduce it?
Answer:
High background in biotin-azide click chemistry experiments can stem from several sources, including non-specific binding of the biotin-azide reagent or issues during the affinity purification step.
-
Excess Biotin-Azide Reagent: Unreacted biotin-azide PEG linker in your sample is a primary cause of high background.[3]
-
Non-Specific Binding to Streptavidin Beads: Proteins in your lysate can non-specifically adhere to the streptavidin beads.[3][10]
-
Solution:
-
Pre-clear your lysate: Before adding your biotinylated sample, incubate your cell lysate with unconjugated streptavidin beads to remove proteins that non-specifically bind to the beads themselves.[3]
-
Optimize blocking: Use a suitable blocking agent like Bovine Serum Albumin (BSA). Avoid milk-based blockers as they contain endogenous biotin.[3]
-
Refine wash steps: Increase the number of washes (at least 3-5) and consider increasing the stringency of your wash buffer by adding more salt (e.g., up to 500 mM NaCl) or a mild non-ionic detergent (e.g., 0.1% Tween-20).[3]
-
-
-
Endogenous Biotin: Some biological samples naturally contain biotinylated proteins, which will be captured by streptavidin and contribute to background.[3]
-
Solution: While difficult to eliminate completely, running a "no click reaction" control where the biotin-azide is omitted can help you identify the background from endogenous biotin.
-
Quantitative Guidelines for CuAAC Reactions
To minimize background from the reaction itself, careful optimization of reagent concentrations is key.
| Reagent | Typical Starting Concentration | Purpose |
| Alkyne-modified Protein | 1-10 mg/mL | The molecule to be biotinylated. |
| Biotin-Azide PEG Linker | 5-20 fold molar excess over protein | The biotinylating agent.[2] |
| Copper(II) Sulfate (CuSO₄) | 50-100 µM | The copper catalyst source.[2] |
| Copper-chelating Ligand (e.g., THPTA) | 5x the copper concentration | Protects the copper catalyst and improves efficiency.[2][3] |
| Sodium Ascorbate | 1-5 mM (freshly prepared) | Reduces Cu(II) to the active Cu(I) state.[2] |
Issue 3: Solubility Problems
Poor solubility of reagents or the final biotinylated product can hinder the reaction and subsequent analysis.
Question: My biotin-azide PEG linker or my protein is precipitating during the reaction. How can I improve solubility?
Answer:
The polyethylene glycol (PEG) linker is specifically included in these reagents to enhance aqueous solubility.[6][7][11][12] However, issues can still arise, particularly with large, hydrophobic proteins.
-
Leveraging the PEG Linker:
-
Solvent Optimization:
-
Solution: While many click reactions are performed in aqueous buffers, the addition of a co-solvent can improve the solubility of your reagents. Dimethyl sulfoxide (DMSO) is commonly used to dissolve the biotin-azide PEG linker before adding it to the reaction mixture.[2] For very hydrophobic molecules, a solvent system like t-BuOH/water may be beneficial.[8]
-
-
Reagent Preparation:
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a PEG linker in my biotin-azide reagent?
The primary advantages of the PEG linker are threefold:
-
Reduced Steric Hindrance: It acts as a flexible spacer, allowing the biotin to access the deep binding pockets of streptavidin or avidin, which is crucial for efficient binding.[7]
-
Increased Solubility: PEG is highly hydrophilic, which significantly enhances the aqueous solubility of both the reagent and the final biotinylated molecule.[7][12]
-
Minimized Non-Specific Binding: The hydrophilic nature of PEG can create a "shielding" effect, reducing non-specific interactions.[7]
Q2: How do I choose between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry?
The choice depends on your experimental system:
-
CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This is a highly efficient and widely used method.[11] However, the copper catalyst can be toxic to living cells.[15] Therefore, CuAAC is ideal for labeling proteins in cell lysates or for other in vitro applications.[13]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This method does not require a copper catalyst, making it suitable for applications in living cells or whole organisms where copper toxicity is a concern.[15][16] SPAAC typically uses a strained alkyne, such as DBCO or BCN, on one of the molecules.[13]
Decision Diagram for Click Chemistry Strategy
Caption: Decision diagram for selecting a click chemistry strategy.
Q3: How can I confirm that my protein has been successfully biotinylated?
Several methods can be used to verify biotinylation:
-
Western Blot: After running your sample on an SDS-PAGE gel and transferring to a membrane, you can probe with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) for chemiluminescent detection.
-
Mass Spectrometry: This is a highly sensitive method that can confirm the mass shift corresponding to the addition of the biotin-azide PEG linker to your protein.[17]
-
Streptavidin Affinity Purification: Successful pulldown of your protein of interest using streptavidin beads, confirmed by western blotting for the protein, is a strong indicator of successful biotinylation.[10][17]
Q4: What is the best way to remove unreacted biotin-azide after the click reaction?
Removing excess biotin-azide is critical to prevent high background.[3] The best method depends on the size of your biotinylated molecule:
-
For proteins and large molecules: Desalting columns (spin columns) or dialysis are effective and gentle methods.[2][9]
-
For smaller molecules: Protein precipitation with acetone or ethanol can be used.[3][9]
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Biotinylation
This protocol provides a starting point for biotinylating an alkyne-modified protein in a cell lysate.
Materials:
-
Alkyne-modified protein lysate (1-5 mg/mL)
-
Biotin-PEG-Azide (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM stock in water)
-
Copper-chelating ligand (e.g., THPTA) (50 mM stock in water)
-
Sodium Ascorbate (100 mM in water, must be made fresh )
-
Phosphate Buffered Saline (PBS)
Procedure:
-
In a microcentrifuge tube, combine your protein lysate with PBS to your desired final volume.
-
Add the Biotin-PEG-Azide stock solution to a final concentration that is in 5- to 20-fold molar excess over the protein. Vortex briefly.[2]
-
Add the copper-chelating ligand (e.g., THPTA) to a final concentration of 5 times the copper concentration.[2]
-
Add the CuSO₄ solution to a final concentration of 50-100 µM. Vortex briefly.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. Vortex thoroughly.[2]
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.[2]
-
Proceed with the removal of excess biotin-azide using a desalting column or protein precipitation. The biotinylated protein is now ready for downstream applications.[3]
Protocol 2: Streptavidin-Bead Pulldown of Biotinylated Proteins
This protocol outlines the enrichment of biotinylated proteins from a complex mixture.
Materials:
-
Biotinylated protein sample (with excess biotin-azide removed)
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation: Wash the streptavidin magnetic beads 2-3 times with binding/wash buffer to remove preservatives.[10]
-
Binding: Add your biotinylated protein sample to the washed beads. Incubate for 15-30 minutes at room temperature with gentle rotation to allow for binding.[10]
-
Washing: Place the tube on a magnetic rack to pellet the beads and remove the supernatant. Wash the beads 3-5 times with binding/wash buffer to remove non-specifically bound proteins.[3][10]
-
Elution: After the final wash, remove the supernatant and add elution buffer to the beads. Heat the sample according to the requirements for your downstream analysis (e.g., 95°C for 5 minutes for SDS-PAGE).
-
Place the tube on the magnetic rack and collect the supernatant containing your eluted, enriched biotinylated proteins.
References
- Application Notes and Protocols for PC-Biotin-PEG4-PEG3-Azide in Protein Labeling. Benchchem.
- Application Notes and Protocols for Cell Labeling with Biotin-PEG8-azide. Benchchem.
- Technical Support Center: Enhancing Copper-Catalyzed Click Chemistry with PEG Linkers. Benchchem.
-
Copper-free click chemistry. Wikipedia. Available at: [Link]
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PubMed Central. Available at: [Link]
- Protocol for Using Streptavidin Magnetic Beads to Purify Biotinylated Biomolecules. Benchchem.
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PubMed Central. Available at: [Link]
-
Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl Derivatives. ACS Publications. Available at: [Link]
- Application Notes: Labeling Alkyne-Containing Biomolecules with PC-Biotin-PEG4-PEG3-Azide. Benchchem.
- Technical Support Center: Overcoming Steric Hindrance in Click Chemistry. Benchchem.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG Linkers. Benchchem.
- Technical Support Center: Troubleshooting High Background in Biotin-Azide Click Chemistry. Benchchem.
-
How do I remove free biotin after biotin-protein conjugation? Chemistry Stack Exchange. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PubMed Central. Available at: [Link]
- Technical Support Center: Biotin-Azide Reagents with PEG Spacers. Benchchem.
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Bioconjugation Yields with N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for low yields encountered during bioconjugation experiments using N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester. As a bifunctional linker with three distinct chemical motifs, successful conjugation requires careful consideration of each reactive step. This guide will delve into the causality behind common experimental failures and provide validated protocols to enhance your success.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when using this linker:
Q1: What are the main reactive parts of this linker and what do they do?
A1: This linker has three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that forms a stable amide bond with primary amines (like the side chain of lysine residues or the N-terminus) on your protein or biomolecule.[1][2]
-
Azide Group (-N₃): This group is used for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This allows for the attachment of a second molecule that has a corresponding alkyne group.
-
Biotin: This provides a high-affinity binding tag for streptavidin or avidin, which is extremely useful for purification, immobilization, or detection of your final conjugate.[5][6]
Q2: My reaction buffer is Tris-HCl (TBS) and I'm getting no product. Why?
A2: Buffers containing primary amines, such as Tris and glycine, are incompatible with NHS ester reactions.[7][8] The primary amine in the Tris buffer will compete with your target biomolecule, reacting with the NHS ester and significantly reducing your yield.[7][9] Use amine-free buffers like phosphate-buffered saline (PBS), borate, or HEPES.[10][11]
Q3: What is the optimal pH for the reaction with the NHS ester?
A3: The optimal pH is a balance between amine reactivity and NHS ester stability. A pH range of 7.2 to 8.5 is generally recommended.[2][10] For many applications, a pH of 8.3-8.5 is considered optimal.[8] Below pH 7, the primary amines on your protein will be protonated and less nucleophilic, slowing the reaction.[2][10] Above pH 9, the hydrolysis of the NHS ester becomes very rapid, deactivating the linker before it can react with your protein.[1][2]
Q4: My linker won't dissolve in my aqueous buffer. What should I do?
A4: Many NHS esters have limited solubility in aqueous buffers.[1] It is standard practice to first dissolve the linker in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[1][7][12] Ensure the final concentration of the organic solvent in your reaction is low (typically under 10%) to avoid denaturing your protein.[9][11]
Q5: Can I store the this compound in solution?
A5: It is strongly recommended to prepare solutions of the linker immediately before use.[7][11] The NHS ester moiety is susceptible to hydrolysis, especially in the presence of any moisture. Storing it in solution, particularly aqueous solutions, will lead to its degradation and inactivation.[7][11][13] If dissolved in high-purity anhydrous DMSO or DMF, it can be stored for a short period at -20°C, but fresh is always best.[8]
In-Depth Troubleshooting Guide
Low yields can arise from issues at multiple stages of the bioconjugation process. This section breaks down the potential problem areas and provides structured troubleshooting approaches.
Diagram: Overall Bioconjugation Workflow
Caption: A decision tree to systematically diagnose the cause of low bioconjugation yield.
References
-
Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads. Cytiva. Available at: [Link]
-
A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. PMC - NIH. Available at: [Link]
-
Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution. Semantic Scholar. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Available at: [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. Available at: [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Scholars' Mine. Available at: [Link]
-
N-Hydroxysuccinimide active ester. Namiki Shoji Co., Ltd. Available at: [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC. Available at: [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Publications. Available at: [Link]
-
Unfolding Potential of Click Chemistry in Bioconjugation: A Review. WMO College, Muttil. Available at: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]
-
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
-
Stability of unsaturated methyl esters of fatty acids on surfaces. PubMed. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. Available at: [Link]
-
I am having a hard time conjugating a maleimide-NHS ester crosslinker onto thiol actived surface. Could someone help me on this? ResearchGate. Available at: [Link]
-
Stability of unsaturated methyl esters of fatty acids on surfaces. ResearchGate. Available at: [Link]
-
Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. ACS Publications. Available at: [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Nature. Available at: [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC - NIH. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
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- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 12. glenresearch.com [glenresearch.com]
- 13. N-Hydroxysuccinimide active ester [schem.jp]
Technical Support Center: Troubleshooting Aggregation of Biotinylated Proteins
Introduction
Protein biotinylation is an indispensable technique in modern life sciences, enabling a vast array of applications from affinity purification and immunoassays to cellular imaging and drug targeting.[1][2][3] The process involves the covalent attachment of biotin to a protein, leveraging its extraordinarily strong and specific interaction with avidin or streptavidin.[3][4] However, the very process of chemical modification can disrupt a protein's delicate structural integrity, frequently leading to a critical and frustrating roadblock: protein aggregation.
This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals encountering aggregation issues with their biotinylated proteins. We will move beyond simple checklists to explore the underlying physicochemical principles, providing you with the expertise to not only solve current aggregation problems but also to proactively design more robust biotinylation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions surrounding why proteins aggregate during or after biotinylation.
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation post-biotinylation is rarely due to a single factor. It is typically a multifactorial problem stemming from disruptions to the forces that maintain the protein's native, soluble conformation. The most common culprits include:
-
Over-labeling: This is arguably the most frequent cause of precipitation.[5] Attaching an excessive number of biotin molecules, which are inherently hydrophobic, can increase the hydrophobicity of the protein's surface. This masks the native hydrophilic regions, promoting hydrophobic-hydrophobic interactions between protein molecules and leading to aggregation.[5][6]
-
Suboptimal Buffer Conditions: The reaction environment is critical. If the buffer's pH is too close to the protein's isoelectric point (pI), the protein's net surface charge approaches zero. This minimizes electrostatic repulsion between molecules, making aggregation far more likely.[5][7][8] Furthermore, using buffers containing primary amines (e.g., Tris, glycine) can compete with the target amines on the protein, reducing labeling efficiency.[5]
-
High Protein Concentration: While kinetically favorable for the labeling reaction, high protein concentrations significantly increase the probability of intermolecular collisions and interactions that initiate the aggregation cascade.[5][7] A concentration of 1-10 mg/mL is a generally recommended starting point.[5][9]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation. The chemical modification process, however gentle, can be enough to push them over the edge of their stability threshold.[5][10]
-
Localized Reagent Concentration: Many biotinylation reagents are dissolved in organic solvents like DMSO. Adding this stock solution too quickly can create localized high concentrations of the solvent, causing "solvent shock" that denatures and precipitates the protein.[6][7]
Q2: How does the choice of biotinylation reagent, particularly the spacer arm, affect aggregation?
The structure of the biotinylation reagent itself plays a significant role. Reagents consist of the biotin moiety, a reactive group that targets a specific functional group on the protein, and a spacer arm connecting them.
-
Hydrophobicity: The biotin molecule itself is hydrophobic. Reagents with short or hydrophobic spacer arms can significantly increase the surface hydrophobicity of the labeled protein, promoting self-association.[6]
-
Hydrophilic Spacers (PEG): To counteract this, many modern reagents incorporate polyethylene glycol (PEG) spacer arms.[1][11] PEG is highly hydrophilic and flexible. Its inclusion can increase the overall solubility of the biotinylated protein, helping to prevent aggregation both during the reaction and during long-term storage.[7][11]
Q3: What methods can I use to reliably detect and quantify protein aggregation?
Visual inspection for cloudiness or precipitate is a first step, but it only detects large, insoluble aggregates.[6] For a quantitative and sensitive assessment, especially of smaller, soluble aggregates, the following biophysical techniques are recommended:
-
Size-Exclusion Chromatography (SEC): Considered the gold standard, SEC separates molecules based on their hydrodynamic radius.[7] It can accurately quantify the percentage of monomer, dimer, and higher-order aggregates in a sample, as aggregates will elute earlier than the monomeric protein.[6][7]
-
Dynamic Light Scattering (DLS): This non-invasive technique measures the size distribution of particles in a solution by analyzing fluctuations in scattered light. DLS is excellent for detecting the presence of a wide range of aggregate sizes and for monitoring changes in aggregation over time.[7]
-
Native PAGE: Running the sample on a polyacrylamide gel under non-denaturing conditions can also reveal aggregation. Aggregates will appear as higher molecular weight species compared to the monomeric protein band.[6]
Q4: My protein looks fine immediately after labeling but aggregates after a freeze-thaw cycle or during storage. Why is this happening?
This is a common scenario indicating that the biotinylation process has subtly decreased the long-term thermodynamic stability of your protein.
-
Freeze-Thaw Stress: The process of freezing and thawing is harsh. Ice crystal formation can create high local protein concentrations and expose hydrophobic patches, leading to aggregation.[8] A slightly destabilized protein is much more susceptible to this type of stress.[7]
-
Oxidation: Over time, free sulfhydryl groups on cysteine residues can oxidize to form intermolecular disulfide bonds, directly linking protein molecules together into aggregates.[7][8]
-
Solution: The best practice is to flash-freeze the biotinylated protein in single-use aliquots in liquid nitrogen and store them at -80°C.[7][8] This minimizes the time spent in the critical freezing zone and avoids repeated freeze-thaw cycles.[8][12] Adding a cryoprotectant like glycerol is also highly recommended.[7][8]
Part 2: The Troubleshooting Guide
This section provides a systematic approach to resolving aggregation when it occurs at specific stages of your experiment.
Problem 1: Protein precipitates immediately upon adding the biotinylation reagent.
-
Probable Cause: Localized High Reagent Concentration / Solvent Shock. The biotin reagent, often dissolved in 100% DMSO or DMF, is causing localized protein denaturation upon contact.[6][7] This is exacerbated by high protein concentrations.[7]
-
Solution:
-
Minimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in the reaction mixture is less than 10% (v/v), and ideally below 5%.[7]
-
Add Reagent Slowly: Add the biotin reagent stock solution dropwise to the protein solution while gently and continuously stirring or vortexing.[7] This ensures rapid dispersal of the reagent.
-
Reduce Protein Concentration: If the problem persists, try lowering the protein concentration to the lower end of the 1-10 mg/mL range.[5][13]
-
Change Temperature: Perform the reaction at 4°C. For some sensitive proteins, the lower temperature can improve stability during the initial addition.[7]
-
Problem 2: The solution becomes cloudy or shows visible aggregates during the reaction incubation period.
-
Probable Cause A: Suboptimal Buffer Conditions. The buffer pH is likely too close to your protein's pI, or the ionic strength is not optimal for stability.[7][8]
-
Solution A:
-
Check pH vs. pI: Ensure your reaction buffer pH is at least 1-1.5 units away from your protein's calculated isoelectric point (pI).[7][13] For most NHS-ester reactions, a pH of 7.2-8.5 is effective.[5]
-
Optimize Ionic Strength: Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition for your specific protein.[13]
-
-
Probable Cause B: Over-labeling. The molar ratio of biotin to protein is too high, leading to excessive modification and increased surface hydrophobicity.[6][7]
-
Solution B:
-
Reduce Molar Ratio: Drastically reduce the molar excess of the biotinylation reagent. If you used a 50:1 ratio, try 20:1 and 10:1.
-
Perform a Titration: Systematically test a range of molar ratios to find the highest degree of labeling that can be achieved while maintaining protein solubility (See Protocol 1).
-
Problem 3: The protein aggregates after the purification step (e.g., during dialysis or concentration).
-
Probable Cause: Decreased Stability in the Final Buffer. The biotinylation has made the protein less stable, and the final formulation buffer lacks components needed to maintain its solubility.
-
Solution:
-
Incorporate Stabilizing Additives: Supplement your final dialysis or storage buffer with known stabilizing excipients. This is a powerful strategy to counteract the destabilizing effects of modification. See Table 2 for examples.
-
Gentle Concentration: If you need to concentrate the protein, use a gentle method like a spin concentrator with an appropriate molecular weight cutoff (MWCO), and perform the concentration at 4°C. Avoid methods that could cause foaming or shear stress.
-
Handle with Care: The modified protein is more sensitive. Avoid vigorous vortexing and minimize exposure to ambient temperature.
-
Part 3: Data & Visualization
Table 1: Recommended Reaction Parameters for Minimizing Aggregation
| Parameter | Recommended Range | Rationale & Key Considerations |
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with the risk of aggregation. If aggregation occurs, start by reducing the concentration.[5][7][9] |
| Buffer Composition | Amine-free (e.g., PBS, HEPES, MOPS) | Amine-containing buffers (Tris, glycine) will compete with the protein for NHS-ester based reagents, reducing labeling efficiency.[5][7] |
| Buffer pH | 7.2 - 8.5 (for NHS chemistry) | Optimal for the specific reaction of NHS esters with primary amines. Critically, ensure the pH is at least 1-1.5 units away from the protein's pI.[5][7][13] |
| Molar Ratio (Biotin:Protein) | 5:1 to 20:1 (starting point) | This is the most critical parameter to optimize. Over-labeling is a primary cause of aggregation. Empirical testing is required.[5][7] |
| Reaction Temperature | 4°C to Room Temp (25°C) | Room temperature for 1-2 hours is standard. However, performing the reaction at 4°C (e.g., overnight) can be gentler on sensitive proteins.[7] |
| Organic Solvent (e.g., DMSO) | < 5-10% (v/v) | Minimizes protein denaturation ("solvent shock") when adding the reagent stock solution.[7] |
Table 2: Common Stabilizing Additives and Their Mechanisms
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v), 10-50% (v/v) for Glycerol | Act as cryo/lyoprotectants. They are preferentially excluded from the protein surface, which thermodynamically favors the compact, native state.[5][7][8] |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 500 mM | Suppress protein-protein interactions and can reduce surface hydrophobicity through various weak interactions with the protein surface.[5] |
| Reducing Agents | DTT, TCEP | 1 - 5 mM | Prevent the formation of incorrect intermolecular disulfide bonds via oxidation of free cysteines. Caution: Do not use if your protein's native structure requires disulfide bonds.[5][7] |
| Non-denaturing Detergents | Tween-20, Polysorbate 80, CHAPS | 0.01 - 0.1% (v/v) | At low concentrations, these can help solubilize proteins and prevent aggregation by shielding hydrophobic patches without causing denaturation.[5] |
Diagrams: Workflows and Logic
Caption: A decision tree for troubleshooting protein aggregation.
Caption: A typical experimental workflow for protein biotinylation.
Part 4: Key Experimental Protocols
Protocol 1: Optimizing the Biotin-to-Protein Molar Ratio
Objective: To empirically determine the optimal molar excess of the biotinylation reagent that provides sufficient labeling without causing aggregation.
Methodology:
-
Prepare Protein: Prepare your protein at a concentration of 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Set Up Reactions: Set up a series of small-scale parallel reactions (e.g., 50-100 µL). Label tubes for different molar ratios: 0:1 (no biotin control), 5:1, 10:1, 20:1, 40:1, and 80:1 (Biotin:Protein).
-
Calculate Reagent Volumes: Based on your protein and biotin reagent stock concentrations, calculate the precise volume of reagent needed for each reaction tube to achieve the target molar ratio.
-
Initiate Reaction: Add the calculated volume of biotin reagent to each respective tube. Add an equivalent volume of pure solvent (e.g., DMSO) to the 0:1 control. Mix gently.
-
Incubate: Incubate all tubes under your standard reaction conditions (e.g., 1 hour at room temperature).
-
Assess Aggregation: After incubation, visually inspect each tube for signs of precipitation or cloudiness. For a more quantitative measure, centrifuge the tubes at high speed (>14,000 x g) for 10 minutes and measure the A280 of the supernatant to assess protein loss.
-
Analyze Labeling (Optional but Recommended): Remove the excess free biotin from the soluble reactions (e.g., using a spin desalting column). Use an assay like the HABA assay or a fluorescently-labeled avidin to determine the degree of biotin incorporation for each non-aggregated sample.
-
Select Optimal Ratio: Choose the highest molar ratio that resulted in sufficient labeling without causing significant protein loss or aggregation.
Protocol 2: Removal of Excess Biotin using a Desalting Column (Size-Exclusion Chromatography)
Objective: To efficiently remove small molecules (unreacted biotin, quenching reagents) from the much larger biotinylated protein after the reaction.
Methodology:
-
Column Equilibration: Select a desalting column with a molecular weight cutoff (MWCO) appropriate for your protein (e.g., 7K MWCO for a 50 kDa protein). Equilibrate the column by washing it with 3-4 column volumes of your desired final storage buffer.
-
Prepare Sample: Ensure your biotinylation reaction is complete. The total sample volume should not exceed the column's recommended maximum sample volume.
-
Load Sample: Carefully load the entire reaction mixture onto the center of the column's packed bed. Allow the sample to fully enter the resin.
-
Elute Protein: Add your final storage buffer to the column and begin collecting fractions. The larger biotinylated protein will travel quickly through the column and elute first in the void volume.[5] The smaller, unreacted biotin molecules will be retained by the porous resin and elute later.[5]
-
Monitor Elution: Monitor the protein elution by measuring the absorbance of the collected fractions at 280 nm.[5]
-
Pool Fractions: Pool the fractions that contain the protein peak. This is your purified, biotinylated protein, now ready for analysis and storage.
References
-
Schamel, W. W. (2001). Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE. Journal of Immunological Methods, 252(1-2), 171-174. Retrieved from [Link]
-
Azevedo, R., et al. (2022). Biotin-painted proteins have thermodynamic stability switched by kinetic folding routes. The Journal of Chemical Physics, 156(19). Retrieved from [Link]
-
Lattig, G., & Wiltfang, O. (2009). Protein Biotinylation. Current Protocols in Protein Science. Retrieved from [Link]
-
SYSY. (n.d.). Biotin. Synaptic Systems. Retrieved from [Link]
-
ResearchGate. (2022). How to prevent aggregation/flocculation of biotinylated antibody complexes?. ResearchGate. Retrieved from [Link]
-
Chapman-Smith, A., & Cronan, J. E. Jr. (2012). High-throughput Biotinylation of Proteins. Methods in Molecular Biology, 800, 215-230. Retrieved from [Link]
-
Lab Insights. (2025). An In-Depth Scientific Overview of Protein Biotinylation. Labinsights. Retrieved from [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Retrieved from [Link]
-
AntBio. (2026). The Remarkable Biotinylated Proteins. Antagene Inc. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Molecular Devices. Retrieved from [Link]
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- 1. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. labinsights.nl [labinsights.nl]
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- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
A Guide to Preventing and Troubleshooting Hydrolysis
Welcome, researchers and drug development professionals. This guide, developed by our senior application scientists, provides in-depth technical support for N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester, a branched PROTAC linker used in the synthesis of Proteolysis Targeting Chimeras.[1][2][3] The primary focus of this center is to address the critical issue of methyl ester hydrolysis, a common challenge that can impact the integrity and reactivity of this reagent. Here, you will find scientifically grounded advice, troubleshooting protocols, and best practices to ensure the stability and successful application of this molecule in your experiments.
Understanding the Molecule: The Lability of the Methyl Ester
This compound is a heterobifunctional linker featuring a biotin moiety for streptavidin binding, an azide group for click chemistry, and a methyl ester terminus.[2][3] While the azide and biotin groups are generally stable under typical bioconjugation conditions, the methyl ester group is susceptible to hydrolysis.[4][5][6]
Hydrolysis is a chemical reaction where water cleaves the ester bond, converting the methyl ester into a carboxylic acid and releasing methanol.[7][8] This reaction can be catalyzed by acids or bases and is influenced by temperature and the presence of moisture.[7][9][10] The conversion of the methyl ester to a carboxylic acid can significantly alter the molecule's reactivity and intended function in your experimental design.
Visualizing the Problem: The Hydrolysis Reaction
The following diagram illustrates the hydrolysis of the methyl ester group, the primary stability concern for this reagent.
Caption: The hydrolysis pathway of the methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent hydrolysis?
A1: To ensure long-term stability, the reagent should be stored in its solid form at -20°C, protected from moisture and light.[11][12][13] It is crucial to store the vial with a desiccant to minimize exposure to humidity, as PEG compounds are often hygroscopic and can become sticky, which can accelerate hydrolysis.[11][14] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation onto the product.[13][15]
Q2: Can I prepare stock solutions of this reagent?
A2: Preparing stock solutions is generally not recommended due to the risk of hydrolysis.[15] If a stock solution is absolutely necessary, it should be prepared immediately before use in a dry, aprotic solvent such as anhydrous DMSO or DMF.[13] These solutions should be used promptly and any unused portion discarded. If short-term storage is unavoidable, store the solution under an inert atmosphere (e.g., argon or nitrogen) at -80°C and use within a very limited time frame.[1]
Q3: At what pH is the methyl ester group most stable?
A3: The rate of ester hydrolysis is significantly influenced by pH. The reaction is catalyzed by both acids and bases, meaning the rate is slowest at a neutral or slightly acidic pH, typically between pH 4 and 6.[9] Extreme acidic (pH < 3) or basic (pH > 9) conditions will considerably accelerate the decomposition of the methyl ester.[7][16][17]
Q4: How does temperature affect the stability of the methyl ester?
A4: As with most chemical reactions, the rate of ester hydrolysis increases with temperature.[10] Therefore, it is advisable to conduct reactions at lower temperatures (e.g., 4°C) when possible, to suppress the hydrolysis side reaction, provided the desired reaction can still proceed at a reasonable rate.[9]
Q5: Are the azide and biotin components of the molecule also prone to degradation?
A5: The biotin moiety is generally very stable, especially in moderately acidic or neutral aqueous solutions, and can even withstand heating to 100°C in these conditions.[6][16] However, its stability decreases in solutions with a pH above 9.[16] The azide group is also relatively stable in aqueous solutions, and many click reactions are performed in water as a co-solvent.[4] However, it is crucial to avoid mixing azides with strong acids, as this can generate the highly toxic and explosive hydrazoic acid.[18][19][20]
Troubleshooting Guide: Hydrolysis-Related Issues
This section addresses common experimental problems that may arise due to the hydrolysis of the methyl ester group.
Issue 1: Inconsistent or Low Yields in Subsequent Reactions
-
Question: I am seeing variable or lower-than-expected yields in my downstream applications (e.g., PROTAC assembly). Could this be related to the integrity of my this compound?
-
Answer: Yes, this is a classic symptom of reagent degradation. If the methyl ester has hydrolyzed to a carboxylic acid, it will no longer be able to participate in the intended reactions, leading to reduced yields and inconsistent results.
Issue 2: Altered Chromatographic Profile
-
Question: When I analyze my reagent by HPLC, I see a new, more polar peak appearing over time. What could this be?
-
Answer: The appearance of a more polar peak is a strong indication of hydrolysis. The product of hydrolysis, the carboxylic acid, is more polar than the starting methyl ester and will therefore have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Workflow
If you suspect hydrolysis, follow this logical workflow to diagnose and resolve the issue.
Caption: Decision workflow for troubleshooting hydrolysis issues.
Best Practices for Storage and Handling
Adherence to these guidelines will significantly minimize the risk of hydrolysis and ensure the integrity of your reagent.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for long-term storage.[11][12] | Minimizes the rate of potential degradation reactions.[11] |
| Moisture Control | Store with a desiccant in a tightly sealed vial.[11][15] | The compound is hygroscopic; moisture leads to hydrolysis.[11][14] |
| Atmosphere | Store under an inert gas (argon or nitrogen) if possible.[11][14] | Minimizes exposure to atmospheric moisture and oxygen.[11] |
| Light | Protect from light.[11] | Although not highly sensitive, prolonged exposure can potentially lead to degradation.[11] |
| Handling | Equilibrate the vial to room temperature before opening.[13][15] | Prevents condensation of moisture onto the cold product. |
| Solvent Choice | Use only high-purity, anhydrous solvents (e.g., DMSO, DMF) for reconstitution. | Traces of water in solvents are a primary cause of hydrolysis.[9] |
| Solution Preparation | Dissolve immediately before use; do not prepare stock solutions for storage.[15] | The ester is significantly less stable in solution than in solid form.[11] |
| Reaction Buffers | Avoid buffers containing primary amines (e.g., Tris, glycine) unless they are the intended reaction partner.[15] | Amine-containing buffers can compete in reactions. |
| Reaction pH | Maintain a pH between 4 and 6 for optimal ester stability if the reaction chemistry allows.[9] | Both acidic and basic conditions catalyze hydrolysis.[7][9] |
Experimental Protocol: Assessing Reagent Integrity via HPLC-MS
This protocol provides a general method for analyzing the purity of this compound and detecting the presence of its hydrolyzed carboxylic acid counterpart.
Objective: To quantify the percentage of intact methyl ester and detect the presence of the hydrolyzed carboxylic acid.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Sample Preparation:
-
Carefully weigh a small amount of the reagent (e.g., 1 mg).
-
Dissolve in a known volume of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
HPLC Method:
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
Start at 10% B.
-
Ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 0.5 minutes.
-
Hold at 10% B for 2.5 minutes for re-equilibration.
-
-
Injection Volume: 2 µL.
-
Detection: UV at 214 nm and Mass Spectrometry.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100 - 1500.
-
Expected Masses:
-
Intact Ester (C₃₀H₅₄N₆O₁₁S): [M+H]⁺ ≈ 707.9 m/z
-
Hydrolyzed Acid (C₂₉H₅₂N₆O₁₁S): [M+H]⁺ ≈ 693.8 m/z
-
-
-
Data Analysis:
-
Integrate the peak areas for both the intact ester and the hydrolyzed acid in the UV chromatogram.
-
Confirm the identity of each peak by its corresponding mass spectrum.
-
Calculate the percentage of hydrolyzed product to assess the integrity of the reagent.
-
Note: The exact retention times will depend on the specific HPLC system and column used. The hydrolyzed product will elute earlier (be less retained) than the intact methyl ester. The use of formic acid in the mobile phase can sometimes cause minor on-column hydrolysis, so rapid analysis is recommended.[21]
By implementing these best practices and utilizing the provided troubleshooting and analytical guides, you can effectively prevent and manage the hydrolysis of this compound, ensuring the reliability and reproducibility of your experimental results.
References
- BenchChem. An In-depth Technical Guide to the Shelf Life and Storage of Biotin-PEG12-Acid.
- BenchChem. Preventing hydrolysis of the ester group during reactions.
- Vector Labs. DPEG®₄-biotin Acid.
- BroadPharm. Instructions for the use of Biotin-(PEG)n-NHS.
- BenchChem. Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- BenchChem. Technical Support Center: Impact of pH on Acid-PEG5-mono-methyl ester Reaction Efficiency.
- GoldBio. Biotin‐PEG4‐NHS Ester.
- Thermo Fisher Scientific. EZ-Link NHS-PEG4-Biotin.
- Google Patents. Hydrolysis of methyl esters.
- United States Biological. Biotin CAS 58-85-5.
- BenchChem. stability of the biotin-protein bond under different conditions.
- BenchChem. Technical Support Center: Azide Stability in Different Solvent Systems.
- Organic Chemistry Portal. Methyl Esters.
- ResearchGate. Stability of etnangien methyl ester at various pH-values.
- Chemguide. hydrolysis of esters.
- University of Pittsburgh. Safe Handling of Azides.
- Sigma-Aldrich. d-BIOTIN - Product Number B4501 - Storage Temperature 2-8 °C.
- USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
- NIH. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC.
- ResearchGate. Extremely high thermal stability of streptavidin and avidin upon biotin binding | Request PDF.
- University of Pittsburgh. Safe Handling of Azides.
- ResearchGate. Effect of pH on hydrolysis rate of methyl formate (S. L. Wellington et. al., 1994).
- Chemistry LibreTexts. 15.9: Hydrolysis of Esters.
- ResearchGate. What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?
- ResearchGate. Are organic azides stable in water?
- KIT - Bräse Group. Azide Chemistry.
- University of Bradford. The alkaline hydrolysis of esters in aqueous-organic solvent mixtures.
- TargetMol. This compound.
- NIH. Biotin | C10H16N2O3S | CID 171548 - PubChem.
- Sigma-Aldrich. This compound.
- MedChemExpress. This compound | PROTAC linker.
- BroadPharm. This compound.
- Precise PEG. This compound.
- Google Patents. A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
- ResearchGate. Analysis of sucrose esters with long acyl chain by coupling of HPLC-ELSD with ESI-MS system.
- ResearchGate. On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods | Request PDF.
- Wikipedia. Organic residue analysis.
- NIH. Acid Hydrolysis for the Extraction of Archaeal Core Lipids and HPLC-MS Analysis.
- NIH. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs).
Sources
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester_2100306-76-9_新研博美 [xinyanbm.com]
- 4. researchgate.net [researchgate.net]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. goldbio.com [goldbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PROTAC® Solubility with PEG Linkers
From the Senior Application Scientist's Desk:
Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) development. As researchers and drug developers, we are at the forefront of a revolutionary therapeutic modality. However, the unique tripartite structure of PROTACs often places them "beyond the Rule of Five" (bRo5), leading to significant challenges in physicochemical properties, most notably aqueous solubility.[1][2] Poor solubility can mask true potency, lead to irreproducible data, and create formidable hurdles for downstream in vivo applications.[1][3]
This guide is designed to provide you with practical, evidence-based strategies to diagnose and overcome solubility issues, with a specific focus on the rational incorporation of Polyethylene Glycol (PEG) linkers. We will move beyond simple protocols to explain the causal relationships between structural modifications and their biophysical consequences.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do many PROTACs have poor solubility?
PROTACs are inherently large, complex molecules, often with a molecular weight exceeding 700 Da and significant lipophilicity.[1] This "molecular obesity" arises from their structure: two distinct ligands (one for the target protein, one for an E3 ligase) joined by a linker.[2] This often results in a large, hydrophobic surface area and a high propensity for aggregation or falling out of solution in the aqueous buffers used for biochemical and cellular assays.[1][4]
Q2: How does incorporating a PEG linker improve PROTAC solubility?
PEG linkers are composed of repeating ethylene glycol units (-CH₂-CH₂-O-). The ether oxygens in the PEG chain are hydrophilic and can form hydrogen bonds with water molecules.[][6] This creates a dynamic hydration shell around the PROTAC, effectively shielding its hydrophobic regions and increasing its compatibility with aqueous environments.[] This strategy not only improves solubility but can also positively influence cell permeability, a critical factor for intracellular target engagement.[7][8]
Q3: Are there any downsides to using long PEG linkers?
Yes, while PEG linkers are a powerful tool, their use requires careful optimization. There is a critical trade-off between solubility and other key drug-like properties:
-
Reduced Permeability: Excessively long and hydrophilic PEG chains can sometimes negatively impact a PROTAC's ability to passively diffuse across the cell membrane, trapping it outside the cell and reducing its efficacy.[9]
-
Increased "Hook Effect": While primarily concentration-dependent, an overly flexible or long linker can sometimes fail to promote a stable and productive ternary complex (Target-PROTAC-E3 Ligase), potentially exacerbating the "hook effect" where efficacy decreases at high concentrations.[4][9]
-
Metabolic Instability: Longer, more flexible linkers may be more susceptible to metabolism, impacting the pharmacokinetic profile of the compound.[6][9]
The goal is not simply to maximize solubility but to achieve an optimal balance of all physicochemical and pharmacological properties.
Section 2: Troubleshooting Guide: Common Solubility-Related Issues
Issue 1: My PROTAC precipitates from stock solutions or assay buffers.
This is the most common manifestation of poor solubility. Precipitation leads to an overestimation of IC50 or DC50 values and causes poor experimental reproducibility.[1]
Causality Analysis: Precipitation occurs when the concentration of the PROTAC exceeds its solubility limit in a given solvent. This can be a kinetic issue (the compound crashes out of a supersaturated solution, often seen when diluting a DMSO stock into aqueous buffer) or a thermodynamic issue (the true equilibrium solubility is very low). The high molecular weight and hydrophobicity of many PROTACs are the primary drivers.[2]
Troubleshooting Workflow:
Caption: Workflow for addressing PROTAC precipitation.
Solution: Systematic PEG Linker Elongation The most direct strategy is to systematically increase the hydrophilicity of the linker. Synthesizing a small library of PROTACs where the warhead and E3 ligand remain constant, but the number of PEG units varies, is a highly effective approach.[10]
Data Interpretation: By comparing the properties of PROTACs with varying linker lengths, you can identify the optimal balance for your specific target system.
| PROTAC ID | Linker Composition | Kinetic Solubility (µM in PBS) | Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) |
| PROTAC-1 | Alkyl C8 | < 0.5 | 15.2 | > 1000 (inactive) |
| PROTAC-2 | PEG2 | 5.5 | 12.8 | 350 |
| PROTAC-3 | PEG4 | 45.7 | 9.5 | 45 |
| PROTAC-4 | PEG8 | > 100 | 2.1 | 280 |
| This table contains illustrative data to demonstrate a typical trend. Actual results are target- and compound-dependent.[9] |
In this example, the PEG4 linker (PROTAC-3) provides the best overall profile, significantly improving solubility to enable potent degradation without sacrificing too much permeability.
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This rapid assay is ideal for early-stage screening to determine the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
10 mM PROTAC stock solution in 100% DMSO.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Clear 96-well or 384-well plates.
-
A plate-based nephelometer or spectrophotometer capable of reading turbidity.
Methodology:
-
Prepare Stock Plate: Create a serial dilution (e.g., 2-fold) of your 10 mM PROTAC stock in a 96-well plate using 100% DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a new plate containing a larger volume of aqueous buffer (e.g., 198 µL). This keeps the final DMSO concentration low (≤1%).[1]
-
Incubate: Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure Turbidity: Read the plate on a nephelometer. The point at which the signal significantly rises above the background indicates the onset of precipitation. This concentration is recorded as the kinetic solubility limit.
Issue 2: My PEGylated PROTAC is soluble but shows reduced cell permeability and efficacy.
You've successfully solved the solubility problem, but now your cellular assays show weak or no activity. This points to a new problem: the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target.[2][9]
Causality Analysis: While PEGylation increases hydrophilicity and solubility, it also increases the molecule's polar surface area (PSA).[11] Cell membranes are lipophilic barriers. A PROTAC that is too hydrophilic will be repelled by the lipid bilayer, leading to poor passive diffusion and low intracellular concentration. This is a classic example of the solubility-permeability trade-off that is central to drug design, particularly in the "beyond Rule of Five" space.[11][12]
Solution: Balancing Hydrophilicity and Physicochemical Properties If permeability is compromised, you may have "overshot" the optimal level of hydrophilicity.
-
Revisit Shorter Linkers: Your data from the linker-length scan (Issue 1) is crucial. A shorter PEG linker or a mixed alkyl/PEG linker might provide sufficient solubility while retaining better permeability.[6]
-
Incorporate Rigid Elements: Instead of linear PEG chains, consider linkers that contain rigid, cyclic structures like piperazine or a phenyl ring.[6][13] These elements can improve solubility if they contain ionizable groups but are less "floppy" than long PEG chains, which can sometimes help maintain a conformation more amenable to membrane transit.[6][14]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane, providing a good predictor of cell permeability.
Materials:
-
PAMPA plate system (contains a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution, e.g., phosphatidylcholine in dodecane).
-
Donor buffer (e.g., PBS at pH 6.5, simulating the gut).
-
Acceptor buffer (e.g., PBS at pH 7.4, simulating physiological pH).
-
PROTAC solutions prepared in donor buffer.
-
UV-Vis plate reader.
Methodology:
-
Hydrate Membrane: Add the lipid solution to the microfilter of the donor plate and allow it to impregnate.
-
Add Solutions: Add your PROTAC solutions to the wells of the donor plate. Add fresh acceptor buffer to the wells of the acceptor plate.
-
Assemble and Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate this assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Measure Concentrations: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate Permeability: The effective permeability coefficient (Pe) is calculated using established equations that account for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.
Section 3: Summary of Best Practices
-
Systematic Approach: Do not rely on a single linker. A systematic scan of linker types (Alkyl, PEG) and lengths is the most effective way to optimize PROTAC properties.[10]
-
Multi-Parameter Optimization: Solubility is just one piece of the puzzle. Always co-evaluate solubility, permeability, and biological activity (e.g., DC50, Dmax) to find the compound with the best overall profile.[9][]
-
Context is Key: The optimal linker is dependent on the specific target protein and E3 ligase. There is no "one-size-fits-all" solution.[]
-
Embrace the "bRo5" Space: Acknowledge that PROTACs do not follow traditional small-molecule rules. Tools and assays must be adapted for these larger, more complex molecules.[17][18]
By applying these troubleshooting principles and experimental workflows, you can rationally design and optimize PEG linkers to overcome solubility challenges and accelerate the development of potent and effective PROTAC degraders.
References
-
Al-Azzam, S., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Pharmaceuticals (Basel). Retrieved January 10, 2026, from [Link]
-
Al-Azzam, S., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Al-Azzam, S., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. PubMed. Retrieved January 10, 2026, from [Link]
-
From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23). Retrieved January 10, 2026, from [Link]
-
Möbitz, H. (n.d.). Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space. Chemistry – A European Journal. Retrieved January 10, 2026, from [Link]
-
Al-Azzam, S., et al. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Retrieved January 10, 2026, from [Link]
-
Jin, Y., & Liu, J. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
PROTAC PEG Linkers - JenKem Technology USA. (2024, July 30). Retrieved January 10, 2026, from [Link]
-
7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (2022, May 25). Retrieved January 10, 2026, from [Link]
-
Shchegravina, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Science. Retrieved January 10, 2026, from [Link]
-
Do, N., et al. (2024). Beyond Rule of Five and PROTACs in Modern Drug Discovery: Polarity Reducers, Chameleonicity, and the Evolving Physicochemical Landscape. Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
Do, N., et al. (2024). Beyond Rule of Five and PROTACs in Modern Drug Discovery: Polarity Reducers, Chameleonicity, and the Evolving Physicochemical Landscape. PubMed. Retrieved January 10, 2026, from [Link]
-
Scarpino, A., et al. (2024). Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. Journal of Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
Biopharmaceutical characterization of PROTACs: application of in vitro assays for solubility, dissolution, and precipitation assessment. (2024, June 15). Retrieved January 10, 2026, from [Link]
-
A rational control of molecular properties to discover new oral drugs in the beyond-Rule-of-5 (bRo5) chemical space. (n.d.). Retrieved January 10, 2026, from [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved January 10, 2026, from [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023, January 3). MDPI. Retrieved January 10, 2026, from [Link]
-
Prevent Protein Aggregation in Formulations: A Guide - Leukocare. (n.d.). Retrieved January 10, 2026, from [Link]
Sources
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- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
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- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beyond Rule of Five and PROTACs in Modern Drug Discovery: Polarity Reducers, Chameleonicity, and the Evolving Physicochemical Landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. iris.unito.it [iris.unito.it]
Technical Support Center: Purification of PROTACs Containing PEG Linkers
Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs) containing polyethylene glycol (PEG) linkers. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to tackle the unique challenges these molecules present. PROTACs, with their heterobifunctional nature, often have high molecular weights and complex physicochemical properties, which are further complicated by the inclusion of hydrophilic and flexible PEG linkers.[1][2][3] This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, ensuring you can achieve the high purity required for accurate biological assessment.
The Challenge: Why are PEGylated PROTACs So Difficult to Purify?
The purification of PROTACs is inherently challenging due to their structure: two distinct ligands joined by a linker. This often results in a molecule with a high molecular weight (frequently around 1,000 Da or more) and complex stereochemistry.[3] The introduction of a PEG linker, while beneficial for improving aqueous solubility and pharmacokinetic properties, adds another layer of complexity.[4][5][6]
The primary challenges include:
-
Heterogeneous Reaction Mixtures: Synthesis often yields a complex mix of the desired PROTAC, unreacted starting materials, and various byproducts.[2]
-
Altered Physicochemical Properties: The hydrophilic PEG chain can lead to poor retention on standard reversed-phase chromatography columns and cause the PROTAC to co-elute with polar impurities.[2]
-
Structural Similarity of Impurities: Byproducts, such as diastereomers or molecules with incomplete linker attachment, can be structurally very similar to the target compound, making separation difficult.[2]
-
Poor Peak Shape: The flexibility of the PEG linker and potential secondary interactions with the stationary phase can lead to broad peaks or significant peak tailing in chromatography.[7][8]
A robust, multi-step purification strategy is almost always necessary to achieve the purity (>95%) required for reliable biological data.[1][2]
Purification Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the purification of your PEGylated PROTAC.
Issue 1: My PROTAC doesn't retain on my C18 column, or it elutes with the solvent front.
Q: I'm using a standard water/acetonitrile gradient on a C18 column, but my PEGylated PROTAC shows little to no retention. What's happening and how can I fix it?
A: This is a classic issue with hydrophilic molecules like PEGylated PROTACs. The PEG chain significantly increases the overall polarity of your molecule, reducing its hydrophobic interaction with the C18 stationary phase.[2]
Root Cause Analysis & Solutions:
-
Insufficient Hydrophobic Interaction: Your PROTAC is too polar for the C18 phase under standard conditions.
-
Solution 1: Switch to a Less Retentive Stationary Phase. While it seems counterintuitive, a less hydrophobic column like a C4 or C8 might offer different selectivity. However, for highly polar PROTACs, the best approach is often to use a column designed for polar compounds, such as one with a polar-embedded or polar-endcapped stationary phase. These columns provide an alternative retention mechanism that can be more effective for hydrophilic molecules.
-
Solution 2: Modify the Mobile Phase. Using a mobile phase with a lower organic solvent concentration at the start of your gradient will promote more interaction with the stationary phase. Consider starting with 0-5% organic solvent.
-
Solution 3: Use an Ion-Pairing Agent. Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can help. For basic PROTACs, TFA forms an ion pair, increasing the molecule's overall hydrophobicity and enhancing its retention on the reversed-phase column.[9] However, be aware that TFA can suppress ionization in mass spectrometry and is difficult to remove from the final product.[10] Formic acid is a more MS-friendly alternative but is a weaker ion-pairing agent.[11][12]
-
Issue 2: My purified PROTAC shows a single peak on my analytical HPLC, but NMR and Mass Spec show impurities.
Q: My analytical RP-HPLC shows a pure compound, but other analyses disagree. Are my impurities co-eluting?
A: Yes, this is a very common scenario. The impurities are likely structurally similar to your PROTAC (e.g., diastereomers, regioisomers, or residual starting material from the final coupling step) and are not being resolved by your current analytical method. To ensure the purity of your compound, you need an orthogonal purification strategy.
Root Cause Analysis & Solutions:
-
Lack of Orthogonality: Your purification and analysis methods are based on the same separation principle (e.g., hydrophobicity), and therefore cannot separate impurities with similar properties.
-
Solution 1: Implement an Orthogonal Purification Step. Orthogonal methods separate molecules based on different physicochemical properties.[13][14] A highly effective strategy is to combine reversed-phase chromatography with a method that separates based on size or charge.
-
Size Exclusion Chromatography (SEC): Useful for removing smaller impurities like unreacted ligands or larger aggregates.
-
Ion-Exchange Chromatography (IEX): Effective if your PROTAC and impurities have different net charges at a given pH.
-
Supercritical Fluid Chromatography (SFC): An excellent and increasingly popular orthogonal technique, especially for separating stereoisomers.[15][16][17] SFC often provides unique selectivity that is not achievable with HPLC.
-
-
Solution 2: Develop an Orthogonal Analytical Method. You need an analytical method that can resolve the impurities your purification method cannot. If you purified with RP-HPLC, develop an analytical SFC method to check for chiral purity, or an IEX method if charge-based impurities are suspected.
-
Issue 3: My chromatographic peaks are broad or show significant tailing.
Q: My PROTAC peak is not sharp and symmetrical. What causes this and how can I improve the peak shape?
A: Poor peak shape, particularly tailing, is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[3][18][19]
Root Cause Analysis & Solutions:
-
Secondary Silanol Interactions: Basic functional groups on your PROTAC (like amines) can interact with acidic residual silanol groups on the silica-based stationary phase. This secondary interaction mechanism leads to peak tailing.[3][20]
-
Solution 1: Lower the Mobile Phase pH. Adding an acid like formic acid or TFA to your mobile phase (to a pH of 2.5-3) will protonate the silanol groups, minimizing these unwanted interactions.[3][19]
-
Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer free silanol groups and are specifically designed to reduce peak tailing for basic compounds.[19]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad or fronting peaks.[7]
-
Solution: Reduce the Sample Concentration/Injection Volume. Perform a loading study by injecting progressively smaller amounts of your sample to see if the peak shape improves.
-
-
System Issues: Extraneous volume in the system (e.g., from using tubing with too large an inner diameter) or a partially blocked column frit can also cause peak distortion.[3][7]
-
Solution: System Maintenance. Ensure all fittings are secure and use low-dead-volume tubing and connectors. If you suspect a blockage, try back-flushing the column (if the manufacturer's instructions permit).[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for a crude PEGylated PROTAC?
A1: A good starting point is solid-phase extraction (SPE) or flash column chromatography on silica gel to remove the bulk of non-polar impurities and some starting materials. This is then typically followed by preparative reversed-phase HPLC (RP-HPLC) for the final polishing step.[2][3]
Q2: How do I choose between TFA and formic acid as a mobile phase additive for RP-HPLC?
A2: The choice depends on your primary goal.
-
Choose TFA (0.05-0.1%) for Sharper Peaks: TFA is a strong ion-pairing agent that is excellent for improving peak shape, especially for basic compounds that might otherwise tail.[9][12] However, it can suppress the signal in mass spectrometry (MS) and is difficult to remove completely from your final sample.[10]
-
Choose Formic Acid (0.1%) for MS Compatibility: Formic acid is volatile and provides good protonation for positive-mode ESI-MS, making it the preferred choice when your purification is coupled to a mass spectrometer for fraction collection.[11] While it is less effective at correcting peak tailing than TFA, it is often sufficient with modern, high-quality columns.
Q3: My PROTAC has chiral centers. How can I ensure I have the correct diastereomer?
A3: Chiral separation is critical, as different stereoisomers can have vastly different biological activities. Supercritical Fluid Chromatography (SFC) is the technique of choice for chiral separations of PROTACs.[15][21] It is often faster, uses less organic solvent, and provides better resolution for chiral compounds than HPLC.[17] You should screen a variety of chiral stationary phases (CSPs) to find the one that provides the best separation for your molecule.
Q4: How can I confirm the identity and purity of my final PROTAC product?
A4: A combination of analytical techniques is essential for unambiguous characterization.
-
High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the elemental composition of your PROTAC. The observed mass should be within 5 ppm of the theoretical mass.[22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are necessary to confirm the chemical structure of the molecule.
-
Analytical HPLC/UPLC: An analytical chromatogram using a validated method (ideally orthogonal to your purification method) should be used to determine the purity of the final compound.
-
Tandem Mass Spectrometry (MS/MS): Can provide structural information by analyzing fragmentation patterns, which helps to characterize the PROTAC and any potential degradation products or impurities.[23][24]
Q5: The length of my PEG linker seems to affect purification. Why is that?
A5: The length of the PEG linker directly impacts the physicochemical properties of the PROTAC.[][26][27]
-
Shorter PEG linkers result in a more compact and potentially less polar molecule, which may have better retention in reversed-phase chromatography.
-
Longer PEG linkers increase the hydrodynamic radius and hydrophilicity, which can lead to earlier elution times and potential co-elution with polar impurities.[] You may need to adjust your chromatographic method (e.g., by using a shallower gradient) for PROTACs with different linker lengths to achieve optimal separation.
Visualizing the Workflow
Purification and Analysis Workflow
The following diagram illustrates a robust, multi-modal approach to the purification and validation of a PEGylated PROTAC.
Caption: A multi-step purification and analysis workflow for PEGylated PROTACs.
Troubleshooting Logic for Poor Peak Shape
This decision tree can help you diagnose the cause of poor peak shape in your chromatography.
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
Data Summary Tables
Table 1: Common Chromatographic Techniques for PROTAC Purification
| Technique | Principle of Separation | Primary Application in PROTAC Purification | Key Advantage |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification step to separate the target PROTAC from most synthetic impurities. | High resolution for a wide range of compounds. |
| Supercritical Fluid Chromatography (SFC) | Polarity & Stereochemistry | Orthogonal purification, especially for separating chiral isomers (diastereomers/enantiomers). | Fast, uses less organic solvent, excellent for chiral separations.[17] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of small molecule starting materials or high molecular weight aggregates. | Good for separating molecules with significant size differences. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Separating PROTACs from impurities with different charge states (e.g., unreacted acidic or basic starting materials). | Highly selective based on charge. |
Table 2: Mobile Phase Additives for RP-HPLC
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid (FA) | 0.1% | MS-compatible, good for protonation in positive ESI mode.[11] | Weaker acid, less effective at preventing peak tailing compared to TFA. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Excellent for improving peak shape by acting as an ion-pairing agent.[9] | Causes ion suppression in MS, difficult to remove from the final product.[10] |
| Ammonium Hydroxide / Acetate | 5-10 mM | Used for high pH separations to improve peak shape for basic compounds. | Can be less robust than low pH methods; requires a pH-stable column. |
References
-
Cogent HPLC Columns. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. [Link]
-
Rahman, M., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC. [Link]
-
Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. [Link]
-
Testa, A., et al. (2025). Methods to accelerate PROTAC drug discovery. PMC. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytic. [Link]
-
Gyros Protein Technologies. Higher purities with orthogonal peptide purification using PurePep EasyClean. [Link]
-
Santora, L. C., et al. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International. [Link]
-
Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?. [Link]
-
Gara, M., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. [Link]
-
Gräslund, S., et al. An Orthogonal Fusion Tag for Efficient Protein Purification. Springer Nature Experiments. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
Biotage. (2023). How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. [Link]
-
Waters Corporation. Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. [Link]
-
Williams, J. P., et al. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIH. [Link]
-
ResearchGate. (2019). RP HPLC methods for PEGylated proteins downstream. [Link]
-
Chromatography Forum. (2010). TFA vs. Formic Acid. [Link]
-
Zhang, X., et al. (2019). Degradation of proteins by PROTACs and other strategies. PMC. [Link]
-
Waters Corporation. Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. [Link]
-
YouTube. (2024). Best Practices for PROTACs - UPS, MoA and Design of PROTACs (Part 1A). [Link]
-
Journal of Chromatography A. (2014). A generic chiral separation strategy for supercritical fluid chromatography. [Link]
-
Amgen. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Biocompare. (2022). PROTACs: A Practical Guide. [Link]
-
JenKem Technology USA. (2024). PROTAC PEG Linkers. [Link]
-
CAS. (2024). PROTACs revolutionize small molecule drugs. [Link]
-
ACS. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. [Link]
-
CNKI. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH. [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
ResearchGate. (2020). Production and Optimization of Site-Specific monoPEGylated Uricase Conjugates Using mPEG-Maleimide Through RP–HPLC Methodology. [Link]
Sources
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- 3. labcompare.com [labcompare.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 6. One moment, please... [jenkemusa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 27. The Essential Role of Linkers in PROTACs [axispharm.com]
Technical Support Center: Troubleshooting Non-Specific Binding in Biotin-Streptavidin Assays
Welcome to the technical support guide for mitigating non-specific binding (NSB) in biotin-streptavidin assays. The remarkable affinity of the biotin-streptavidin interaction is a cornerstone of modern life sciences, enabling powerful applications in ELISA, Western blotting, immunoprecipitation, and beyond.[1][2] However, this same sensitivity can be a double-edged sword, where unwanted interactions—collectively known as non-specific binding—can lead to high background, false positives, and unreliable data.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple checklists to provide a deeper understanding of the causative mechanisms behind NSB and offers field-proven, validated strategies to ensure the accuracy and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Non-Specific Binding
This section addresses the most common questions about the origins and nature of non-specific binding.
Q1: What exactly is non-specific binding (NSB) in the context of a biotin-streptavidin assay?
Non-specific binding refers to the attachment of assay components (like antibodies or streptavidin conjugates) to unintended surfaces or molecules.[3] Unlike the highly specific, high-affinity interaction between biotin and streptavidin, NSB is driven by lower-affinity, often unpredictable forces such as hydrophobic or ionic interactions.[4][5][6] This can involve proteins sticking to the plastic of a microplate, the surface of magnetic beads, or other proteins in the sample.[3][5][6]
Q2: What are the primary causes of high background and false positives in my assay?
High background is a direct consequence of NSB. The most common culprits include:
-
Inadequate Blocking: The blocking buffer has failed to cover all available non-specific sites on the solid phase (e.g., microplate well or bead surface).[4]
-
Hydrophobic and Ionic Interactions: Assay proteins, particularly antibodies and streptavidin, can adhere to surfaces through charge-based or hydrophobic forces.[4][6][7]
-
Excessive Reagent Concentrations: Using too much biotinylated antibody or streptavidin-enzyme conjugate increases the probability of low-affinity, non-specific interactions.[4][8][9]
-
Endogenous Biotin: Biological samples like cell lysates and tissue extracts naturally contain biotinylated proteins (e.g., carboxylases), which can be captured by streptavidin and generate a false-positive signal.[4][10]
-
Insufficient Washing: Failing to thoroughly wash away unbound reagents is a frequent cause of high background.[11]
Q3: My samples are from a cell lysate, and I see high background even in my negative controls. What is "endogenous biotin interference"?
Endogenous biotin interference occurs when biotin naturally present in a biological sample binds to the streptavidin conjugate used in your assay.[4][10] This is a significant issue in many immunoassays.[12][13][14][15][16] Since biotin is an essential coenzyme for several carboxylases involved in metabolism, it is present in virtually all cell types.[14] When you add your streptavidin-enzyme conjugate, it cannot distinguish between the biotin on your detection antibody and the biotin on these endogenous proteins, leading to a signal that is not related to your analyte of interest.
Q4: I see "avidin," "streptavidin," and "NeutrAvidin" offered by suppliers. Does the choice of biotin-binding protein affect non-specific binding?
Yes, the choice is critical. While all three bind biotin with high affinity, they have different properties that influence their propensity for NSB.
-
Avidin: Derived from egg white, avidin is a glycoprotein with a high isoelectric point (pI ≈ 10). Its carbohydrate moieties and positive charge at neutral pH can cause significant NSB through electrostatic and lectin-like interactions with negatively charged cell surfaces and molecules.[2][17]
-
Streptavidin: Isolated from Streptomyces avidinii, streptavidin is not glycosylated and has a near-neutral pI. This makes it a superior choice to avidin as it exhibits considerably lower non-specific binding.[10][17][18]
-
NeutrAvidin™: This is a chemically deglycosylated form of avidin. By removing the carbohydrate groups, its pI is lowered to near neutral (pI ≈ 6.3), which effectively eliminates the major sources of avidin's non-specific binding.[2][18] It is often considered the optimal choice for applications requiring the lowest possible background.[2]
Part 2: Troubleshooting Guide - From Problem to Solution
This section is structured around common experimental problems. For each issue, we diagnose the likely causes related to NSB and provide actionable solutions.
Problem 1: High Background Signal Across the Entire Plate/Blot
This is the most frequent issue, where the entire assay surface, including negative control wells, shows a high signal, reducing the signal-to-noise ratio.
Visualizing the Problem and Solution Path
Caption: Workflow for troubleshooting high background signal.
Potential Causes & Recommended Actions
| Potential Cause | Causality & Explanation | Recommended Solution |
| Inadequate Blocking | Blocking agents like BSA or casein work by physically adsorbing to the plastic surface, occupying sites that would otherwise be available for non-specific antibody or streptavidin binding. If the blocker concentration is too low, incubation is too short, or the wrong blocker is used, these sites remain exposed.[5] | Optimize Blocking: Test different blocking agents (see Table 2). Increase incubation time to 2 hours at room temperature or overnight at 4°C. Ensure the blocking solution completely covers the surface.[4] See Protocol 1. |
| Excessive Reagent Concentration | Both the biotinylated antibody and the streptavidin-conjugate can bind non-specifically via low-affinity interactions. High concentrations drive these unfavorable binding events, leading to a uniform high background.[4][8] | Titrate Reagents: Systematically determine the optimal concentration of both the biotinylated detection antibody and the streptavidin conjugate. The goal is to find the concentrations that provide the highest signal-to-noise ratio, not just the highest signal. See Protocol 2. |
| Insufficient Washing | Washing removes unbound and weakly bound reagents. If the number of washes, volume of wash buffer, or soaking time is insufficient, residual conjugate will remain in the wells and contribute to the background signal.[4][11] | Improve Wash Protocol: Increase the number of wash cycles from 3 to 5. Add a 30-second soak time for each wash. Ensure complete aspiration of buffer between steps. Including a non-ionic detergent like 0.05% Tween-20 in the wash buffer is critical for disrupting weak hydrophobic interactions.[4][19] |
| Endogenous Biotin (in sample) | If your sample is a cell or tissue lysate, naturally occurring biotinylated proteins will bind to the streptavidin-conjugate, causing a high background that is independent of your analyte.[4][10] | Block Endogenous Biotin: Before adding any biotin-dependent reagents, pre-incubate the sample/lysate with free streptavidin or avidin to saturate the endogenous biotin. Then, add free biotin to saturate the remaining binding sites on the added streptavidin/avidin. See Protocol 3. |
Problem 2: High Signal in "Beads-Only" or "No-Bait" Controls in Pull-Down Assays
In pull-down or co-immunoprecipitation experiments, seeing many protein bands in your negative control lanes indicates that proteins are binding non-specifically to the streptavidin-coated beads themselves, rather than to your biotinylated bait molecule.
Potential Causes & Recommended Actions
| Potential Cause | Causality & Explanation | Recommended Solution |
| Protein Adherence to Beads | The agarose or magnetic matrix of the beads can have hydrophobic or charged properties that non-specifically bind proteins from the lysate.[6] | Pre-clear the Lysate: Before adding your biotinylated bait, incubate your cell lysate with unconjugated beads (beads without streptavidin) or streptavidin beads alone. This step captures and removes proteins that have a natural affinity for the bead matrix or streptavidin itself.[20][21] See Protocol 4. |
| Insufficient Wash Stringency | The wash buffers are not harsh enough to disrupt the weak, non-specific interactions between lysate proteins and the beads, while leaving the strong biotin-streptavidin interaction intact.[20][22] | Increase Wash Stringency: The biotin-streptavidin bond is extremely robust and can withstand harsh conditions.[1][22] Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to disrupt ionic interactions.[7][20] Include low concentrations of detergents like Tween-20 (0.01%) or even harsher detergents like SDS (0.01-0.1%) in one or more wash steps.[20][22] |
| Binding to Streptavidin | Some cellular proteins may have a natural affinity for the streptavidin protein itself.[6] | Block Unoccupied Biotin-Binding Sites: After immobilizing your biotinylated bait onto the streptavidin beads, perform a wash step with a solution containing free biotin. This will block any remaining unoccupied biotin-binding sites on the streptavidin, preventing them from capturing endogenously biotinylated proteins from your lysate.[20] |
Part 3: Key Methodologies & Protocols
Here are detailed, self-validating protocols to implement the solutions described above.
Protocol 1: Optimizing Blocking Conditions
-
Preparation: Prepare several different blocking buffers for testing (see Table 2 for options), such as 3% BSA in PBS-T, 5% non-fat dry milk in TBS-T, and a commercial blocking buffer.
-
Plate Setup: Coat and wash a 96-well plate with your antigen as you normally would.
-
Blocking Test: Add 200 µL of the different blocking buffers to separate sets of wells. For each buffer, test two conditions: 1 hour at room temperature (RT) and overnight at 4°C. Include a "no blocking" control.
-
Assay Procedure: Wash the plate and proceed with the rest of your ELISA protocol, but do not add any sample or primary/detection antibody. Go directly to the streptavidin-HRP incubation step, followed by substrate development.
-
Analysis: The wells with the lowest absorbance reading have the most effective blocking condition. This setup directly measures how well each buffer prevents the non-specific binding of the streptavidin-HRP conjugate itself.
Protocol 2: Titration of Biotinylated Antibody and Streptavidin Conjugate (Checkerboard Assay)
-
Plate Setup: Coat a 96-well plate with your antigen at a saturating concentration and block with your optimized blocking buffer.
-
Serial Dilutions:
-
Along the y-axis (Rows A-H), prepare 2-fold serial dilutions of your biotinylated detection antibody. Start with a concentration 4-5 times higher than the manufacturer's recommendation.
-
Along the x-axis (Columns 1-12), prepare 2-fold serial dilutions of your streptavidin-HRP conjugate.
-
-
Incubation: Add the corresponding dilutions of antibody and conjugate to the wells. Incubate, wash, and add substrate as per your standard protocol. Include a row/column with no antibody and no conjugate as negative controls.
-
Analysis: Read the plate. Identify the combination of dilutions that gives the best signal-to-noise ratio (e.g., a strong positive signal with the lowest corresponding background in the negative control wells). This is your optimal working concentration for both reagents.
Protocol 3: Endogenous Biotin Blocking Protocol
This protocol is for assays involving complex biological samples like cell lysates or tissue sections.
-
Avidin Incubation: After your blocking step (e.g., BSA), incubate your sample/tissue with an avidin solution (e.g., 0.1 mg/mL in PBS) for 15-30 minutes. This avidin will bind to the endogenous biotin in your sample.
-
Wash: Rinse briefly with wash buffer (e.g., PBS) to remove unbound avidin.
-
Biotin Incubation: Incubate with a free biotin solution (e.g., 0.01 mg/mL in PBS) for 15-30 minutes. This will saturate all the remaining biotin-binding sites on the avidin you just added, preventing it from binding to your biotinylated detection antibody later.
-
Wash & Proceed: Wash thoroughly with PBS and then proceed with your primary or biotinylated antibody incubation step.
Caption: Mechanism of blocking endogenous biotin interference.
Protocol 4: Pre-clearing Lysate for Pull-Down Assays
-
Prepare Beads: Resuspend streptavidin-coated magnetic beads in your lysis/wash buffer.
-
Incubation: Add a small aliquot of these beads (e.g., 20-30 µL of slurry) directly to your clarified cell lysate (e.g., 1 mg of total protein).
-
Binding: Incubate on a rotator for 1 hour at 4°C. During this time, proteins that non-specifically bind to the beads or streptavidin will be captured.
-
Separation: Place the tube on a magnetic rack and carefully transfer the supernatant (the "pre-cleared" lysate) to a new tube. Discard the beads containing the non-specific binders.
-
Proceed with Pull-Down: Your pre-cleared lysate is now ready for your actual pull-down experiment. Add your biotinylated bait, incubate, and then add fresh streptavidin beads to capture the specific bait-prey complexes.
Part 4: Reference Data & Tables
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin | NeutrAvidin™ |
| Source | Hen Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Glycosylation | Yes (Glycoprotein) | No | No |
| Isoelectric Point (pI) | ~10.0 (Basic) | ~5-6 (Slightly Acidic) | ~6.3 (Neutral) |
| NSB Potential | High (due to charge and lectin-like binding)[2][17] | Low | Very Low[2][18] |
| Recommended Use | Applications where NSB is not a major concern. | Most standard applications (ELISA, WB, IHC).[10] | High-sensitivity applications or with samples known to cause high background. |
Table 2: Common Blocking Buffers for Biotin-Streptavidin Assays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Cautions |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Well-defined single protein, low chance of cross-reactivity. Good general-purpose blocker.[4] | Can be a weaker blocker than milk for some systems.[23] Ensure use of "biotin-free" grade. |
| Non-fat Dry Milk / Casein | 1-5% (w/v) | Inexpensive and effective mixture of proteins.[23] | Contains endogenous biotin and phosphoproteins. Should be avoided in most biotin-streptavidin detection systems and when detecting phosphoproteins.[10][23] |
| Normal Serum | 5-10% (v/v) | Very effective at reducing NSB from secondary antibodies. Use serum from the same species as the host of the labeled secondary antibody.[24] | Can be expensive; may contain interfering factors. |
| Commercial/Synthetic Buffers | Per manufacturer | Optimized protein-free or proprietary formulations designed for low background and high signal-to-noise. | Higher cost. |
References
-
Troubleshooting of Sandwich ELISA with Streptavidin-biotin Detection. Creative Biolabs. [Link]
-
Biotin Interference in Clinical Immunoassays. (2018). Journal of Applied Laboratory Medicine. [Link]
-
Troubleshooting of Direct ELISA with Streptavidin. Creative Biolabs Antibody. [Link]
-
Tips for Biotin, Avidin, & Streptavidin. Rockland Immunochemicals Inc. [Link]
-
How can I reduce non-specific binding of proteins on my streptavidin beads? ResearchGate. [Link]
-
An Overview of Biotin Interference Impact on Immunoassays. (2022). Cyprus Journal of Medical Sciences. [Link]
-
Biotin-streptavidin based purification guide lines. (2019). The Rockefeller University. [Link]
-
ELISA troubleshooting. St John's Laboratory. [Link]
-
Immunoassay design and biotin interference. (2022). Advances in Clinical Chemistry. [Link]
-
Nonspecific Binding in Immunoassays for Autoantibodies. (2019). Methods in Molecular Biology. [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. (2019). Biosensors. [Link]
-
Troubleshooting ELISA. Hycult Biotech. [Link]
-
Understanding and managing biotin interference in immunoassays. (2020). International Journal of Medical Biochemistry. [Link]
-
Biotin Interference in Clinical Immunoassays. (2018). Journal of Applied Laboratory Medicine. [Link]
-
Non-Specific Serum Binding to Streptavidin in a Biotinylated Peptide Based Enzyme Immunoassay. (1996). Journal of Immunoassay. [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. [Link]
-
Direct ELISA protocol with streptavidin-biotin detection. Bio-Rad Antibodies. [Link]
-
Blocking Non-specific Binding in Immunoassays. Biocompare.com. [Link]
-
Pull-down assays (co-IPs (co-immunoprecipitations), etc) - what, how, & what to look for. (2023). YouTube. [Link]
-
An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. (2023). Diagnostics. [Link]
-
Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. (2021). Chemical Reviews. [Link]
-
How can I reduce non-specific binding of protein using Streptavidin beads? ResearchGate. [Link]
-
Reduction of non-specific binding in immunoassays requiring long incubations. (2012). Scandinavian Journal of Clinical & Laboratory Investigation. [Link]
-
Reduction of non-specific binding in immunoassays requiring long incubations. ResearchGate. [Link]
-
Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. (2012). Probe Lysis and Assay Development. [Link]
-
Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. (2013). YouTube. [Link]
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Technical Support Center: Optimizing Linker Length for PROTAC Efficiency
Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) development. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing PROTAC efficiency. Here, we will delve into the critical role of the linker, providing troubleshooting guidance and answering frequently asked questions to navigate the complexities of linker design.
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[1][4] An optimally designed linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[4] This guide will provide in-depth, actionable insights into optimizing linker length and composition to maximize PROTAC efficiency.
Core Principles of Linker Optimization
The primary goal of linker optimization is to identify a linker that promotes the most stable and productive ternary complex, ultimately leading to potent and selective degradation of the target protein.[4] The linker's length, chemical composition, and attachment points are all critical parameters that must be empirically determined.[2][]
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for PROTAC activity?
The length of the linker is a fundamental parameter that dictates the spatial orientation and proximity of the target protein and the E3 ligase within the ternary complex.[6]
-
If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of both proteins and thus inhibiting the formation of a stable ternary complex.[7][8]
-
If the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitin transfer. This can result in an overly flexible and unstable ternary complex, reducing the efficiency of degradation.[7][8]
Finding the "sweet spot" for linker length is therefore a crucial optimization step. For instance, a study on estrogen receptor (ER)-targeting PROTACs found that a 16-atom linker was ideal for maximal degradation.[3]
Q2: What are the most common types of linkers used in PROTAC design?
The most prevalent linker motifs are alkyl chains and polyethylene glycol (PEG) chains.[7] This is largely due to their synthetic tractability, allowing for the straightforward and systematic variation of length.[7][9]
-
Alkyl Chains: These provide a more rigid and hydrophobic connection. The rigidity can help to pre-organize the binding elements into a favorable conformation for ternary complex formation.[7]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are more flexible and hydrophilic. Their hydrophilic nature can significantly improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2][10]
Q3: How does linker composition, beyond length, affect PROTAC performance?
Linker composition has a profound impact on a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[2][11] For example, incorporating basic nitrogen-containing groups like piperazine or piperidine can enhance solubility.[12][13] Conversely, avoiding amide bonds within the linker may improve permeability.[12][13] The choice between a more hydrophobic alkyl linker and a more hydrophilic PEG linker can be used to balance these properties.[2]
Q4: Where should the linker be attached to the target and E3 ligase ligands?
The attachment point, or exit vector, of the linker on both ligands is a critical and often underestimated parameter.[][9] The ideal attachment point is typically in a solvent-exposed region of the ligand that does not interfere with its binding to the respective protein.[] Altering the attachment site can dramatically impact the geometry of the ternary complex and, consequently, the degradation efficiency.[9] For example, a study on ER-targeting PROTACs demonstrated that attaching the linker to the N-terminus of the E3 ligase-recruiting peptide resulted in superior degradation compared to a C-terminal attachment.[3][14]
Troubleshooting Guide: Common Issues in Linker Optimization
This section addresses specific problems you might encounter during your linker optimization experiments.
Problem 1: My PROTAC shows good binding to both the target protein and the E3 ligase individually, but I see no degradation.
-
Possible Cause: The linker length or geometry is preventing the formation of a productive ternary complex. Even with strong binary affinities, a suboptimal linker can lead to steric clashes or an unfavorable orientation of the E3 ligase relative to the target protein.[4]
-
Troubleshooting Steps:
-
Synthesize a Linker Library: The most effective approach is to empirically test a range of linker lengths.[9] Synthesize a series of PROTACs with systematically varied linker lengths (e.g., increasing by 2-4 atoms at a time).[3]
-
Vary Linker Composition: If varying the length of one linker type (e.g., PEG) is unsuccessful, try a different composition (e.g., alkyl chain). The change in flexibility and hydrophobicity may facilitate productive complex formation.[9]
-
Re-evaluate Attachment Points: Consider synthesizing PROTACs with the linker attached at different, solvent-exposed positions on one or both ligands.[]
-
Problem 2: I observe a "hook effect" with my PROTAC, where degradation decreases at higher concentrations.
-
Possible Cause: The "hook effect" is a common phenomenon in PROTAC experiments.[15] At very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[15]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to characterize the hook effect.[15]
-
Focus on Lower Concentrations: The "sweet spot" for maximal degradation often lies in the nanomolar to low micromolar range.[15]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the formation of the ternary complex is more favorable than the formation of the two binary complexes. This can help to mitigate the hook effect.[15]
-
Problem 3: My PROTAC has poor solubility and/or cell permeability.
-
Possible Cause: PROTACs are often large molecules that fall outside of Lipinski's "rule of five," leading to challenges with their physicochemical properties.[9][16] The linker composition can significantly contribute to this issue.
-
Troubleshooting Steps:
-
Incorporate Hydrophilic Linkers: If your current linker is highly hydrophobic (e.g., a long alkyl chain), switch to or incorporate PEG units to increase hydrophilicity and improve solubility.[2][10]
-
Modify Linker Composition: Introduce polar functional groups or heteroatoms into the linker to improve its properties.[12][13]
-
Measure Physicochemical Properties: Routinely assess the stability, solubility, and permeability of your PROTACs using standard assays (e.g., Caco-2 permeability assay).[12][13]
-
Experimental Protocols & Data Presentation
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths
This protocol provides a generalized approach for synthesizing a library of PROTACs using "click chemistry," a highly efficient and modular method.[9][]
Objective: To generate a series of PROTACs with varying linker lengths to identify the optimal length for target degradation.
Materials:
-
Target protein ligand with an alkyne functional group.
-
E3 ligase ligand with an azide functional group.
-
A series of PEG or alkyl linkers of varying lengths, functionalized with both an azide and an alkyne.
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Prepare Stock Solutions: Dissolve the target protein ligand-alkyne, E3 ligase ligand-azide, and each linker in a suitable solvent (e.g., DMF).
-
Set up Click Reactions: In separate vials, combine the target ligand-alkyne, E3 ligase ligand-azide, and one of the linkers.
-
Initiate the Reaction: Add CuSO₄ and sodium ascorbate to each vial to catalyze the cycloaddition reaction.
-
Monitor Reaction Progress: Use LC-MS to monitor the formation of the PROTAC product.
-
Purify the PROTACs: Once the reaction is complete, purify each PROTAC in the library using preparative HPLC.
-
Characterize the PROTACs: Confirm the identity and purity of each PROTAC using LC-MS and NMR.
Protocol 2: Cellular Assay for PROTAC-Mediated Protein Degradation (Western Blot)
Objective: To determine the degradation efficiency (DC₅₀ and Dₘₐₓ) of the synthesized PROTACs.[18]
Materials:
-
Cell line expressing the target protein.
-
Synthesized PROTAC library.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).[10][19]
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[10][19]
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a predetermined time (e.g., 24 hours).[10][19]
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.[10][18]
-
Western Blotting:
-
Detection and Analysis:
Data Presentation: Summarizing Linker Optimization Results
Quantitative data from linker optimization studies should be summarized in a clear and concise table for easy comparison.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-1 | PEG | 12 | 150 | 75 | 1.2 |
| PROTAC-2 | PEG | 16 | 25 | 95 | 1.5 |
| PROTAC-3 | PEG | 20 | 80 | 88 | 1.8 |
| PROTAC-4 | Alkyl | 16 | 45 | 92 | 0.8 |
This table provides a hypothetical comparison of PROTACs with varying linker lengths and compositions, highlighting the optimal performance of PROTAC-2 with a 16-atom PEG linker.
Visualizing Key Concepts and Workflows
Diagram 1: The PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.
Diagram 2: Troubleshooting Workflow for Lack of Degradation
Caption: A decision tree for troubleshooting the lack of target protein degradation.
References
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Crews, C. M. (2011). Impact of linker length on the activity of PROTACs. Molecular bioSystems, 7(2), 359–364. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Si, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1345-1364. [Link]
-
Broad Institute. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Broad Institute. [Link]
-
CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization. CD ComputaBio. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
-
Smith, B. E., Wang, S. L., Jaime-Figueroa, S., Harutyunyan, L., Shirasaki, D., & Ciulli, A. (2022). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Bioorganic & Medicinal Chemistry, 62, 116723. [Link]
-
Bai, N., Miller, S. A., Andrianov, G. V., Yates, M. L., Kirubakaran, P., & Karanicolas, J. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340–349. [Link]
-
Zografou-Barredo, N. A., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(10), 2055-2066. [Link]
-
Cyrus, K., Wehenkel, M., Choi, E. Y., Lee, H., & Crews, C. M. (2011). ER degradation induced by PROTACs varies with linker length. A.... Molecular bioSystems, 7(2), 359-364. [Link]
-
Lu, Y., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(17), 11449-11473. [Link]
-
Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery, 2(4), FDD53. [Link]
-
Si, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(14), 1345-1364. [Link]
-
Han, X., et al. (2023). Advancing Design Strategy of PROTACs for Cancer Therapy. Journal of Medicinal Chemistry, 66(2), 1339-1348. [Link]
-
Sincere, A., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ChemMedChem, 18(11), e202300109. [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers.... Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
Zaidman, D., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]
Sources
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- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. explorationpub.com [explorationpub.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
PROTAC Synthesis with PEG Linkers: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.
Introduction: The Promise and Perils of PEG Linkers
PROTACs are a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] The linker, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy.[2][3] PEG linkers are widely employed due to their ability to enhance the solubility, cell permeability, and pharmacokinetic properties of the final PROTAC molecule.[1][4][5] However, the very properties that make PEG linkers attractive also introduce a unique set of synthetic and purification challenges. This guide is designed to navigate these complexities, providing practical solutions to common problems encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the design and synthesis of PEG-based PROTACs.
Q1: Why is my overall PROTAC synthesis yield so low?
Low overall yield in a multi-step PROTAC synthesis is a common issue that can stem from inefficiencies at any stage. A systematic evaluation is key.[6]
-
Integrity of Starting Materials: Begin by confirming the purity of your protein of interest (POI) ligand, E3 ligase ligand, and the PEG linker using techniques like NMR or LC-MS to ensure they haven't degraded.[6]
-
Coupling Reaction Efficiency: The initial bond formation, often an amide coupling, is a frequent point of failure. Low conversion here will drastically reduce your overall yield.[6]
-
Side Reactions: The second coupling step can also be inefficient. Be mindful of potential side reactions, particularly if your linker has other reactive functional groups.[6]
-
Purification Losses: Significant product can be lost during purification. The polarity imparted by PEG linkers can render standard normal-phase silica gel chromatography ineffective.[6]
Q2: I'm observing poor solubility of my final PROTAC, even with a PEG linker. Why is this happening?
While PEG linkers are intended to improve hydrophilicity, the final solubility of a PROTAC is a complex interplay of its three components.[7]
-
"Beyond Rule of 5" Properties: PROTACs are often large, complex molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[7]
-
Lipophilic Ligands: The lipophilicity of the POI and E3 ligase ligands can counteract the solubilizing effect of the PEG linker.[7]
-
Crystallinity: The solid-state properties of the PROTAC, such as its crystalline nature, can also hinder dissolution.[7]
Q3: How do I choose the optimal PEG linker length?
Linker length is a critical parameter that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][8]
-
Too Short: A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[8]
-
Too Long: Conversely, an excessively long linker may not effectively bring the two proteins into proximity for efficient ubiquitination.[8]
-
Systematic Variation: The optimal length is target-dependent and often requires the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6).[]
Q4: My PEG-based PROTAC has poor cell permeability. What are the likely causes and how can I improve it?
The relationship between PEG linker length and cell permeability is not always linear.[7]
-
The "Chameleon Effect": Flexible PEG linkers can allow a PROTAC to adopt a more compact, folded conformation in the lipophilic environment of the cell membrane, shielding its polar surface area and aiding passive diffusion.[10]
-
Excessive Hydrophilicity: However, overly long and polar PEG linkers can negatively impact membrane permeability.[7] There is often an optimal linker length that balances solubility and permeability.[7]
-
Linker Composition: Consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid alkyl-PEG linkers to enhance cellular uptake.[11]
Part 2: Troubleshooting Guide
This section provides detailed troubleshooting for specific challenges encountered during the synthesis and purification of PEGylated PROTACs.
Challenge 1: Inefficient Amide Coupling Reactions
Inefficient amide bond formation is a primary reason for low PROTAC yields.[6]
Symptoms:
-
Low conversion of starting materials observed by LC-MS.
-
Complex reaction mixture with multiple side products.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Coupling Reagents | The choice of coupling reagent and base is critical for efficient amide bond formation. | Experiment with different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).[6] |
| TFA Salt Inhibition | If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base, inhibiting the reaction.[6] | Add an extra equivalent of base to neutralize the TFA salt. |
| Poor Solvent Choice | The solvent can significantly impact reaction efficiency. | Ensure you are using an anhydrous solvent. If issues persist in common solvents like DMF, consider switching to N-Methyl-2-pyrrolidone (NMP).[6] |
| Steric Hindrance | Bulky protecting groups or the inherent structure of the ligands can sterically hinder the coupling reaction. | Consider alternative synthetic routes or different protecting group strategies. |
Experimental Protocol: Optimized Amide Coupling
This protocol outlines a general procedure for the amide coupling of a carboxylic acid-containing component with an amine-functionalized PEG linker.
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-functionalized PEG linker (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Dissolve the carboxylic acid-containing component in anhydrous DMF or NMP under an inert atmosphere (Argon or Nitrogen).
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized PEG linker in anhydrous DMF or NMP to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.
-
Upon completion, proceed with the appropriate work-up and purification.
Challenge 2: Purification of PEGylated PROTACs
The unique physicochemical properties of PEGylated PROTACs often render traditional purification methods ineffective.
Symptoms:
-
Poor separation of the desired product from starting materials and byproducts using normal-phase silica gel chromatography.
-
Broad, tailing peaks during HPLC analysis.
-
Co-elution of the product with unreacted PEG linker.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Polarity | The hydrophilic nature of the PEG linker leads to strong interactions with silica gel, resulting in poor elution and band broadening. | Utilize reversed-phase chromatography (e.g., C18) for purification. A gradient of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is typically effective. |
| Structural Similarity | The desired PROTAC may have a similar retention time to unreacted starting materials or byproducts, making separation difficult. | Optimize the HPLC gradient to improve resolution. Consider alternative stationary phases (e.g., phenyl-hexyl) or orthogonal purification techniques. |
| Aggregation | Long PEG chains can sometimes promote aggregation, leading to complex chromatograms and difficulty in isolating the monomeric product.[12] | Size Exclusion Chromatography (SEC) can be an effective method to separate the desired monomeric PROTAC from aggregates.[12] |
dot
Caption: A typical workflow for the purification of PEGylated PROTACs.
Challenge 3: Characterization of PEGylated PROTACs
The large size and conformational flexibility of PEGylated PROTACs can complicate their structural characterization.
Symptoms:
-
Broad, poorly resolved peaks in ¹H NMR spectra.
-
Difficulty in obtaining high-resolution mass spectrometry (HRMS) data.
-
Ambiguous fragmentation patterns in MS/MS analysis.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Conformational Flexibility | The flexible PEG chain leads to multiple conformations in solution, resulting in broad NMR signals. | Acquire NMR spectra at elevated temperatures to increase conformational exchange rates and sharpen peaks. 2D NMR techniques (e.g., COSY, HSQC) can help in assigning protons. |
| Poor Ionization in MS | The large molecular weight and polar nature of PEGylated PROTACs can make them difficult to ionize efficiently. | Experiment with different ionization sources (e.g., ESI, MALDI) and solvent systems. The use of adducts (e.g., sodium, lithium) can enhance ionization and provide different fragmentation pathways.[13] |
| Complex Fragmentation | The fragmentation of the PEG linker can lead to a complex MS/MS spectrum, making it difficult to confirm the structure. | Utilize tandem MS techniques (e.g., CID, HCD) at different collision energies to generate a more complete fragmentation map.[13] |
dot
Caption: A decision-making workflow for the analytical characterization of a synthesized PROTAC.
Part 3: Experimental Protocols
This section provides a detailed protocol for a key experimental workflow in PROTAC development.
Protocol: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a synthesized PROTAC.
Materials:
-
Cells expressing the target protein of interest.
-
Synthesized PROTAC.
-
Vehicle control (e.g., DMSO).
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).[1]
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.[1]
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[11]
-
Antibody Incubation: Block the membrane and probe with primary antibodies against the target protein and a loading control.[11] Incubate with the appropriate HRP-conjugated secondary antibody.[11]
-
Visualization and Quantification: Visualize the bands using an ECL substrate and quantify the band intensity to determine the extent of protein degradation.[1]
References
- Application Notes and Protocols for the Synthesis of PROTACs with a PEGylated Trifunctional Linker - Benchchem.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
- Linkers in PROTACs - Precise PEG.
- Characteristic roadmap of linker governs the rational design of PROTACs - PMC.
- PEG Linkers for PROTAC Synthesis - Biopharma PEG.
- Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing.
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - ACS Publications.
- Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers - Benchchem.
- Assessing the Impact of the PEG8 Linker on the Permeability of PROTACs: A Comparative Guide - Benchchem.
- Troubleshooting low yield in PROTAC synthesis using PEG linkers - Benchchem.
- Technical Support Center: Overcoming Solubility Issues with PEG-Based PROTACs - Benchchem.
- Exploration and innovation of Linker features in PROTAC design - BOC Sciences.
- Application Notes and Protocols for PROTAC Synthesis Using Methylamino-PEG4-Boc - Benchchem.
- Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications.
- Validating Target Engagement for PROTACs with PEG Linkers: A Comparative Guide - Benchchem.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC.
- PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
- (PDF) Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ResearchGate.
- Purification of pegylated proteins - PubMed.
- Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years | Semantic Scholar.
- PEGylation and PEGylation Reagents - BroadPharm.
- Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing).
- Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC - NIH.
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry - ACS Publications.
- Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - NIH.
- Technical Support Center: Overcoming Challenges with Long PEG Linkers - Benchchem.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers.
- E3 Ligase Ligands in PROTAC - Precise PEG.
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- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
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Technical Support Center: A-Z Guide to Improving PROTAC Cell Permeability
Introduction: The Permeability Problem in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein elimination.[1][2] These heterobifunctional molecules recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4] However, the very nature of their design—two distinct ligands joined by a linker—results in molecules that are often large (MW > 800 Da), polar, and flexible.[5][6]
These characteristics place most PROTACs "beyond the Rule of Five" (bRo5), a set of empirical rules for predicting the oral bioavailability of small-molecule drugs.[6][7] Consequently, poor cell permeability is one of the most significant and frequently encountered hurdles in PROTAC development, often leading to a frustrating disconnect between high biochemical potency and low cellular activity.[2][6][8]
This guide provides researchers with a comprehensive troubleshooting framework, detailed FAQs, and validated experimental protocols to diagnose and overcome cell permeability challenges in their PROTAC discovery programs.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability such a major issue for PROTACs?
PROTACs have a difficult job. To work, they must cross the cell membrane to reach their intracellular targets.[9] Their large size, high number of hydrogen bond donors/acceptors, and significant polar surface area (PSA) are all properties that hinder passive diffusion across the lipid bilayer of the cell membrane.[2][6] This often results in low intracellular concentrations, insufficient to drive the formation of the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation.
Q2: My PROTAC is highly potent in biochemical assays (e.g., SPR, ITC) but shows weak or no degradation in cells. Is this definitely a permeability issue?
A significant drop in potency from a biochemical to a cellular context is a classic hallmark of poor cell permeability.[6] If the molecule cannot get into the cell, it cannot work. However, other factors could be at play:
-
The "Hook Effect": At very high concentrations, PROTACs can inhibit their own activity by forming non-productive binary complexes (PROTAC-POI or PROTAC-E3) instead of the required ternary complex.[6] A full dose-response curve is essential to rule this out.
-
Efflux: The PROTAC may be actively pumped out of the cell by transporters like P-glycoprotein (P-gp).
-
Intracellular Instability: The PROTAC could be rapidly metabolized or degraded once inside the cell.
To confirm a permeability problem, direct measurement using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay is strongly recommended.[5][6]
Q3: What do the terms Papp and Efflux Ratio mean in permeability assays?
-
Apparent Permeability Coefficient (Papp): This is the primary metric from permeability assays, measured in cm/s. It quantifies the rate at which a compound crosses a membrane (either artificial in PAMPA or a cell monolayer in Caco-2).[10][11] A higher Papp value indicates better permeability.
-
Efflux Ratio (ER): This is calculated in bidirectional Caco-2 assays by dividing the Papp in the basolateral-to-apical direction (B→A) by the Papp in the apical-to-basolateral direction (A→B). An efflux ratio significantly greater than 2 is a strong indicator that the compound is a substrate for active efflux pumps.[12]
Troubleshooting Guide: From Diagnosis to Solution
This section is designed to help you diagnose the specific nature of your permeability problem and identify the most effective strategies to solve it.
Problem 1: My PROTAC shows no cellular activity and initial screens (e.g., PAMPA) confirm very low passive permeability.
This is the most common starting point. The molecule's intrinsic physicochemical properties prevent it from passively diffusing across the cell membrane.
Logical Workflow for Addressing Low Passive Permeability
Caption: Troubleshooting workflow for low passive permeability.
Solution: Rational Medicinal Chemistry Modifications
The goal is to alter the PROTAC's physicochemical properties to make it more "membrane-friendly."
-
Reduce Hydrogen Bonding Potential: Hydrogen bond donors (HBDs) are particularly detrimental to permeability.[13]
-
Strategy: Systematically replace amide bonds within the linker, which are major HBDs, with non-HBD bioisosteres like esters, alkenes, or ethers.[14][15] An amide-to-ester substitution is a simple, often effective strategy that can significantly improve permeability without compromising intracellular stability.[14][15]
-
Causality: Each hydrogen bond with water that must be broken for the molecule to enter the lipid membrane exacts an energetic penalty. Reducing the HBD count lowers this penalty, facilitating membrane transit.
-
-
Optimize Lipophilicity and Rigidity:
-
Strategy: Modify the linker to be more rigid and appropriately lipophilic. Replacing flexible PEG-like linkers with more rigid structures containing piperazine, piperidine, or phenyl rings can improve permeability.[5][9] These modifications can also enhance solubility and metabolic stability.[5]
-
Causality: Highly flexible molecules have a high entropic cost to adopt the specific conformation needed to cross the membrane. A more rigid structure reduces the number of rotatable bonds and can pre-organize the molecule, lowering this penalty.[1] However, a balance must be struck; excessive lipophilicity can lead to poor solubility and off-target toxicity.
-
-
Promote "Molecular Chameleon" Behavior:
-
Strategy: Design the PROTAC to form intramolecular hydrogen bonds (IMHBs).[7][9] This allows the molecule to fold into a more compact, "ball-like" shape in the apolar environment of the cell membrane, effectively shielding its polar groups.[7][9]
-
Causality: In aqueous solution, the PROTAC can remain in an extended, soluble conformation. Upon approaching the cell membrane, it can dynamically shift to a folded, less polar conformation that is more permeable.[7][13] This chameleonic behavior is thought to be crucial for many successful PROTACs.[13]
-
| Modification Strategy | Key Physicochemical Parameter Affected | Expected Outcome on Permeability | Reference |
| Amide → Ester Substitution | Reduces Hydrogen Bond Donors (HBDs) & TPSA | Increase | [14][15] |
| Incorporate Cyclic Moieties (e.g., Piperazine) | Reduces Rotatable Bonds, Increases Rigidity | Increase | [1][5] |
| Introduce Intramolecular H-Bonds | Reduces Solvent Accessible Polar Surface Area | Increase | [9][13] |
| Reduce Molecular Weight (MW) | Reduces MW | Increase | [5] |
Problem 2: My PROTAC has moderate passive permeability (PAMPA) but still shows poor cellular activity. A bidirectional Caco-2 assay reveals an efflux ratio > 5.
This profile strongly suggests that while the PROTAC can enter the cell, it is being actively removed by efflux transporters, preventing it from reaching a sufficient intracellular concentration.
Solution: Circumventing Active Efflux
-
Structural Modification to "Evade" Transporters:
-
Strategy: Make subtle structural changes to the PROTAC to disrupt its recognition by efflux pumps. This is often a trial-and-error process, but key strategies include altering the charge distribution, adding or removing specific functional groups, and changing the overall molecular shape.
-
Causality: Efflux transporters have specific pharmacophore requirements for substrate recognition. Even minor modifications can abolish binding to the transporter without significantly impacting target engagement.
-
-
Prodrug Approach:
-
Strategy: Mask the functional groups recognized by the efflux transporter with a cleavable promoiety.[5] This "prodrug" is not an efflux substrate, allowing it to accumulate in the cell. Once inside, cellular enzymes (e.g., esterases) cleave the promoiety to release the active PROTAC.[16]
-
Causality: This strategy fundamentally changes the molecule that interacts with the efflux pump on the cell surface, bypassing the recognition and transport mechanism.
-
Problem 3: Medicinal chemistry approaches are failing or are too resource-intensive. How else can I get my PROTAC into cells?
When intrinsic permeability cannot be sufficiently optimized, advanced drug delivery systems offer a viable path forward, particularly for in vivo applications.[17]
Solution: Advanced Formulation and Delivery Strategies
-
Nanoparticle Encapsulation:
-
Strategy: Encapsulate the PROTAC within a delivery vehicle like a lipid nanoparticle (LNP), polymeric micelle, or liposome.[8][17][18]
-
Causality: These carriers protect the PROTAC from the extracellular environment and facilitate cellular uptake via endocytosis, bypassing the need for passive diffusion across the membrane.[16][17] This approach can dramatically improve solubility, stability, and intracellular concentration.[17][]
-
-
Antibody-PROTAC Conjugates (APCs):
-
Strategy: For targeted delivery to specific cell types (e.g., cancer cells), conjugate the PROTAC to a monoclonal antibody that recognizes a cell-surface receptor.[16]
-
Causality: The antibody directs the entire conjugate to the target cell. Upon receptor binding, the APC is internalized, and the PROTAC is released inside the cell, achieving high local concentrations while minimizing systemic exposure.[16]
-
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay is an excellent first-pass screen for predicting passive membrane permeability.[3][20][21]
Workflow Diagram for PAMPA
Caption: Step-by-step workflow for the PAMPA experiment.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds (e.g., high-perm propranolol, low-perm atenolol)
-
LC-MS/MS for analysis
Procedure:
-
Prepare Donor Plate: Add solutions of your test PROTACs and controls to the wells of the donor plate.
-
Coat Filter Plate: Carefully pipette a small volume (e.g., 5 µL) of the phospholipid solution onto the membrane of each well in the filter plate. Allow it to impregnate the filter for 5-10 minutes.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with fresh PBS buffer.
-
Assemble Sandwich: Carefully place the coated filter plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer.
-
Add Donor Solution: Add the PROTAC solutions from the donor plate into the top of the filter plate.
-
Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sampling & Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
This cell-based assay is the industry gold standard for predicting human intestinal absorption and identifying active efflux.[10][22] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.[10][11]
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTACs, controls, and TEER measurement device
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 18-22 days to allow them to differentiate and form a confluent monolayer.[12]
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (e.g., >250 Ω·cm²).[20]
-
Assay Preparation: Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Direction A→B (Apical to Basolateral): Add the PROTAC solution to the apical (upper) compartment and fresh HBSS to the basolateral (lower) compartment.
-
Direction B→A (Basolateral to Apical): Add the PROTAC solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking.[20] At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace the volume with fresh buffer.[20]
-
Analysis: Determine the PROTAC concentration in all samples via LC-MS/MS.
-
Calculation: Calculate the Papp values for both A→B and B→A directions. Calculate the Efflux Ratio (ER) as Papp(B→A) / Papp(A→B).
| Permeability Assay Comparison | PAMPA | Caco-2 |
| Principle | Passive diffusion across an artificial lipid membrane | Transport across a live, polarized cell monolayer |
| Measures | Passive permeability only | Passive permeability, active uptake, and efflux |
| Throughput | High | Medium to Low |
| Cost | Low | High |
| Best Use Case | Early-stage, high-throughput screening of large compound libraries for passive permeability. | Gold-standard assessment for lead candidates; provides mechanistic insight into efflux. |
| References | [5][21][23] | [10][11][12][22] |
References
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery. [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.). Molecules. [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2025). Pharmaceutics. [Link]
-
7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021). Journal of Medicinal Chemistry. [Link]
-
Current advances in the proteolysis-targeting chimeras (PROTACs) delivery systems. (2024). ResearchGate. [Link]
-
Caco-2 Permeability Assay. (n.d.). Creative Bioarray. [Link]
-
Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. (2025). LinkedIn. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2020). Frontiers in Chemistry. [Link]
-
Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (n.d.). SciSpace. [Link]
-
PROTACs: Future Trends and Innovative Drug Development. (n.d.). MarinBio. [Link]
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). Journal of Medicinal Chemistry. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). Journal of Medicinal Chemistry. [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. [Link]
-
Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (2018). The AAPS Journal. [Link]
-
Permeability Assay. (n.d.). Profacgen. [Link]
-
Linker-dependent folding rationalizes PROTAC cell permeability. (2022). ChemRxiv. [Link]
-
Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles. (2021). Frontiers in Pharmacology. [Link]
-
Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023). Pharmaceutics. [Link]
-
Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. (2024). American Chemical Society. [Link]
-
PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2025). Mount Sinai Scholars Portal. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2020). Frontiers. [Link]
-
Assays and technologies for developing proteolysis targeting chimera degraders. (2020). Future Medicinal Chemistry. [Link]
-
Figure 4. PROTAC permeability, stability, and cellular activity. (A)... (n.d.). ResearchGate. [Link]
-
Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. (2023). LinkedIn. [Link]
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020). ACS Medicinal Chemistry Letters. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023). Cells. [Link]
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- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Side Reactions in CuAAC with Complex Biomolecules
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with complex biomolecules. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry for bioconjugation and encountering challenges along the way. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of common side reactions and offer robust troubleshooting strategies to ensure the integrity of your valuable biomolecules.
The Challenge: The Double-Edged Sword of Copper Catalysis
The CuAAC reaction is a cornerstone of bioconjugation due to its high efficiency, specificity, and bioorthogonality.[1][2] However, the very catalyst that makes this reaction so powerful, copper(I), is also its primary liability when working with sensitive biomolecules like proteins, peptides, nucleic acids, and glycans. The central issue is that the reaction conditions, particularly the presence of a copper catalyst and a reducing agent, can create a reactive environment that leads to unintended modifications of the biomolecule.[3][4][5][6]
This guide will dissect the most common side reactions, provide clear troubleshooting pathways, and equip you with the knowledge to optimize your CuAAC experiments for clean, reliable, and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when performing CuAAC with my protein/peptide?
A1: The most prevalent side reactions are driven by the copper catalyst and the reaction environment. These include:
-
Oxidative Damage: The Cu(I)/Cu(II)/ascorbate/O₂ redox system is a potent generator of reactive oxygen species (ROS), such as hydroxyl radicals.[3][7] These ROS can indiscriminately oxidize susceptible amino acid residues, primarily Cysteine (Cys), Methionine (Met), Tyrosine (Tyr), Tryptophan (Trp), and Histidine (His).[3][4] This can lead to loss of protein function, aggregation, or even peptide bond cleavage.[3]
-
Thiol-Alkyne-Azide Reaction (Thiotriazole Formation): A significant and often overlooked side reaction is the copper-catalyzed reaction of a cysteine thiol with the alkyne and azide partners.[8][9][10] This forms a thiotriazole adduct, leading to non-specific labeling and a major source of false-positive hits in chemical proteomics.[8][9][10]
-
Disulfide Bond Reduction: Reducing agents like sodium ascorbate or TCEP, used to generate Cu(I) from Cu(II) salts, can also reduce native disulfide bonds within your protein.[11][12] This can disrupt the protein's tertiary structure and lead to unfolding and aggregation.
-
Protein Aggregation and Precipitation: This is often a downstream consequence of oxidative damage and disulfide bond reduction.[1][13] However, it can also be exacerbated by suboptimal buffer conditions or the inherent properties of the biomolecule itself.
-
Glaser Coupling: The oxidative homocoupling of terminal alkynes to form diynes can occur, consuming your alkyne-functionalized biomolecule or reagent.[14][15] This is more prevalent in the absence of sufficient reducing agent or in the presence of excess oxygen.
Q2: I'm seeing significant degradation or aggregation of my antibody during the click reaction. What's happening and how can I fix it?
A2: Antibody degradation and aggregation during CuAAC are classic signs of oxidative damage.[13] The generation of ROS by the copper catalyst is likely the primary culprit. Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Workflow: Protein Degradation & Aggregation
Caption: Troubleshooting workflow for protein degradation.
Detailed Explanation:
-
The Role of Ligands: Copper-chelating ligands like THPTA or BTTAA are non-negotiable for bioconjugation.[16][17] They serve two critical functions: accelerating the desired CuAAC reaction and stabilizing the Cu(I) oxidation state, which minimizes its participation in ROS-generating side reactions.[16][17] A 5-fold excess of ligand to copper is a standard starting point.[18]
-
Less is More: High concentrations of copper and ascorbate can create a highly oxidative environment. Titrate both down to the lowest effective concentration. You may need to allow the reaction to proceed for a longer time, but this is preferable to damaging your biomolecule.
-
Oxygen is the Enemy: Dissolved oxygen is a key ingredient in the formation of ROS.[7] Always use freshly deoxygenated buffers (by sparging with argon or nitrogen) and perform the reaction in a capped vial or under an inert atmosphere.
-
Employing Scavengers: Aminoguanidine can be added to suppress side reactions involving dehydroascorbate (the oxidized form of ascorbic acid) and arginine residues.[18][19] DMSO, while also a solvent, can act as a radical scavenger and has been shown to suppress oxidative damage.[20]
-
Reducing Agent Considerations: While sodium ascorbate is common, an excess can lead to disulfide bond reduction.[11] Ensure you are using the minimum required amount (typically 3-10 fold excess over Cu(II)).[1][21] Alternatively, consider using a direct Cu(I) source like CuBr or CuI, which eliminates the need for a reducing agent altogether, though solubility can be a challenge.[21]
Q3: My proteomic analysis is showing a high number of non-specific hits after click-labeling. Could this be a side reaction?
A3: Absolutely. This is a classic symptom of the Cu-catalyzed azide-alkyne-thiol reaction , which generates thiotriazole byproducts on cysteine-containing proteins.[8][9][10] This reaction is independent of your intended biological target and creates a significant background signal.
Mitigation Strategies for Thiotriazole Formation
| Strategy | Mechanism | Recommended Action |
| Competitive Inhibition | Add a sacrificial thiol to outcompete the cysteine residues on your proteins of interest. | Include 1 mM glutathione or free cysteine in the cell lysate during the click reaction.[8] |
| Optimize Ascorbate Concentration | Higher concentrations of sodium ascorbate can paradoxically reduce this specific side reaction. | Titrate sodium ascorbate concentration; in some systems, increasing it can diminish thiotriazole formation.[8] |
| Pre-block Free Thiols | Cap free cysteine residues before performing the CuAAC reaction. | Treat the cell lysate with a thiol-capping agent like iodoacetamide (IAA) prior to adding the click reagents.[9] This is only suitable if your target protein is not labeled via a cysteine residue. |
| Use Azide-functionalized Reporters | Studies have shown that using an azide-functionalized reporter (e.g., azide-fluorophore) with an alkyne-modified biomolecule yields cleaner results than the reverse.[2][22] | If possible, design your experiment to use an alkyne-modified probe and an azide-functionalized reporter tag. |
Q4: Are nucleic acids susceptible to damage during CuAAC?
A4: Yes. The same ROS that damage proteins can also harm nucleic acids, leading to oxidative degradation and strand breaks.[14][15][23] The Fenton-type reaction cycle involving copper ions, ascorbate, and oxygen is particularly detrimental to DNA and RNA.[14][15]
Protective Measures for Nucleic Acids:
-
Use a Ligand: A copper-stabilizing ligand like TBTA or THPTA is essential to minimize DNA damage.[20][23]
-
Limit Reaction Time and Reagent Concentrations: Use the minimum necessary reaction time and the lowest effective concentrations of copper and ascorbate.
-
Deoxygenate: Rigorously deoxygenate all solutions to prevent ROS formation.[14]
-
Include Radical Scavengers: The addition of 10% DMSO can help suppress oxidative damage without significantly inhibiting the reaction.[20]
Q5: When should I consider a copper-free click chemistry alternative?
A5: While CuAAC can be optimized for many systems, there are scenarios where a copper-free alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a better choice.
Consider SPAAC when:
-
Working with Live Cells: The cytotoxicity of copper is a major concern for in vivo and live-cell labeling experiments.[24][25] While low concentrations of copper with appropriate ligands have been used in live cells,[26][27][28][29] SPAAC completely avoids this toxicity.[30]
-
Your Biomolecule is Extremely Sensitive: If you've exhausted the troubleshooting options for CuAAC and still observe unacceptable levels of degradation, aggregation, or functional loss, your biomolecule may be too sensitive to copper.
-
Your System Contains Thiol-Rich Proteins: If you are working in a system with a high concentration of accessible thiols and cannot mitigate the thiotriazole side reaction, SPAAC may provide a cleaner background. However, be aware that some strained cyclooctynes used in SPAAC can also have off-target reactivity with thiols.[29]
It's important to note that SPAAC reactions are generally slower than CuAAC and involve bulkier cyclooctyne reagents, which could introduce steric hindrance.[25]
Experimental Protocols: Best Practices for Robust CuAAC
This protocol provides a starting point for the clean and efficient labeling of a protein. Always optimize for your specific biomolecule.
Protocol: General Procedure for CuAAC on a Purified Protein
-
Preparation of Reagents (Degassing is Critical):
-
Prepare a stock solution of your alkyne-modified protein in a deoxygenated buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare separate, deoxygenated stock solutions of:
-
Azide-functionalized cargo (e.g., fluorophore, biotin).
-
Copper(II) sulfate (CuSO₄).
-
A copper ligand (e.g., THPTA).
-
Sodium ascorbate.
-
-
Expert Tip: Prepare the sodium ascorbate solution fresh just before use, as it can oxidize in solution.
-
-
Reaction Setup (Under Inert Atmosphere):
-
In a microcentrifuge tube, combine the alkyne-modified protein, azide cargo, and ligand.
-
Add the CuSO₄ solution. The final concentration of protein might be 10-100 µM, with the azide at 2-10 equivalents, copper at 50-200 µM, and ligand at a 5:1 ratio to copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).
-
Gently mix the reaction. Avoid vigorous vortexing, which can introduce oxygen and denature proteins.[18]
-
Cap the tube and protect it from light if using a light-sensitive fluorophore.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE with in-gel fluorescence, LC-MS).
-
-
Purification:
-
Remove excess reagents and catalyst using a suitable method for your protein, such as dialysis, size-exclusion chromatography (desalting column), or affinity purification.
-
Visualizing the Core Issue: ROS Generation in CuAAC
Caption: The central role of Cu(I) in both desired and side reactions.
This guide provides a framework for understanding and overcoming the common challenges associated with CuAAC in complex biological systems. By approaching your experiments with an awareness of these potential side reactions and employing systematic troubleshooting, you can harness the full power of click chemistry while preserving the integrity of your biomolecules.
References
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
-
Li, N., Li, Y., Liu, D., & Wang, Q. (2016). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 27(10), 2315–2322. [Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(4), 2151–2159. [Link]
- Besanceney-Webler, C., Jiang, H., Zheng, T., Feng, L., Soriano del Amo, D., Wang, W., ... & Fokin, V. V. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
- Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279.
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC ‘Click’ Chemistry. Current protocols in chemical biology, 6(3), 135-151. [Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(4), 2151–2159. [Link]
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide-alkyne cycloaddition reaction.
-
Soriano del Amo, D., Wang, W., Jiang, H., Besanceney-Webler, C., & Fokin, V. V. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Current Protocols in Chemical Biology, 2(4), 215-225. [Link]
- Neef, A. B., & Luedtke, N. W. (2011). Copper-catalyzed click reaction on/in live cells. Chemical science, 2(8), 1594-1598.
-
Soriano del Amo, D., Wang, W., Jiang, H., Besanceney-Webler, C., & Fokin, V. V. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(47), 16893–16899. [Link]
-
Lee, S., & Lin, P. (2022). DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature Communications, 13(1), 6773. [Link]
-
Meineke, B., Spooren, J., & Merkx, M. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 768656. [Link]
-
Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 14(7), 2498-2529. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(4), 2151–2159. [Link]
- Kumar, A., & Sharma, V. (2022). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances, 12(42), 27245-27263.
-
D'Agostino, V. G., & Di Fabio, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7123–7167. [Link]
-
D'Agostino, V. G., & Di Fabio, G. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7123–7167. [Link]
-
Bio-Connect. (n.d.). Click Chemistry reagents from Jena Bioscience. [Link]
- Jiang, H., & Finn, M. G. (2013). Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand.
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(4), 2151–2159. [Link]
-
Jiang, H., & Finn, M. G. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current protocols in chemical biology, 8(4), 225-243. [Link]
-
Jiang, H., & Finn, M. G. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current protocols in chemical biology, 8(4), 225-243. [Link]
-
Feni, L. (2017). Is it possible to carry a CuAAC click reaction in the presence of a disulfide bridge?. ResearchGate. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Du, Y., Gu, J., Wang, J., & Wu, Y. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Bioconjugate Chemistry, 31(11), 2541–2549. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]
- Speers, A. E., & Cravatt, B. F. (2004). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Chemistry & Biology, 11(4), 535-546.
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Technical Support Center: Catalyst Selection for Efficient Click Chemistry
Welcome to the technical support center for catalyst selection in click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your azide-alkyne cycloaddition reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this powerful ligation technology.
Section 1: Foundational Principles & Initial Decision-Making
Before embarking on your experiment, it's crucial to select the right type of click chemistry for your application. The two primary methodologies, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages.
At a Glance: CuAAC vs. SPAAC
The choice between these two powerful techniques hinges on a trade-off between reaction speed and biocompatibility.[1][2][3]
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is the quintessential "click reaction," known for its rapid kinetics and high yields.[2] It utilizes a copper(I) catalyst to join a terminal alkyne and an azide.[2] However, the requisite copper catalyst can be cytotoxic, limiting its use in living systems without careful optimization.[1][2]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Developed as a biocompatible alternative, SPAAC is a copper-free reaction.[1][2] It relies on the high ring strain of a cyclooctyne to react spontaneously with an azide, making it ideal for in vivo and live-cell applications.[2][3] Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.[4]
Decision Workflow: Choosing Your Click Chemistry Pathway
Use the following diagram to guide your selection process based on your experimental needs.
Caption: Decision workflow for selecting between CuAAC and SPAAC.
Quantitative Performance Comparison: CuAAC vs. SPAAC
This table provides a quantitative comparison to aid in your decision-making process.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[1] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1] |
| Typical Reaction Time | 30 minutes to a few hours[1] | 1 to 24 hours (can be longer for less reactive alkynes)[1] |
| Required Reactant Concentration | >10 µM for efficient reaction[1][5] | >50 µM for reasonable reaction times[1] |
| Typical Yield | Near-quantitative[1] | Good to high, but often lower than CuAAC[1] |
| Regioselectivity | Highly regioselective (1,4-disubstituted triazole)[1] | Mixture of regioisomers possible, but often practically selective[1] |
| Biocompatibility | Limited by copper toxicity, requires chelating ligands for in vivo use[1][2] | Generally biocompatible and suitable for in vivo applications[1][2] |
Section 2: Frequently Asked Questions (FAQs) for CuAAC Reactions
This section addresses common questions encountered when performing copper-catalyzed click chemistry.
Q1: What is the active copper species in CuAAC, and how is it generated?
A: The active catalyst is the Copper(I) or Cu(I) ion.[5] Since Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen, it is typically generated in situ.[6] The most common method is the reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[5][6] It is crucial to use a freshly prepared solution of sodium ascorbate, as it readily oxidizes in air.
Q2: Why is a ligand necessary for my CuAAC reaction?
A: While the reaction can proceed without a ligand, using one is highly recommended for several reasons:
-
Stabilization of Cu(I): Ligands chelate the Cu(I) ion, protecting it from oxidation and disproportionation, which maintains a high concentration of the active catalyst.[7]
-
Increased Reaction Rate: Ligands can dramatically accelerate the reaction rate, in some cases by several orders of magnitude.[7]
-
Enhanced Biocompatibility: In bioconjugation, ligands reduce the cytotoxicity of copper by preventing the formation of reactive oxygen species (ROS) that can damage biomolecules like proteins and DNA.[5][8] The ligand can also act as a sacrificial reductant, further protecting the biomolecules.[5]
Q3: Which ligand should I choose for my experiment?
A: The choice of ligand depends on your solvent system and biocompatibility requirements.
| Ligand | Key Properties | Ideal Applications |
| TBTA | Very high reaction kinetics, very high organic solubility, low water solubility, high cytotoxicity. | Organic synthesis where speed is critical and biocompatibility is not a concern. |
| THPTA | Water-soluble, moderate reaction kinetics, moderate biocompatibility.[9] Accelerates the reaction and protects biomolecules from oxidative damage.[5] | In vitro bioconjugation in aqueous buffers, labeling of hydrophilic polymers.[9] |
| BTTAA | Water-soluble, very high reaction kinetics, very high biocompatibility, very low cytotoxicity. | In vivo and live-cell labeling where both speed and minimal toxicity are essential. |
Q4: What is the optimal order of reagent addition?
A: The order of addition is critical for a successful reaction. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[5]
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[5]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has coordinated, which can lead to the formation of insoluble copper species and catalyst deactivation.
Q5: Can my buffer system inhibit the reaction?
A: Yes, certain buffers can interfere with the CuAAC reaction. Buffers containing strong chelating agents, such as Tris, can bind to the copper catalyst and slow the reaction.[7] High concentrations of chloride ions (>0.2 M) can also compete for copper coordination.[7] Phosphate buffers are generally compatible, especially if the copper and ligand are premixed.[7] HEPES and MOPS are also commonly used and are good starting points for bioconjugation reactions.[7][10] The reaction is generally effective over a broad pH range of 4-12.[6][11]
Section 3: Troubleshooting Guides
Even with a robust reaction like CuAAC, issues can arise. This section provides a systematic approach to troubleshooting common problems.
Problem: Low or No Product Yield
This is the most common issue. The following flowchart will guide you through a logical troubleshooting process.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Expert Insight: If you suspect your biomolecule is sequestering the copper catalyst, you can perform a test reaction.[5][7] Run the reaction with a simple alkyne (like propargyl alcohol) and a fluorogenic azide.[5][7] If this reaction works, but your reaction of interest does not, catalyst sequestration by your biomolecule is the likely culprit.[5][7] In this case, adding an excess of copper and ligand, or a sacrificial metal like Zn(II) to occupy the competing coordination sites, can often solve the problem.[5][7]
Problem: A Precipitate Forms During the Reaction
The formation of a precipitate can be alarming, but it is often diagnosable and solvable.
| Observation | Possible Cause | Recommended Solution |
| A fine, colorless, or slightly off-white precipitate. | Product Insolubility: The newly formed triazole product may not be soluble in the reaction solvent. | Add a co-solvent (e.g., DMSO, DMF) to increase solubility. If the product is the desired outcome, this can be a method of purification via filtration. |
| A dark yellow or brown precipitate. | Copper(I) Acetylide Formation: In some organic solvents, the copper(I) acetylide intermediate can precipitate, effectively removing the catalyst from the solution. | Add a more coordinating solvent like DMSO or use an appropriate ligand to keep the copper species in solution. |
| A blue or green precipitate. | Insoluble Copper(II) Species: If Cu(I) is oxidized to Cu(II), it can form insoluble hydroxides or phosphates, especially in certain buffers. This indicates catalyst deactivation. | Ensure your reducing agent is fresh and in sufficient excess. Premixing the copper and ligand before addition can prevent the formation of insoluble copper-phosphate complexes.[7] |
| Amorphous, sticky, or stringy precipitate (bioconjugation). | Protein/Biomolecule Aggregation: The reaction conditions (e.g., presence of copper, organic co-solvent) may be causing your biomolecule to denature and aggregate. | Use a biocompatible, water-soluble ligand like THPTA or BTTAA. Minimize the amount of organic co-solvent. Run the reaction at a lower temperature (e.g., 4°C). |
Section 4: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrates and application.
The CuAAC Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. The ligand (L) plays a crucial role in stabilizing the copper intermediates throughout the cycle.
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: General Synthesis of a Small Molecule Triazole
This protocol describes a typical synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 eq)
-
Phenylacetylene (1.0 mmol, 1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 0.05 eq)
-
Sodium Ascorbate (0.1 mmol, 0.1 eq)
-
tert-Butanol/Water (1:1 mixture, 10 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve benzyl azide and phenylacetylene in 10 mL of the t-BuOH/H₂O solvent mixture.
-
In a separate vial, dissolve CuSO₄·5H₂O in 1 mL of water.
-
Add the aqueous CuSO₄ solution to the reaction flask and stir.
-
Prepare a fresh solution of sodium ascorbate in 1 mL of water.
-
Add the sodium ascorbate solution dropwise to the reaction mixture. The reaction is often exothermic and may change color.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure triazole.
Protocol 2: Labeling of a Purified Protein with a Fluorescent Dye via CuAAC
This protocol is a starting point for labeling an alkyne-modified protein with an azide-functionalized dye.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
Azide-dye stock solution (e.g., 10 mM in DMSO)
-
THPTA stock solution (50 mM in water)
-
CuSO₄ stock solution (20 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, prepare fresh )
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Catalyst Premix: In a microcentrifuge tube, combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let stand for 2 minutes to allow for complex formation.[5] This creates a 5:1 ligand-to-copper ratio.
-
Set up Reaction: In a separate tube, add your alkyne-modified protein to a final concentration of ~25 µM.
-
Add the azide-dye from the stock solution to a final concentration of 50-100 µM (a 2-4 fold excess over the protein).
-
Add the catalyst premix to the protein/dye solution.
-
Initiate Reaction: Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]
-
Gently mix the reaction by inverting the tube (avoid vigorous vortexing which can denature the protein) and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from excess dye and reaction components using a suitable method, such as a desalting column or size-exclusion chromatography.
Protocol 3: Purification of Click Chemistry Products
Purification is essential to remove the catalyst and excess reagents, which can be toxic or interfere with downstream applications.
| Product Type | Recommended Purification Method(s) | Key Considerations |
| Small Molecules | Flash Column Chromatography: The standard method for organic synthesis. | Choose an appropriate solvent system to separate the triazole product from starting materials and byproducts. |
| Aqueous Workup with EDTA: Washing the organic layer with an aqueous solution of EDTA can help remove residual copper.[12] | The affinity of the triazole product for copper can sometimes be stronger than that of EDTA.[12] | |
| Proteins/Peptides | Size-Exclusion Chromatography (SEC): Separates the larger, labeled protein from smaller molecules like excess dye, catalyst, and ligand. | An efficient and gentle method that preserves protein folding. |
| Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be used for purification. | Ensure the buffer conditions are compatible with both the tag and the labeled protein. | |
| Oligonucleotides | Ethanol/Acetone Precipitation: A common method to concentrate the oligonucleotide and remove small molecule impurities.[13] | For DNA, add sodium acetate to 0.3 M, then 2.5 volumes of ethanol.[13] For oligonucleotides, add a 4-fold excess of 3% lithium perchlorate in acetone.[13] |
| PAGE or RP-HPLC: Provides high-purity separation of the labeled oligonucleotide from unlabeled starting material.[13] |
Section 5: References
-
A comparative analysis of CuAAC and SPAAC for bioconjugation. Benchchem.
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162.
-
Scheme 18: Catalytic cycle of the CuAAC reaction on the basis of the... ResearchGate.
-
CuAAC Click Reaction. Alfa Chemistry.
-
A Head-to-Head Comparison of SPAAC and Copper-Catalyzed Click Chemistry for Bioconjugation and Drug Development. Benchchem.
-
A Comparative Analysis of CuAAC vs. SPAAC for Azido-PEG1 Reactions: A Guide for Researchers. Benchchem.
-
Schematic diagram of the catalytic cycle of the CuAAC reaction,... ResearchGate.
-
File:CuAAC Catalytic Cycle.png. Wikimedia Commons.
-
High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega.
-
Click reagents. Synvenio.
-
Uttamapinant, C., Howe, R. W., Gran-Scheuch, A., & Ting, A. Y. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856.
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Bioconjugate Chemistry.
-
CuAAC click triazole synthesis - laboratory experiment. YouTube.
-
El-Sagheer, A. H., & Brown, T. (2012). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Current protocols in nucleic acid chemistry, Chapter 4, Unit4.45.
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate.
-
Water-soluble Ligand for Bioorthogonal Click Reactions. Tokyo Chemical Industry Co., Ltd.
-
How to remove copper after CuAAc click reaction?. ResearchGate.
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Omega.
-
Protocols. baseclick GmbH.
-
Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. ResearchGate.
-
Click Chemistry. Sciencemadness Discussion Board.
-
Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe.
-
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Nature Communications.
-
troubleshooting failed click chemistry reactions on oligonucleotides. Benchchem.
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Technical Support Center: Storage and Handling of Moisture-Sensitive PEG Linkers
Welcome to the Technical Support Center for moisture-sensitive Polyethylene Glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for the successful use of these critical reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of PEG Linker Stability
This section addresses the most common foundational questions regarding the storage and handling of moisture-sensitive PEG linkers.
Q1: Why are my PEG linkers, especially those with NHS ester groups, so sensitive to moisture?
A1: The high moisture sensitivity of many PEG linkers, particularly N-Hydroxysuccinimide (NHS) esters, is due to the chemical reactivity of their functional groups. The NHS ester is an "activated" ester, designed to be highly reactive towards primary amines on biomolecules. However, this reactivity is not exclusive to amines. Water (H₂O) is a nucleophile that can attack the activated ester group, leading to hydrolysis. This reaction cleaves the NHS group, leaving a non-reactive carboxylate on the PEG linker, which can no longer form a stable amide bond with your target molecule.[1][2][3][4] This hydrolytic degradation is often the primary cause of failed or low-yield conjugation reactions.[4]
Diagram: Mechanism of NHS-Ester Hydrolysis The following diagram illustrates the chemical reaction where water renders an NHS-ester PEG linker inactive.
Q2: What are the absolute critical storage conditions for moisture-sensitive PEG linkers?
A2: Proper storage is the first line of defense against degradation. The universally recommended conditions are designed to minimize exposure to moisture, heat, and light, which can all contribute to linker instability.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (≤ -15°C)[5] | Slows down the rate of all chemical degradation pathways, including hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation of the PEG backbone. |
| Container | Tightly sealed vial with desiccant[1][3][6] | The primary barrier against ambient moisture ingress. The desiccant absorbs any residual moisture within the container. |
| Light | In the dark (e.g., amber vial or stored in a box)[5] | Protects against photo-oxidation, which can degrade certain functional groups (like Maleimides) and the PEG backbone itself.[5] |
Q3: I stored my PEG linker at -20°C, but my reaction still failed. What could have gone wrong during handling?
A3: This is a very common issue. Improper handling, even for a brief period, can introduce enough moisture to ruin the reagent. The most critical handling error is opening a cold vial. When a vial is taken directly from the freezer and opened, ambient moisture will immediately condense on the cold powder, much like water droplets forming on a cold glass.[1][3][6]
The Golden Rule of Handling: Always allow the vial to equilibrate to room temperature before opening.[1][2][3][5][7] This simple step prevents moisture condensation and preserves the reactivity of your linker.
Q4: Can I prepare a stock solution of my NHS-activated PEG linker in DMSO for future use?
A4: No, this is strongly discouraged.[1][2][3][7] The NHS-ester moiety readily hydrolyzes even in anhydrous solvents if trace amounts of water are present.[1] Solvents like DMSO and DMF are hygroscopic, meaning they readily absorb moisture from the air.[8] Therefore, you should only weigh and dissolve the amount of PEG linker needed for the immediate experiment.[1][3] Any unused reconstituted reagent should be discarded as its activity cannot be guaranteed.[1][7]
Section 2: Troubleshooting Guide - From Failed Reactions to Plausible Solutions
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments with moisture-sensitive PEG linkers.
| Observed Problem | Potential Cause | Troubleshooting Action & Rationale |
| Low or No PEGylation Yield | 1. Hydrolyzed PEG Linker: The linker was inactive before the reaction began. | Verify Handling Protocol: Did you allow the vial to warm to room temperature before opening? Was the linker dissolved immediately before use? Action: Use a fresh vial of linker, strictly following proper handling procedures.[4] |
| 2. Incorrect Buffer Composition: Buffer contains competing nucleophiles. | Check Buffer Components: Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target protein for the NHS ester.[1][2][3] Action: Switch to a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[2][3] | |
| 3. Suboptimal Reaction pH: The pH is too low for efficient amine reaction or too high, accelerating hydrolysis. | Measure and Adjust pH: For NHS-ester reactions, the optimal pH is typically between 7 and 9.[1] For maleimide-thiol reactions, the ideal range is 6.5-7.5 to maximize thiol reactivity while minimizing maleimide hydrolysis.[9] Action: Calibrate your pH meter and carefully prepare your reaction buffer. | |
| Inconsistent Results Batch-to-Batch | 1. Variable Moisture Contamination: Inconsistent handling is introducing different amounts of moisture each time. | Standardize Handling Workflow: Implement a strict, documented protocol for handling the linker. This includes equilibration time, weighing speed, and solvent handling. Action: Consider using a glovebox or glove bag for weighing to create a controlled, low-humidity environment.[10] |
| 2. Solvent Quality: The "anhydrous" solvent used for dissolution contains water. | Use Fresh, High-Quality Solvents: Purchase solvents in small bottles with septa. An already-opened bottle of a hygroscopic solvent like DMSO will have absorbed atmospheric moisture. Action: For extremely sensitive reactions, use freshly dried solvents.[11] | |
| Loss of Biological Activity of the Conjugate | 1. Steric Hindrance: The PEG chain is attached near the protein's active site. | Modify Reaction Stoichiometry: Reducing the molar excess of the PEG linker may favor PEGylation at more accessible, less critical sites. Action: Consider using a different length PEG linker. A shorter or longer linker may alter the accessibility to the active site.[12] |
Section 3: Key Experimental Protocols
Adherence to rigorous experimental protocols is essential for success. The following section details validated procedures for handling moisture-sensitive reagents.
Protocol 1: Weighing and Reconstituting a Moisture-Sensitive PEG Linker
This protocol outlines the standard procedure for safely handling a new vial of a hygroscopic PEG linker.
-
Equilibration: Remove the sealed vial of the PEG linker from the -20°C freezer. Place it in a desiccator at room temperature for at least 30 minutes to allow it to warm up without exposure to ambient humidity.[1][3]
-
Inert Gas Purge (Optional but Recommended): If working on an open bench, prepare a gentle stream of dry nitrogen or argon to purge the headspace of the vial immediately upon opening.
-
Weighing: Briefly open the vial and quickly weigh the desired amount of powder onto a weighing paper or directly into the reaction tube. Minimize the time the vial is open.[8]
-
Resealing: Immediately and tightly reseal the stock vial. If possible, backfill the vial with inert gas before sealing.[5] Return the stock vial to the -20°C freezer with desiccant.
-
Dissolution: Immediately dissolve the weighed PEG linker in the appropriate anhydrous solvent (e.g., DMSO, DMF) to the desired concentration.[2][3] Vortex briefly to ensure complete dissolution.
-
Immediate Use: Proceed with adding the dissolved linker to your reaction mixture without delay. Do not store the solution.[1][7]
Diagram: Recommended Workflow for Handling PEG Linkers
Protocol 2: Advanced Handling Using a Schlenk Line
For the most sensitive applications where even trace moisture can compromise the experiment, using air-free techniques like a Schlenk line is the gold standard.[13][14]
-
Glassware Preparation: All glassware (reaction flask, stir bar, etc.) must be oven-dried (e.g., 140°C for 4 hours) to remove adsorbed moisture.[15][16] Assemble the glassware hot and allow it to cool under a stream of inert gas or under vacuum on the Schlenk line.
-
Evacuate-Refill Cycles: Attach the assembled, cooled glassware to the Schlenk line. Perform a minimum of three evacuate-refill cycles.[14] This involves applying a vacuum to remove atmospheric gases and then backfilling with a high-purity inert gas (Argon is preferred as it is denser than air).
-
Solvent Preparation: Use anhydrous solvents that have been appropriately dried and degassed.[11] Degassing can be achieved by three freeze-pump-thaw cycles or by bubbling inert gas through the solvent.[14]
-
Reagent Transfer:
-
Solids: If the PEG linker is in a Schlenk tube, it can be added under a positive flow of inert gas.[13] Alternatively, weigh the solid in an inert atmosphere glovebox and add it to the reaction flask before attaching to the Schlenk line.[13]
-
Liquids/Solutions: Use gas-tight syringes or a cannula transfer technique to move liquids between vessels without exposing them to air.[14][15]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, monitored by an oil bubbler.[15] This ensures that any potential leaks will result in inert gas flowing out, rather than air leaking in.
Section 4: References
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]
-
Protocol for PEG NHS Reagents. (2024). AxisPharm. [Link]
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How do you handle hygroscopic solutes in the lab?. (n.d.). TutorChase. [Link]
-
Air-free technique. (n.d.). Wikipedia. [Link]
-
PEG Storage and Handling Conditions. (2022). JenKem Technology. [Link]
-
Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. [Link]
-
Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery. (2017). National Institutes of Health (NIH). [Link]
-
Drying poly(ethylene glycol). (2012). Protocols.io. [Link]
-
How do you handle hygroscopic salts?. (n.d.). HepatoChem. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals?. (2017). Reddit. [Link]
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Drying and Storage Effects on Poly(ethylene glycol) Hydrogel Mechanical Properties and Bioactivity. (2017). National Institutes of Health (NIH). [Link]
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Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties. (2011). National Institutes of Health (NIH). [Link]
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How To: Store Reagents. (n.d.). University of Rochester. [Link]
-
A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies. (2022). ScienceDirect. [Link]
-
Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR. (2013). PubMed. [Link]
-
(A) Hydrolysis of PEG 400-DA at pH 5.0 detected by 1 H NMR... (n.d.). ResearchGate. [Link]
-
-4: Solvents used and their drying conditions. (n.d.). ResearchGate. [Link]
-
Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). ACS Publications. [Link]
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Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (n.d.). IDOSI Journals. [Link]
-
Drying Solvents. (2021). Chemistry LibreTexts. [Link]
-
Effective Ways of Moisture Sensitive Device Storage and Handling. (n.d.). PCBCart. [Link]
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Validation & Comparative
The Fulcrum of Function: A Comparative Guide to N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester and Other PROTAC Linkers
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC's architecture is a tripartite composition: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1][3][4][5] While significant attention is often devoted to the design of the two ligands, the linker is far from a passive tether. It is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[1][3][6][7]
This guide provides an in-depth comparison of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester, a unique branched and functionalized linker, with other commonly employed PROTAC linkers. We will delve into the structural nuances that govern PROTAC performance, supported by experimental data and detailed protocols for their evaluation.
The Central Role of the Linker in PROTAC Efficacy
The linker's primary function is to position the POI and the E3 ligase in a productive orientation for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[1][4][6] This induced proximity is the cornerstone of PROTAC action, facilitating the transfer of ubiquitin to the POI, thereby marking it for degradation by the 26S proteasome.[2][8] The linker's length, rigidity, and chemical composition are paramount, influencing:
-
Ternary Complex Formation and Stability: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while an overly long linker can lead to an unstable and inefficient complex.[6][7][9]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility, a critical factor for cell permeability and bioavailability.[6][10][11]
-
Cell Permeability: The ability of a PROTAC to cross the cell membrane is influenced by its overall size, polarity, and conformational flexibility, all of which are heavily dependent on the linker.[10][11][12][13][14][15]
Caption: PROTAC Mechanism of Action.
A Closer Look at this compound
This compound is a polyethylene glycol (PEG)-based PROTAC linker with several distinguishing features.[16][17][18][19][20]
-
PEG Backbone: The core structure is composed of PEG units, which are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[6] This is a significant advantage, as many PROTACs suffer from poor solubility due to their high molecular weight.[21]
-
Branched Structure: Unlike linear linkers, this molecule possesses a branched architecture. Linker branching can influence the spatial orientation of the two ligands and impact the overall conformation of the PROTAC, potentially affecting ternary complex formation.
-
Terminal Azide Group: The azide functionality is a key feature for facile PROTAC synthesis via "click chemistry."[1] Specifically, it allows for a highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the linker to a ligand bearing a terminal alkyne.[3]
-
Biotin Moiety: The inclusion of a biotin group provides a versatile handle for various applications beyond degradation itself. Biotin can be used for affinity purification of the PROTAC, for pull-down assays to study protein-protein interactions, or for proximity-labeling studies to identify components of the ternary complex.[22][23]
-
Methyl Ester: The methyl ester group provides a potential point for further chemical modification or can be hydrolyzed to a carboxylic acid to alter the linker's properties.
Comparative Analysis of PROTAC Linkers
The choice of linker is a critical optimization step in PROTAC design. Here, we compare the properties of this compound's class (functionalized, branched PEG) with other common linker types.
PEG vs. Alkyl Linkers
The most common flexible linkers are PEG and alkyl chains.[1][3]
| Feature | PEG Linkers | Alkyl Linkers |
| Composition | Repeating ethylene glycol units | Saturated or unsaturated hydrocarbon chains |
| Hydrophilicity | Hydrophilic | Generally hydrophobic |
| Solubility | Generally improves aqueous solubility | May decrease aqueous solubility |
| Cell Permeability | Can enhance permeability by adopting folded conformations that shield polar groups[12][15] | Hydrophobicity can improve cell permeability, but excessive lipophilicity may lead to efflux[21] |
| Metabolic Stability | Can be susceptible to metabolism | Generally considered metabolically stable |
Experimental Evidence: Studies have shown that the increased hydrophilicity of PEG linkers can improve the solubility of PROTACs.[21] However, the flexibility of PEG linkers can sometimes come at an entropic cost upon ternary complex formation.[4] The optimal choice is target-dependent; for instance, in a study on BRD4-targeting PROTACs, PEGylated versions showed enhanced permeability.[21]
Impact of Linker Length
Linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[7][9]
Quantitative Data from Comparative Studies:
Table 1: Influence of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | 7 | >1000 | ~10 |
| Alkyl/Ether | 12 | 3 | 96 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of PEG Linker Length on BRD4 Degradation [6]
| Number of PEG Units | Target | Cell Line | DC50 (µM) | Dmax (%) |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 |
| 1 | BRD4 | H661 | > 5 | ~50 |
| 4-5 | BRD4 | H661 | < 0.5 | > 90 |
These data clearly demonstrate that there is an optimal linker length for effective degradation, and this length is not always linear with improved performance.[1][6]
Rigid vs. Flexible Linkers
While flexible linkers like PEG and alkyl chains are widely used, there is growing interest in rigid linkers to improve potency and selectivity.[1]
-
Flexible Linkers (e.g., PEG, alkyl chains): Offer conformational freedom, which can be advantageous for allowing the PROTAC to adopt a productive conformation within the ternary complex.[22] However, high flexibility can lead to an entropic penalty upon binding.[4]
-
Rigid Linkers (e.g., incorporating piperazine, piperidine, or triazole rings): Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[1][4] The triazole ring formed via click chemistry is a common example of a rigidifying element.[1]
The branched nature of this compound introduces a degree of conformational constraint compared to a purely linear PEG chain of similar molecular weight, potentially offering some of the benefits of increased rigidity.
Experimental Protocols for PROTAC Evaluation
A systematic evaluation of PROTACs with different linkers is essential for identifying optimal candidates.
PROTAC Synthesis via Click Chemistry
The azide functionality of this compound makes it ideal for synthesis using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: PROTAC Synthesis Workflow.
Step-by-Step Protocol:
-
Preparation of Reactants: Dissolve the alkyne-functionalized ligand and this compound in a suitable solvent (e.g., DMF or a mixture of t-BuOH and water).
-
Addition of Catalysts: Add an aqueous solution of copper(II) sulfate and a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup and Purification: Upon completion, quench the reaction and purify the crude product using an appropriate method, such as HPLC or column chromatography.
-
Characterization: Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR.
Ternary Complex Formation Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor the formation of the ternary complex in living cells.[24][25][26]
Step-by-Step Protocol:
-
Cell Line Preparation: Co-transfect cells (e.g., HEK293) with plasmids encoding the POI fused to a fluorescent acceptor (e.g., YFP) and the E3 ligase fused to a bioluminescent donor (e.g., Renilla luciferase).
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTACs to be compared.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
Signal Detection: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
Protein Degradation Assay (Western Blot)
Western blotting is the most common method to directly measure the reduction in target protein levels.[2][6][27]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with a dose-response of each PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin). Then, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1][6][28][29][30]
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
It is crucial to assess whether the observed protein degradation leads to a desired biological outcome, such as reduced cancer cell viability.[31][32]
Step-by-Step Protocol (CellTiter-Glo®): [33]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for the desired duration (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells. Plot the results to determine the IC50 value for each PROTAC.
Conclusion: The Path to Rational PROTAC Design
The linker is a pivotal component in the design of effective PROTACs, with its chemical nature, length, and functionality dictating the ultimate success of the molecule. This compound represents a sophisticated linker, offering the solubility-enhancing properties of a branched PEG backbone, the synthetic tractability of click chemistry, and the added functionality of a biotin handle for further biochemical studies.
While direct comparative data for this specific linker is not yet abundant in the literature, the principles derived from extensive studies on other linker classes provide a strong foundation for its rational application. The choice between a flexible PEG-based linker like this compound and a more rigid alkyl or cyclic linker will ultimately depend on the specific POI-E3 ligase pair. A systematic approach to linker design and optimization, employing the robust experimental protocols detailed in this guide, is essential for advancing the field of targeted protein degradation and developing the next generation of potent and selective therapeutics.
References
- Comparing the efficacy of different PROTAC linkers in targeted protein degrad
- Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degrad
- Application Notes and Protocols for Cell Viability Assays with PROTAC MDM2 Degrader-2. (2025). BenchChem.
- Application Notes and Protocols for Measuring PROTAC-Induced Degradation via Western Blot. (2025). BenchChem.
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
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- 17. This compound (TMO-T16184-5mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester_2100306-76-9_新研博美 [xinyanbm.com]
- 20. precisepeg.com [precisepeg.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. A proximity biotinylation-based approach to identify protein-E3 ligase interactions induced by PROTACs and molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 26. Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Research Collection | ETH Library [research-collection.ethz.ch]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. promega.com [promega.com]
Step 2: Synthesize and Structure the Comparison Guide
<_Step_2>
Based on the initial research, I have a solid foundation to build the guide. The key comparison points will be between Top-Down (Intact Mass), Middle-Down, and Bottom-Up (Peptide Mapping) approaches. I will also incorporate information on essential chromatographic techniques (RP-HPLC, SEC, IEX) and the importance of high-resolution mass spectrometry (Orbitrap, Q-TOF).
Guide Structure:
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Executive Summary: A high-level overview for quick comprehension.
-
Introduction: The PEGylation Challenge in Biotherapeutics
-
Core Mass Spectrometry Strategies: A Head-to-Head Comparison
-
Strategy 1: Top-Down / Intact Mass Analysis
-
Strategy 2: Bottom-Up / Peptide Mapping
-
Strategy 3: Middle-Down Analysis
-
Principle: "The Best of Both Worlds."
-
What it reveals: A balance between site-specific information and preserving the PEG-peptide linkage. Good for large proteins like mAbs.[10]
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Workflow Diagram (Graphviz).
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Brief explanation of the workflow (e.g., limited proteolysis with enzymes like IdeS).
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Pros & Cons.
-
-
-
Data-Driven Comparison: Choosing the Right Tool for the Job
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A comprehensive table comparing the three strategies across key parameters:
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Primary Information Yield
-
Site-Specificity
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Heterogeneity Assessment
-
Sample Prep Complexity
-
Data Analysis Complexity
-
Throughput
-
-
-
Key Enabling Technologies & Methodologies
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Chromatography: The importance of upfront separation (SEC, IEX, RP-HPLC).[4][6][11]
-
High-Resolution MS: Why Q-TOF and Orbitrap analyzers are critical.[2][5][12]
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Charge Deconvolution: The necessity of sophisticated algorithms to interpret complex ESI spectra.[5][12]
-
Native MS: A brief mention of its utility for analyzing non-covalent interactions and conformational changes.[11]
-
-
-
Emphasize that these methods are complementary, not mutually exclusive. A comprehensive characterization often requires an integrated approach (e.g., intact mass for batch consistency, peptide mapping for initial site confirmation).[13]
-
-
References: A complete, numbered list of all cited sources with clickable URLs.
I will now proceed with writing the content, creating the protocols, tables, and Graphviz diagrams based on this structure and the information gathered from the search results. I have sufficient information to create a comprehensive and well-supported guide without needing further searches at this stage. I will ensure every factual claim is backed by a citation and that the protocols are detailed and logical.
A Comparative Guide to the Mass Spectrometry Analysis of PEGylated Proteins
Introduction: The PEGylation Challenge in Biotherapeutics
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein therapeutic, is a cornerstone of modern drug development. This modification can dramatically improve a drug's pharmacokinetic profile by increasing its hydrodynamic size, which in turn enhances serum half-life, improves stability, and reduces immunogenicity.[1][2] However, these benefits come at the cost of significant analytical complexity. The PEGylation process introduces substantial heterogeneity due to the inherent polydispersity of the PEG polymer (variation in the number of ethylene glycol repeating units) and the potential for multiple attachment sites on the protein.[1][3][4][5]
This guide provides a comparative analysis of the primary mass spectrometry (MS) strategies used to characterize these complex molecules, offering researchers a framework for selecting the appropriate analytical approach based on their specific objectives. We will delve into the principles, workflows, and relative merits of top-down, bottom-up, and middle-down methodologies.
Core Mass Spectrometry Strategies: A Head-to-Head Comparison
The comprehensive characterization of a PEGylated protein requires answering several key questions: What is the average molecular weight? How many PEG chains are attached? Where are they attached? Mass spectrometry provides the tools to answer these questions through three primary analytical strategies.
Strategy 1: Top-Down / Intact Mass Analysis
The top-down approach analyzes the entire, intact PEGylated protein. This provides a holistic view of the molecule, making it ideal for confirming the overall success of the conjugation reaction and assessing batch-to-batch consistency.
Core Principle: To measure the mass of the entire protein conjugate, revealing the distribution of species with different numbers of PEG chains attached (e.g., mono-PEGylated, di-PEGylated) and the polydispersity of each.[1][3]
What It Reveals:
-
Average molecular weight of the conjugate population.
-
Degree of PEGylation (number of attached PEG chains).
-
Overall heterogeneity and polydispersity profile.
Experimental Workflow: Intact Mass Analysis
Caption: Workflow for Bottom-Up/Peptide Mapping of PEGylated Proteins.
Detailed Experimental Protocol: Peptide Mapping by LC-MS/MS [7][9]
-
Sample Preparation (In-solution Digestion):
-
Denaturation: Denature ~50 µg of the PEGylated protein in a buffer containing a chaotrope (e.g., 6 M Guanidine HCl or 8 M Urea).
-
Reduction: Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
Digestion: Dilute the sample at least 10-fold with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to lower the denaturant concentration. Add a protease like trypsin at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quench & Clean: Stop the digestion by adding formic acid. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation, e.g., 2% to 40% Mobile Phase B over 60-90 minutes.
-
Flow Rate: 0.2-0.3 mL/min.
-
-
MS/MS Analysis:
-
Mode: Data-Dependent Acquisition (DDA). The instrument performs a full MS1 scan, followed by MS2 fragmentation scans of the most intense precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Analyzer: High-resolution MS1 (Orbitrap/TOF) and MS2 (Orbitrap/Ion Trap/TOF) scans are essential for accurate identification.
-
-
Data Analysis:
-
Process the raw data using a database search engine (e.g., Mascot, Sequest, MaxQuant).
-
Search against the protein's sequence, specifying the PEG moiety as a variable modification on potential sites (e.g., Lysine, N-terminus).
-
Manually inspect the MS/MS spectra of identified PEG-peptides to confirm the site of attachment. The bulky, heterogeneous PEG chain often leads to a complex series of neutral losses in the MS2 spectrum.
-
Strategy 3: Middle-Down Analysis
The middle-down approach serves as a compromise between the top-down and bottom-up strategies. It involves limited proteolysis to generate large (~5-20 kDa) fragments, which are then analyzed. [10]This is particularly useful for large, complex proteins like monoclonal antibodies (mAbs) where complete digestion would generate an overwhelmingly complex peptide mixture.
Core Principle: To reduce the complexity of the intact protein without completely obliterating information about the modification site. By generating large, defined fragments, one can localize the PEG chain to a specific domain or subunit of the protein.
What It Reveals:
-
Domain-specific PEGylation information.
-
Reduced spectral complexity compared to top-down analysis of a large protein.
-
Better preservation of PTM co-occurrence compared to bottom-up.
Experimental Workflow: Middle-Down Analysis
Caption: Workflow for Middle-Down Analysis of a PEGylated Antibody.
Data-Driven Comparison: Choosing the Right Tool for the Job
The optimal strategy depends entirely on the analytical question being asked. The table below summarizes the capabilities of each approach.
| Parameter | Top-Down / Intact Mass | Middle-Down | Bottom-Up / Peptide Mapping |
| Primary Information | Average MW, degree of PEGylation, polydispersity profile. [1][5] | Domain-level localization of PEG, subunit heterogeneity. | Precise amino acid site of PEGylation. [7][8] |
| Site-Specificity | None | Low (Domain/Subunit level) | High (Amino Acid level) |
| Heterogeneity Assessment | Excellent for overall sample heterogeneity. | Good for subunit-level heterogeneity. | Poor; information on co-occurring modifications is lost. |
| Sample Prep Complexity | Low (mainly desalting). | Moderate (requires controlled, limited digestion). | High (denaturation, reduction, alkylation, full digestion). [7] |
| Data Analysis Complexity | Moderate (requires robust deconvolution software). [5][12] | Moderate to High. | High (database searching, manual spectral validation). |
| Key Advantage | Fast, provides a complete picture of the product distribution. | Balances complexity and detail for large proteins. | Unambiguous site localization. |
| Key Limitation | No site-specific information. [14] | Does not provide amino acid-level resolution. | The bulky PEG moiety can hinder enzyme access and ionization. [7] |
Conclusion: An Integrated and Complementary Approach
No single mass spectrometry strategy can fully characterize a PEGylated protein. Top-down, middle-down, and bottom-up analyses are not competing techniques but rather complementary tools in the analytical scientist's arsenal. A comprehensive characterization strategy typically employs an integrated approach:[13]
-
Top-Down analysis is used for initial assessment, release testing, and stability studies to monitor the overall product profile and ensure batch consistency.
-
Bottom-Up peptide mapping is performed during development to definitively identify the sites of PEG attachment and confirm the specificity of the conjugation chemistry.
-
Middle-Down analysis can be applied to large, multi-domain proteins to bridge the gap between the other two techniques.
By intelligently combining these powerful mass spectrometric workflows, researchers can gain a complete and confident understanding of their PEGylated biotherapeutics, ensuring product quality, safety, and efficacy.
References
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(2). [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. ResearchGate. [Link]
-
Emery Pharma. (n.d.). Peptide Mapping: Uncovering the Protein's Secrets. Emery Pharma. [Link]
-
Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
-
Huang, L., et al. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry, 81(2), 567-77. [Link]
-
Luchini, A., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Analyst, 142(3), 480-487. [Link]
-
Gudihal, R., et al. (n.d.). Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent Technologies. [Link]
-
Fernandez-Megia, E., et al. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Chemistry, 8, 592. [Link]
-
SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]
-
Mookherjee, A. (2024). How does the mass spec fraternity handles peptide map of PEGylated proteins? ResearchGate. [Link]
-
CD Formulation. (n.d.). Peptide Mapping Analysis. CD Formulation. [Link]
-
Nemati, R., et al. (2024). Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist. Analytical Methods, 16(41), 5988-5996. [Link]
-
Luchini, A., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. PubMed. [Link]
-
Qin, W., et al. (2012). RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH. Chinese Pharmaceutical Journal. [Link]
-
Wehr, T. (2006). Top-Down versus Bottom-Up Approaches in Proteomics. LCGC International, 19(9). [Link]
-
Fitzsimmons, S. (2016). Top-down versus bottom-up approaches in proteomics. ResearchGate. [Link]
-
Shaw, J. B., et al. (2013). An integrated top-down and bottom-up strategy for broadly characterizing protein isoforms and modifications. Journal of the American Society for Mass Spectrometry, 24(5), 732-42. [Link]
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- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
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- 7. emerypharma.com [emerypharma.com]
- 8. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 9. Peptide Mapping Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Top-Down Proteomics vs Bottom-Up Proteomics - Creative Proteomics [creative-proteomics.com]
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- 13. An integrated top-down and bottom-up strategy for broadly characterizing protein isoforms and modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: The Critical Impact of PEG Linker Length on PROTAC Ternary Complex Formation
For researchers, scientists, and drug development professionals venturing into the promising field of targeted protein degradation, understanding the nuanced role of the Proteolysis Targeting Chimera (PROTAC) linker is paramount. It is not merely a passive spacer but an active and critical determinant of a PROTAC's success.[1] This guide provides an in-depth, objective comparison of how polyethylene glycol (PEG) linker length directly influences the formation and stability of the pivotal ternary complex, supported by experimental insights and methodologies.
The Ternary Complex: The Cornerstone of PROTAC Activity
PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2][3] A PROTAC consists of three components: a ligand for the target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker joining them.[3][4]
The entire mechanism hinges on the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][2][5][6] The stability and conformation of this complex dictate the efficiency of subsequent polyubiquitination of the POI, which tags it for destruction by the proteasome.[4][7] The linker's length, flexibility, and chemical composition are central to orchestrating this interaction.[4][8][9]
Caption: Conceptual model of the impact of linker length on ternary complex formation.
Comparative Data: Linker Length vs. Degradation Potency
Systematic variation of PEG linker length is a cornerstone of PROTAC optimization. [10]The degradation potency is quantified by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation achievable). [10] Case Study 1: BRD4 Degradation (Recruiting CRBN E3 Ligase)
Bromodomain-containing protein 4 (BRD4) is a frequent target in PROTAC development. Data synthesized from studies on thalidomide-based PROTACs illustrates a non-linear relationship between PEG linker length and degradation efficacy in H661 cancer cells. [11][10]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Interpretation |
|---|---|---|---|---|---|
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90% | A very short linker can be highly effective in this specific context. [10] |
| 1-2 | BRD4 | H661 | > 5 | ~50% | A single PEG unit dramatically reduces potency, likely due to suboptimal geometry. [11][10] |
| 4-5 | BRD4 | H661 | < 0.5 | > 90% | Extending the linker restores and maintains high degradation potency. [11]|
Case Study 2: BTK Degradation (Recruiting CRBN E3 Ligase)
Studies on Bruton's tyrosine kinase (BTK) degraders show a different trend, where longer linkers are generally favored to alleviate steric clashes and achieve potent degradation. [12]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Interpretation |
|---|---|---|---|---|---|
| 2 | BTK | Ramos | > 1000 | < 20% | A short linker is ineffective, failing to form a productive complex. [12] |
| 4 | BTK | Ramos | ~40 | > 95% | A 4-unit PEG linker enables potent and complete degradation. [11] |
| 5 | BTK | Ramos | ~1 | > 95% | Increasing the length further enhances potency significantly. [12]|
Note: The data presented is synthesized from multiple sources for illustrative purposes. Direct comparisons require identical experimental conditions.
Experimental Validation: Biophysical Characterization of the Ternary Complex
To move beyond cellular degradation assays and directly quantify the impact of linker length on ternary complex formation, several biophysical techniques are indispensable. [5][13][14]These methods provide crucial data on binding affinities (KD), thermodynamics, and kinetics. [13][14] Key Techniques:
-
Surface Plasmon Resonance (SPR): Measures real-time binding kinetics and affinities of the binary and ternary complexes. [13][14][15]It is invaluable for determining the cooperativity (α) of the complex.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of binding events, including enthalpy (ΔH) and entropy (ΔS), offering deep mechanistic insights. [13][14][15]* Biolayer Interferometry (BLI): Similar to SPR, BLI measures real-time interactions and is well-suited for kinetic characterization. [13][15] Protocol Spotlight: SPR-Based Ternary Complex Analysis
This protocol outlines a standard approach to measure the binding of a POI to an E3 ligase-PROTAC binary complex, a key step in quantifying ternary complex formation and stability.
Caption: A generalized workflow for analyzing ternary complex formation using SPR.
Step-by-Step Methodology:
-
Immobilization:
-
Action: Covalently immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip surface. [15] * Causality: This oriented immobilization ensures that the PROTAC binding site on the E3 ligase is accessible and provides a stable baseline for measuring subsequent binding events.
-
-
Binary Binding Assessment (Optional but Recommended):
-
Action: Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary E3-PROTAC binding affinity (KD).
-
Causality: Understanding the binary affinities is crucial for calculating the cooperativity factor (α), which quantifies how the binding of one protein influences the binding of the other.
-
-
Ternary Complex Formation:
-
Action: Prepare solutions containing a constant, fixed concentration of the POI mixed with a serial dilution of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface. [15] * Causality: This "pre-incubation" method allows for the measurement of the apparent binding affinity of the POI to the E3-PROTAC complex. By comparing this to the intrinsic affinity of the POI for the PROTAC, one can determine the stability and kinetics of the ternary complex.
-
-
Data Analysis:
-
Action: Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir) to extract association rates (kon), dissociation rates (koff), and the equilibrium dissociation constant (KD). [15] * Causality: The dissociation rate (koff) is particularly critical, as a slower off-rate (longer residence time) for the ternary complex often correlates with more efficient protein degradation. [16]
-
Conclusion and Outlook
The length of the PEG linker is a paramount consideration in the rational design of potent PROTACs. [8]As experimental data consistently demonstrates, there is no universal "optimal" length; the ideal linker must be empirically determined for each specific POI-E3 ligase system. [11][10]A short linker may be ideal for one system, while a much longer one is required for another to achieve a productive ternary complex. By employing a systematic approach that combines cellular degradation assays with rigorous biophysical characterization, researchers can effectively navigate the complexities of linker optimization. This strategy, grounded in understanding the formation and stability of the ternary complex, is essential for unlocking the full therapeutic potential of targeted protein degradation.
References
-
Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Available at: [Link]
-
Precise PEG. Linkers in PROTACs. Available at: [Link]
-
Meagher JL, Franke J, Adams J, et al. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. Available at: [Link]
-
Kayumov M, Mustafina A, Kadirov M. Novel approaches for the rational design of PROTAC linkers. PubMed. Available at: [Link]
-
Testa A, Hughes SJ, Lucas X, Wright JE, Ciulli A. Mechanistic and Structural Features of PROTAC Ternary Complexes. Drug Discov Today Technol. Available at: [Link]
-
Ciulli A. Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee Research Portal. Available at: [Link]
-
Kayumov M, Mustafina A, Kadirov M, et al. Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Shvedas V. Development of biophysical assays for studies of PROTACs. DiVA portal. Available at: [Link]
-
JoVE. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. Available at: [Link]
-
CD ComputaBio. PROTAC Linker Design and Optimization. Available at: [Link]
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]
-
JenKem Technology USA. PROTAC PEG Linkers. Available at: [Link]
-
Daniels DL. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. Promega. Available at: [Link]
-
Meagher JL, Franke J, Adams J, et al. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. Available at: [Link]
-
National Institutes of Health. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. Available at: [Link]
-
ResearchGate. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Available at: [Link]
-
ResearchGate. Mechanistic and Structural Features of PROTAC Ternary Complexes. Available at: [Link]
-
Zorba A, Nguyen C, Xu Y, et al. Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS. Available at: [Link]
-
ResearchGate. The cooperativity trends over PROTAC linker lengths change with varying... Available at: [Link]
-
Jiang Y, Wang Y, Wang X, et al. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Lu Y, Liu D, He Z, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Stability of ADCs with Different Linkers
For researchers, scientists, and drug development professionals, the rational design of an Antibody-Drug Conjugate (ADC) hinges on a delicate balance: ensuring the ADC remains stable in systemic circulation to minimize off-target toxicity, while guaranteeing the potent cytotoxic payload is efficiently released upon reaching the target tumor cell. The lynchpin in this critical balance is the linker.[][2][] The chemical architecture of the linker not only dictates the stability and pharmacokinetic profile of the ADC but also governs the mechanism and efficiency of payload release.[][][5]
This guide provides an in-depth comparison of the primary classes of ADC linkers, focusing on their stability profiles. We will delve into the essential experimental methodologies required to rigorously assess ADC stability, providing field-proven insights and detailed protocols to empower your ADC development programs.
The Great Divide: Cleavable vs. Non-Cleavable Linkers
The fundamental strategic choice in ADC design revolves around the linker's release mechanism. This choice bifurcates linkers into two main categories: cleavable and non-cleavable.[][6][7]
Cleavable Linkers: These are engineered to be selectively broken down by specific triggers prevalent in the tumor microenvironment or within the cancer cell.[8] This "smart bomb" approach allows for the release of an unmodified, potent payload. The primary cleavage strategies include:
-
Enzyme-Sensitive: These linkers, such as the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[8][9] The tetrapeptide Gly-Gly-Phe-Gly, used in Enhertu, is another example of a protease-cleavable linker.[]
-
pH-Sensitive: Exploiting the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8), linkers like hydrazones are designed to hydrolyze and release their payload.[7][9] However, traditional hydrazone linkers have shown unsatisfactory stability in plasma, sometimes leading to premature drug release.[7][11][12]
-
Redox-Sensitive: These linkers incorporate disulfide bonds, which are readily cleaved in the highly reducing intracellular environment where glutathione concentrations are significantly higher (~1-10 mM) compared to the bloodstream (~5 µM).[9][]
Non-Cleavable Linkers: In contrast, these linkers do not have a specific chemical trigger for cleavage.[11] Payload release is dependent on the complete proteolytic degradation of the antibody backbone after the ADC is internalized by the target cell.[6][9] A common example is the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in Kadcyla®.[9][11] The key advantage of this strategy is enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[6][8]
The choice between these strategies is a critical trade-off. Cleavable linkers can induce a "bystander effect," where the released, cell-permeable payload can kill adjacent, antigen-negative tumor cells—a significant advantage in treating heterogeneous tumors.[8][9] However, they carry a higher risk of premature payload release. Non-cleavable linkers offer superior stability but their efficacy is strictly dependent on target antigen expression, ADC internalization, and subsequent degradation.[8]
Core Methodologies for Stability Assessment
A multi-faceted analytical approach is essential to build a comprehensive stability profile of an ADC candidate. No single assay can provide the complete picture. The following are cornerstone techniques in the field.
In Vitro Plasma Stability Assay
This is the frontline assay to predict an ADC's behavior in systemic circulation. The primary goal is to quantify the rate of drug deconjugation and aggregation over time when the ADC is incubated in plasma.[][14]
Causality Behind Experimental Choices:
-
Plasma Source: Human plasma is the most relevant, but plasma from preclinical species (e.g., mouse, rat, cynomolgus monkey) is crucial for correlating stability data with in vivo efficacy and toxicology studies.[14][15]
-
Temperature: Incubation is performed at 37°C to mimic physiological conditions.[14][16]
-
Time Points: A time course (e.g., 0 to 7 days) is necessary to determine the kinetics of degradation or drug loss.[14][17]
-
Analysis: A combination of techniques is used. Immuno-capture (e.g., using Protein A/G) isolates the ADC from the complex plasma matrix, followed by analysis.[14][17] Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for quantifying the remaining intact ADC and identifying degradation products.[16][18] Hydrophobic Interaction Chromatography (HIC) can monitor changes in the drug-to-antibody ratio (DAR).[19]
Detailed Protocol: In Vitro Plasma Stability Assay
Objective: To quantify the change in average DAR and the release of free payload from an ADC upon incubation in human plasma.
Materials:
-
Test ADC (e.g., 1-5 mg/mL stock in formulation buffer)
-
Control ADC (a known stable ADC, if available)
-
Pooled Human Plasma, frozen (handle with appropriate biosafety precautions)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Elution Buffer (e.g., 0.1% Formic Acid)
-
Neutralization Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Acetonitrile (ACN) with 0.1% Formic Acid
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Plasma Preparation: Thaw frozen human plasma in a 37°C water bath. Centrifuge at ~2,000 x g for 10 minutes at 4°C to pellet cryoprecipitates. Collect the supernatant.[16]
-
Incubation Setup: Dilute the test ADC into the prepared plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).[16] Prepare a parallel control sample by diluting the ADC into PBS.
-
Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots for analysis and immediately freeze them at -80°C to halt any further reaction.[14]
-
Sample Processing for DAR Analysis (Immuno-capture):
-
Thaw the collected time-point samples.
-
Incubate an aliquot of the plasma sample with pre-washed Protein A/G magnetic beads to capture the ADC.
-
Wash the beads thoroughly with Wash Buffer to remove non-specifically bound plasma proteins.[16]
-
Elute the captured ADC with Elution Buffer and immediately neutralize the eluate.[16]
-
-
Sample Processing for Free Payload Analysis:
-
To a separate aliquot of the plasma sample, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins.[14]
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Carefully collect the supernatant containing the free payload.[14][20]
-
-
LC-MS Analysis:
-
Data Interpretation: Calculate the percentage of intact ADC remaining or the average DAR at each time point relative to the T=0 sample. Plot the results to determine the stability kinetics.
// Connections prep_adc -> mix; prep_plasma -> mix; mix -> incubate; incubate -> sampling; sampling -> capture [lhead=cluster_dar]; sampling -> precip [lhead=cluster_payload];
capture -> wash -> elute -> lcms_dar; precip -> centrifuge -> supernatant -> lcms_payload; } DOT Caption: Experimental workflow for the in vitro Plasma Stability Assay.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful, non-denaturing chromatographic technique uniquely suited for ADC analysis.[23][24] It separates molecules based on their surface hydrophobicity. Since cytotoxic payloads are typically hydrophobic, adding more drug molecules to the antibody increases the overall hydrophobicity of the ADC.[24] HIC can therefore resolve ADC species with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).[19][24]
Key Applications in Stability Assessment:
-
Determining Average DAR: By integrating the peak areas of the different drug-loaded species, one can calculate the weighted average DAR.[19]
-
Monitoring Deconjugation: In a stability study, a decrease in the average DAR over time, observed as a shift in the chromatogram towards earlier-eluting (less hydrophobic) species, is a direct measure of drug loss.
-
Assessing Aggregation: While Size Exclusion Chromatography (SEC) is the primary tool for aggregation, HIC can also provide indications of product heterogeneity and degradation.[25]
Mass Spectrometry (MS)
MS is an indispensable tool for the in-depth characterization of ADCs, providing precise mass measurements that confirm identity, structure, and modifications.[26][27]
Key Applications in Stability Assessment:
-
Intact Mass Analysis: Under native conditions, MS can determine the mass of the entire ADC, allowing for the direct calculation of the average DAR and observation of the different DAR species.[21][22]
-
Subunit Analysis: By reducing the ADC to separate its light and heavy chains, MS can confirm the location of the conjugation and identify specific sites of drug loss.
-
Identification of Degradation Products: MS/MS can be used to fragment the ADC or its components to precisely identify the chemical nature of linker cleavage or other modifications that occur during incubation.[27]
Comparative Data Summary
The choice of linker profoundly impacts stability. The following table summarizes representative data, illustrating the performance differences between a protease-cleavable Val-Cit linker and a non-cleavable SMCC linker.
| Parameter | ADC with Cleavable Linker (Val-Cit) | ADC with Non-Cleavable Linker (SMCC) | Analytical Method | Rationale |
| Plasma Stability (% Intact ADC after 7 days) | ~75-85% | >95% | LC-MS | Non-cleavable linkers are designed for maximum stability in circulation, showing minimal drug loss.[6][8] Cleavable linkers may be susceptible to some degree of enzymatic or chemical degradation in plasma.[11] |
| Average DAR (HIC) after 7-day Plasma Incubation | Decrease of 0.5 - 1.0 | Negligible Decrease (<0.1) | HIC | The decrease in average DAR for the cleavable linker directly reflects the premature release of the payload.[18] The high stability of the non-cleavable linker results in a consistent DAR. |
| Lysosomal Release (% Payload Released in 6h) | >90% | ~40-60% | LC-MS/MS | The Val-Cit linker is efficiently cleaved by lysosomal proteases.[9] The non-cleavable linker relies on the slower process of complete antibody degradation for payload release.[6][9] |
| Bystander Effect | Potent | Minimal / None | Cell-based Assay | The released, membrane-permeable payload from the cleavable linker can diffuse out and kill neighboring cells.[9] The payload-amino acid adduct from the non-cleavable linker is typically not cell-permeable.[8] |
Note: Data presented are representative values derived from literature and are intended for comparative purposes. Actual results will vary based on the specific antibody, payload, conjugation site, and experimental conditions.
Conclusion: A Holistic and Data-Driven Approach
The stability of the linker is a cornerstone of ADC design, directly influencing the delicate balance between on-target efficacy and off-target toxicity.[20][28] A cleavable linker like Val-Cit offers the advantage of a potent bystander effect but requires rigorous testing to ensure sufficient plasma stability.[8] Conversely, a non-cleavable linker like SMCC provides superior systemic stability but limits the therapeutic action strictly to antigen-positive cells that can internalize and degrade the ADC.[8]
Ultimately, there is no one-size-fits-all solution. The optimal linker choice must be an evidence-based decision, informed by a comprehensive suite of analytical techniques. By employing a robust, multi-parametric approach that combines plasma stability assays, HIC, and mass spectrometry, researchers can build a detailed understanding of an ADC's behavior. This allows for the rational selection of linker chemistry and the engineering of next-generation ADCs with an optimized therapeutic index, ultimately leading to safer and more effective cancer therapies.[29]
References
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Fu, Y., & Ho, M. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3020-3040. Available from: [Link]
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Cumber, J. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology, 2078, 147-161. Available from: [Link]
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Xu, Z., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. Available from: [Link]
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American Pharmaceutical Review. Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. (2015). Available from: [Link]
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Charles River Laboratories. Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Available from: [Link]
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Fournier, B., et al. (2020). Analysis of ADCs by Native Mass Spectrometry. Springer Nature Experiments. Available from: [Link]
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Springer Nature Experiments. ADC Analysis by Hydrophobic Interaction Chromatography. (2020). Available from: [Link]
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Sygnature Discovery. Linker Technologies in ADCs: How They Impact Efficacy & Stability. Available from: [Link]
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Waters Corporation. Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Available from: [Link]
-
Lee, B., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 683228. Available from: [Link]
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LCGC International. Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). Available from: [Link]
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Creative Biolabs. ADC Plasma Stability Analysis Service. Available from: [Link]
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Semantic Scholar. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Available from: [Link]
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Creative Biolabs. ADC Chemical Stability Analysis Service. Available from: [Link]
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Sterling Pharma Solutions. Stability of ADC linker payloads in sub-cellular fractions. (2025). Available from: [Link]
-
iQ Biosciences. ADC Plasma Stability Assay. Available from: [Link]
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ACS Publications. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). Available from: [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Protein Biotinylation
For researchers, scientists, and drug development professionals, the precise quantification of protein biotinylation is paramount for ensuring experimental reproducibility and the validity of downstream applications. This guide provides an in-depth, objective comparison of the primary methodologies for quantifying protein biotinylation, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, empowering you to select and optimize the most appropriate method for your specific research needs.
The Criticality of Quantifying Biotin Incorporation
Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique in molecular biology, facilitating a myriad of applications from affinity purification to sophisticated cell-based assays.[1][2] The streptavidin-biotin interaction, one of the strongest non-covalent bonds known in nature, provides a highly specific and robust tool for protein detection, isolation, and analysis.[2][3] However, the degree of biotinylation is a critical variable. Insufficient labeling can lead to weak signals and inefficient capture, while excessive labeling may sterically hinder antibody binding sites or compromise the protein's biological activity.[4] Therefore, accurate quantification of the biotin-to-protein molar ratio is not merely a quality control step but a fundamental prerequisite for reliable and interpretable results.
Comparative Analysis of Quantitative Methods
The selection of a quantitative method hinges on several factors, including the required sensitivity, sample throughput, cost, and the nature of the biotinylated protein.[4] Here, we compare four principal techniques: HABA Assay, Fluorescent-Based Assays, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry.
Data Presentation: A Head-to-Head Comparison
| Assay | Principle | Detection Method | Sensitivity | Dynamic Range | Advantages | Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA dye from avidin, causing a change in absorbance.[2][5][6] | Spectrophotometry (500 nm) | Low (micromolar) | Narrow | Simple, inexpensive, rapid.[1] | Low sensitivity, susceptible to interference from colored compounds.[1][7] |
| Fluorescent-Based Assays | Competitive binding between biotinylated sample and a fluorescent biotin probe for streptavidin binding sites.[8][9] | Fluorometry | High (nanomolar to picomolar) | Wide | High sensitivity, broad dynamic range.[4] | Requires a fluorometer, potential for quenching or enhancement by sample components.[1] |
| ELISA | Competitive ELISA format where the biotinylated protein in the sample competes with a known amount of biotinylated conjugate for binding to streptavidin-coated plates.[10][11] | Colorimetric, Fluorometric, or Chemiluminescent | Very High (picomolar to femtomolar) | Wide | High specificity and sensitivity, high-throughput compatible.[3][12] | More complex and time-consuming than direct assays.[10] |
| Mass Spectrometry | Direct detection and quantification of biotinylated peptides after enzymatic digestion of the protein.[13][14][15] | Mass-to-charge ratio (m/z) | Very High (site-specific) | Wide | Provides site-specific biotinylation information, high accuracy and precision.[13][16] | Requires specialized equipment and expertise, complex data analysis.[13] |
Experimental Workflows and Methodologies
A foundational understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the general workflow for quantifying protein biotinylation.
Caption: General workflow for the quantitative analysis of protein biotinylation.
Detailed Experimental Protocols
The HABA assay is a straightforward colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[2][5][6] The decrease in absorbance at 500 nm is proportional to the amount of biotin present in the sample.[17]
Protocol:
-
Reagent Preparation: Prepare a solution of HABA/Avidin in a suitable buffer (e.g., PBS).[2] Commercially available kits often provide pre-mixed reagents.[17]
-
Standard Curve: Prepare a series of biotin standards of known concentrations.
-
Measurement:
-
Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the initial absorbance at 500 nm.[2]
-
Add a known volume of your biotinylated protein sample or biotin standard to the cuvette/well and mix.[2]
-
Incubate for a short period to allow the displacement reaction to reach equilibrium.
-
Measure the final absorbance at 500 nm.[2]
-
-
Calculation:
-
Calculate the change in absorbance (ΔA500) for each standard and your sample.
-
Plot the ΔA500 of the standards against their known concentrations to generate a standard curve.
-
Determine the biotin concentration of your sample from the standard curve.
-
Calculate the moles of biotin and moles of protein in your sample to determine the biotin-to-protein molar ratio.[2]
-
Causality Behind Experimental Choices: The choice of a simple spectrophotometric measurement makes this assay highly accessible.[10] However, its reliance on a significant change in absorbance limits its sensitivity, making it suitable for applications where high concentrations of biotinylated protein are available.
These assays offer significantly higher sensitivity than the HABA assay and are based on the competition between the biotin in the sample and a fluorescently labeled biotin derivative for binding to a limited amount of streptavidin or avidin.[8][9] The resulting fluorescence signal is inversely proportional to the amount of biotin in the sample.
Protocol:
-
Reagent Preparation: Prepare solutions of the fluorescent biotin probe and streptavidin/avidin in an appropriate assay buffer.
-
Standard Curve: Prepare a dilution series of biotin standards.
-
Assay Procedure:
-
In a microplate, combine the streptavidin/avidin solution with either the biotin standard or the biotinylated protein sample.
-
Add the fluorescent biotin probe to all wells and incubate to allow for competitive binding.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.[18][19]
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the biotin standards.
-
Determine the biotin concentration in your sample by interpolating its fluorescence reading on the standard curve.
-
Calculate the biotin-to-protein molar ratio.
-
Causality Behind Experimental Choices: The use of a fluorescent probe dramatically increases the signal-to-noise ratio, enabling the detection of much lower concentrations of biotin.[4] This method is ideal for precious or low-abundance samples.
A competition ELISA provides a highly sensitive and specific method for quantifying protein biotinylation.[10][11] In this format, free biotin in the sample competes with a biotin-enzyme conjugate for binding to streptavidin-coated microplate wells.
Caption: Principle of a competition ELISA for biotin quantification.
Protocol:
-
Plate Coating: Use a pre-coated streptavidin microplate or coat a high-binding microplate with streptavidin.
-
Standard and Sample Preparation: Prepare a standard curve of free biotin and dilute your biotinylated protein sample. To overcome issues of steric hindrance from the protein, a proteinase K digestion step can be employed to liberate the biotin.[10]
-
Competitive Binding: Add the standards and samples to the wells, followed by the addition of a biotin-enzyme (e.g., HRP) conjugate. Incubate to allow competition for binding to the immobilized streptavidin.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate to develop a signal.[20]
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The signal is inversely proportional to the amount of biotin in the sample. Create a standard curve and determine the biotin concentration in your sample. Calculate the biotin-to-protein molar ratio.
Causality Behind Experimental Choices: The enzymatic amplification step inherent in ELISA provides exceptional sensitivity.[12] The competitive format allows for the accurate quantification of biotin in complex mixtures.
Mass spectrometry (MS) offers the most detailed and accurate quantification of protein biotinylation, including the identification of specific biotinylation sites.[3][13]
Protocol:
-
Sample Preparation:
-
The biotinylated protein is proteolytically digested (e.g., with trypsin) to generate peptides.
-
-
Enrichment (Optional but Recommended):
-
Biotinylated peptides are enriched from the complex peptide mixture using streptavidin-coated beads.[13]
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Biotinylated peptides are identified by the characteristic mass shift of the biotin tag.
-
Quantification can be achieved through label-free methods (e.g., peak intensity) or by using isotopically labeled biotin.[21]
-
Causality Behind Experimental Choices: MS provides unparalleled specificity by directly detecting the mass of the biotinylated peptides.[14][15][16] This allows for not only quantification of the overall degree of biotinylation but also for the determination of which specific amino acid residues are modified. A newer approach, Direct Detection of Biotin-containing Tags (DiDBiT), involves digesting the proteins before enriching for biotinylated peptides, which can improve the detection of the biotin modification.[13][15]
Trustworthiness: Self-Validating Systems
To ensure the trustworthiness of your quantitative data, each protocol should incorporate self-validating steps:
-
Standard Curves: The linearity and R-squared value of your standard curve are the primary indicators of assay performance. A well-defined standard curve is essential for accurate quantification.
-
Positive and Negative Controls: Include a known biotinylated protein as a positive control to verify that the assay is working correctly. A non-biotinylated protein should be used as a negative control to assess background signal.
-
Spike-and-Recovery: To assess for matrix effects in your sample, a known amount of biotin can be "spiked" into a sample replicate. The recovery of this known amount provides confidence in the accuracy of the measurements in your specific sample buffer.
Conclusion: Selecting the Right Tool for the Job
The choice of method for the quantitative analysis of protein biotinylation is a critical decision that will impact the reliability of your research.
-
For rapid, routine checks where high sensitivity is not required, the HABA assay is a cost-effective option.
-
When working with limited sample amounts or when higher sensitivity is needed, fluorescent-based assays provide a significant advantage.
-
For high-throughput applications and when maximal sensitivity is paramount, ELISA is the method of choice.
-
When detailed, site-specific information and the highest level of accuracy are required, mass spectrometry is the gold standard.
By understanding the principles, advantages, and limitations of each technique, and by incorporating self-validating controls into your experimental design, you can ensure the generation of accurate and reproducible data in your protein biotinylation studies.
References
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Protein Biotinylation. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA. (2018). PubMed. Retrieved from [Link]
-
Rational design of biotinylated probes: fluorescent turn-on detection of (strept)avidin and bioimaging in cancer cells. (2017). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Cell Surface Protein Biotinylation and Analysis. (2014). Bio-protocol. Retrieved from [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). PMC - NIH. Retrieved from [Link]
-
Biotinylation 2D Western Blot. (n.d.). Applied Biomics. Retrieved from [Link]
-
quantification of Biotinylated protein. (2009). Protocol Online. Retrieved from [Link]
-
Biotin ELISA Kits. (n.d.). Biocompare. Retrieved from [Link]
-
Fluorescent Probe Encapsulated in Avidin Protein to Eliminate Nonspecific Fluorescence and Increase Detection Sensitivity in Blood Serum. (2020). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2014). ACS Publications. Retrieved from [Link]
-
Biotin-Vitamin B7 Quantification Kits (Lateral Flow and ELISA). (n.d.). Attogene. Retrieved from [Link]
-
Tips for Biotin, Avidin, & Streptavidin. (n.d.). Rockland. Retrieved from [Link]
-
How much biotin is coupled to my protein? The HABA/Avidin Assay. (2017). G-Biosciences. Retrieved from [Link]
-
Biotin Quantitation Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]
-
Biotinylated Antibody: Protocol, Detect Methods, and Applications. (n.d.). Sino Biological. Retrieved from [Link]
-
Biotin determination by three different methods: specificity and application to urine and plasma ultrafiltrates of patients with and without disorders in biotin metabolism. (1991). PubMed. Retrieved from [Link]
-
Direct detection of biotinylated proteins by mass spectrometry. (2014). PubMed - NIH. Retrieved from [Link]
-
Protein Biotinylation Kit. (n.d.). Alpha Diagnostic International. Retrieved from [Link]
-
ELISA Protocol with Biotinylated Chemokines and Soluble Receptors. (n.d.). ChemoTactics. Retrieved from [Link]
-
Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA. (2018). ResearchGate. Retrieved from [Link]
-
An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. (2023). PubMed Central. Retrieved from [Link]
-
EZ Biotin Quantitation Kit From Pierce. (2006). Biocompare. Retrieved from [Link]
-
BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation. (2017). NIH. Retrieved from [Link]
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A Senior Application Scientist's Guide to Functional Assays for Validating PROTAC® Activity
January 10, 2026
Introduction: Beyond Binding - The Imperative of Functional Validation for PROTACs
Proteolysis-targeting chimeras (PROTACs) have heralded a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate a protein of interest (POI).[4][5] A PROTAC's architecture, comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is pivotal to its efficacy.[1][3] However, successful PROTAC development hinges on a suite of robust functional assays that meticulously characterize their activity at each mechanistic step.[6][7]
This guide provides an in-depth comparison of key functional assays for validating PROTAC activity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind experimental choices, empowering you to design a comprehensive validation cascade for your PROTAC candidates. We will dissect the assays that confirm each critical step of the PROTAC mechanism of action: from the initial ternary complex formation to target ubiquitination, culminating in protein degradation and the subsequent cellular consequences.
The PROTAC® Mechanism of Action: A Stepwise Validation Funnel
The validation of a PROTAC's function logically follows its mechanism of action. Each stage presents a critical checkpoint that must be experimentally verified to ensure the molecule is performing as intended.[1][6]
Caption: The PROTAC® mechanism of action, from ternary complex formation to protein degradation and the resulting cellular phenotype.
Phase 1: Assessing Ternary Complex Formation - The Cornerstone of PROTAC Efficacy
The formation of a stable ternary complex, consisting of the POI, the PROTAC, and the E3 ligase, is the foundational event in PROTAC-mediated degradation.[8][9] Assays in this category can be broadly divided into biochemical (cell-free) and cellular (in-cell) approaches.
Biochemical Assays for Ternary Complex Formation
These assays utilize purified proteins to quantify the binding affinities and cooperativity of the ternary complex.
| Assay | Principle | Throughput | Key Outputs | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a protein.[10] | Medium-High | Binding affinity (Kd), Cooperativity (α) | Quantitative, well-established, no protein immobilization needed.[7] | Requires large amounts of protein, potential for fluorescent artifacts.[7][10] |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor chip surface as molecules bind.[8][] | Low-Medium | Binding kinetics (kon, koff), Affinity (Kd) | Real-time kinetics, label-free.[8] | Requires protein immobilization, potential for mass transport limitations. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular binding.[12] | Low | Thermodynamics (ΔH, ΔS), Affinity (Kd), Stoichiometry | Label-free, provides full thermodynamic profile.[12] | Requires large amounts of protein, low throughput.[12] |
| Proximity-Based Assays (TR-FRET, AlphaLISA) | Measures energy transfer between a donor and acceptor fluorophore on interacting partners.[12] | High | Proximity signal, Affinity (Kd) | Homogeneous, high-throughput, sensitive.[12] | Requires labeled proteins, potential for artifacts from compound fluorescence. |
This protocol describes a competitive FP assay to determine the binding affinity of a PROTAC to an E3 ligase, a common application in PROTAC development.[7][10]
-
Reagent Preparation:
-
Assay Setup:
-
In a 384-well plate, add the E3 ligase complex at a constant concentration.
-
Add the fluorescent tracer at a concentration typically at or below its Kd for the E3 ligase.
-
Add the serially diluted PROTAC. Include controls with no PROTAC (maximum polarization) and no E3 ligase (minimum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the IC50, which can then be converted to a Ki (inhibition constant).
-
Cellular Assays for Ternary Complex Formation
These assays confirm that the PROTAC can effectively bring the POI and E3 ligase together within the complex environment of a living cell.
| Assay | Principle | Throughput | Key Outputs | Advantages | Disadvantages |
| NanoBRET™ Ternary Complex Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase.[8][13][14] | High | BRET ratio, Ternary complex formation kinetics | Live-cell, real-time kinetics, high-throughput.[8][14] | Requires genetic modification of cells, potential for overexpression artifacts.[14] |
| Co-Immunoprecipitation (Co-IP) | An antibody to one protein of the complex is used to pull down its binding partners, which are then detected by Western blot.[7] | Low | Confirmation of interaction | Endogenous protein levels can be studied, well-established. | Often qualitative, potential for non-specific binding. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a protein upon ligand binding.[10][15] | Medium | Thermal shift (ΔTm) | Label-free, can be performed in intact cells.[15] | Not a direct measure of the ternary complex, but rather target engagement.[15] |
This protocol outlines the steps for a NanoBRET™ assay to monitor the formation of a ternary complex in live cells.[14][16]
-
Cell Line Preparation:
-
Generate a stable cell line expressing the POI fused to a NanoLuc® luciferase tag. This can be achieved through transient transfection or, more robustly, using CRISPR/Cas9 to endogenously tag the protein with a HiBiT tag (which complements with an exogenously added LgBiT subunit to form NanoLuc®).[16][17]
-
Transiently transfect these cells with a plasmid expressing the E3 ligase (e.g., VHL or Cereblon) fused to a HaloTag®.[14][16]
-
-
Cell Plating and Labeling:
-
Plate the engineered cells in a white, 96-well assay plate.
-
Add the HaloTag® fluorescent ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
-
PROTAC Treatment and Measurement:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.[1]
-
An increase in the BRET ratio upon PROTAC treatment indicates the formation of the ternary complex.
-
Caption: Workflow for the NanoBRET™ Ternary Complex Assay.
Phase 2: Verifying Target Ubiquitination - The Mark of a Committed Fate
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for degradation.[18] Assays that confirm this step are crucial for demonstrating the functional consequence of ternary complex formation.
In-Cell Target Ubiquitination Assays
These assays directly measure the increase in ubiquitination of the POI following PROTAC treatment.
| Assay | Principle | Throughput | Key Outputs | Advantages | Disadvantages |
| Immunoprecipitation-Western Blot (IP-WB) | The POI is immunoprecipitated from cell lysates, and the ubiquitinated forms are detected by Western blot using an anti-ubiquitin antibody.[18][19] | Low | Detection of polyubiquitinated POI | Direct evidence of POI ubiquitination. | Often qualitative, can be technically challenging. |
| NanoBRET™ Ubiquitination Assay | Measures BRET between a NanoLuc®-tagged POI and a HaloTag®-labeled ubiquitin.[7][16] | High | BRET ratio, Ubiquitination kinetics | Live-cell, real-time kinetics, quantitative.[16] | Requires overexpression of tagged ubiquitin. |
| ELISA-based Assays | A sandwich ELISA format is used to capture the POI and detect its ubiquitination using a labeled anti-ubiquitin antibody.[18] | High | Quantitative measure of ubiquitinated POI | High-throughput, quantitative. | May not distinguish between different ubiquitin chain linkages. |
This protocol details the classic method for demonstrating PROTAC-induced ubiquitination of a target protein.[1][19]
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation (e.g., the DC50).
-
Include a co-treatment with a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.[1]
-
Include appropriate controls: vehicle (DMSO) and a negative control PROTAC.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions and ensure that only covalently attached ubiquitin is detected.
-
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration and add an antibody specific to the POI.
-
Incubate to allow the antibody to bind to the POI.
-
Add protein A/G beads to capture the antibody-POI complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blot Analysis:
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect the polyubiquitin chains on the POI.
-
A "smear" or laddering pattern at a higher molecular weight than the unmodified POI indicates polyubiquitination.
-
Phase 3: Quantifying Target Degradation - The Ultimate Proof of Efficacy
The definitive functional outcome of a successful PROTAC is the reduction in the levels of the target protein.[20]
Assays for Measuring Protein Degradation
| Assay | Principle | Throughput | Key Outputs | Advantages | Disadvantages |
| Western Blot | A cornerstone technique that uses antibodies to detect and quantify the amount of a specific protein in a sample.[4][5] | Low-Medium | DC50, Dmax | Direct measure of protein levels, widely accessible.[4] | Semi-quantitative, labor-intensive, requires specific antibodies.[21] |
| HiBiT Lytic Detection Assay | Measures the luminescence from a HiBiT-tagged POI in cell lysates. A decrease in luminescence corresponds to a decrease in protein levels.[20][22] | High | DC50, Dmax, Degradation kinetics | Highly sensitive, large dynamic range, high-throughput. | Requires genetic modification of cells. |
| ELISA / HTRF | Immunoassay formats that quantify the amount of the target protein.[20] | High | DC50, Dmax | High-throughput, quantitative. | Requires a pair of specific antibodies. |
| Quantitative Mass Spectrometry (Proteomics) | Measures the relative abundance of thousands of proteins simultaneously, providing a global view of PROTAC selectivity.[23][24] | Low | Proteome-wide selectivity profile | Unbiased, identifies off-targets, gold standard for selectivity.[23] | Technically complex, expensive, lower throughput. |
This protocol outlines the steps for a dose-response experiment to determine the potency (DC50) and efficacy (Dmax) of a PROTAC.[4][5]
-
Cell Plating and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment.
-
Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific to the POI, followed by a species-appropriate HRP-conjugated secondary antibody.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[4]
-
Phase 4: Evaluating Downstream Cellular Consequences - Linking Degradation to Function
Ultimately, the goal of degrading a target protein is to elicit a specific biological response. Functional assays that measure the downstream consequences of POI degradation are the final and most physiologically relevant validation step.
| Assay Category | Examples | Purpose |
| Cell Viability/Proliferation Assays | CellTiter-Glo®, MTS assays | To determine if the degradation of an oncogenic protein leads to reduced cancer cell viability.[17] |
| Reporter Gene Assays | Luciferase or GFP reporters downstream of a transcription factor | To measure the change in transcriptional activity after degrading a target transcription factor or co-factor. |
| Cell Cycle Analysis | Flow cytometry with DNA dyes (e.g., propidium iodide) | To assess if degrading a cell cycle-related protein causes cell cycle arrest. |
| Apoptosis Assays | Annexin V/PI staining, Caspase-Glo® assays | To determine if degrading an anti-apoptotic protein induces programmed cell death. |
The choice of assay is entirely dependent on the known or hypothesized function of the POI. For example, when validating a PROTAC against a kinase involved in a proliferation pathway, a cell viability assay would be a logical choice to demonstrate a functional outcome.[17]
Alternative Validation Strategy: The dTAG System
The dTAG (degradation tag) system is an elegant chemical biology tool for target validation and studying the acute consequences of protein loss.[25][26][27][] It involves fusing the protein of interest to a mutant FKBP12F36V tag. A specific dTAG molecule then acts as a PROTAC, bringing the FKBP12F36V-tagged protein to an E3 ligase (either Cereblon or VHL) for degradation.[25][27]
Advantages of the dTAG system:
-
Universality: It can be applied to virtually any protein without the need to develop a specific binder for the POI.[]
-
Speed and Reversibility: It induces rapid and reversible protein degradation, allowing for precise temporal control.[27]
-
Specificity: The dTAG molecules are highly specific for the FKBP12F36V tag, minimizing off-target effects.[]
The dTAG system is an invaluable orthogonal approach to validate the phenotypic consequences observed with a traditional PROTAC, confirming that the observed cellular effects are indeed due to the degradation of the intended target.
Conclusion: An Integrated Approach to PROTAC Validation
The development of effective PROTACs requires a multi-faceted and integrated approach to functional validation. No single assay can provide a complete picture of a PROTAC's activity. By systematically progressing through the validation funnel—from confirming ternary complex formation and target ubiquitination to quantifying degradation and assessing downstream cellular function—researchers can build a comprehensive data package that provides a high degree of confidence in their lead candidates. The strategic application of the assays detailed in this guide will enable the rational design and optimization of the next generation of targeted protein degraders, ultimately accelerating their path to the clinic.
References
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Nabet, B., Roberts, J. M., Buckley, D. L., et al. (2018). The dTAG system for immediate and target-specific protein degradation. Nature Chemical Biology, 14(5), 431–441. Retrieved from [Link]
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Xing, Y., Zhao, L., & Li, W. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 25(10), 2336. Retrieved from [Link]
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Sheppard, H. (n.d.). dTAG system. The Chemical Probes Portal. Retrieved from [Link]
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Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
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Daniels, D. L., Riching, K. M., & Urh, M. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 809-820. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
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BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. Retrieved from [Link]
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Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]
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BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Retrieved from [Link]
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DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Retrieved from [Link]
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Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]
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Testa, A., Hughes, S. J., & Ciulli, A. (2020). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 64(4), 697–710. Retrieved from [Link]
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Bond, M. J., Chu, L., & Nalawansha, D. A. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2088, 147–155. Retrieved from [Link]
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Panome Bio. (2025). How Discovery Proteomics Informs PROTAC Mechanisms. Retrieved from [Link]
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Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]
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Xing, Y., Zhao, L., & Li, W. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 875-893. Retrieved from [Link]
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Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Retrieved from [Link]
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Zhang, T., & Gray, N. S. (2022). Quantitative Measurement of PROTAC Intracellular Accumulation. Methods in Molecular Biology, 2532, 337–346. Retrieved from [Link]
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Sakamoto, K. M., Kim, K. B., Verma, R., et al. (2003). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 233, 133-144. Retrieved from [Link]
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Kim, M., & Kim, Y. (2024). Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. International Journal of Molecular Sciences, 25(9), 4786. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 3 Target engagement for PROTACs in cells. Retrieved from [Link]
-
Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. Retrieved from [Link]
-
Riching, K. M., Mahan, S., Corona, C. R., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758–2770. Retrieved from [Link]
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ResearchGate. (n.d.). Binary and ternary complex measurements using NanoBRET and HiBIT.... Retrieved from [Link]
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Daniels, D. L., Riching, K. M., & Urh, M. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2088, 135-146. Retrieved from [Link]
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Hanzl, A., & Winter, G. E. (2020). Targeted Protein Degradation: Design Considerations for PROTAC Development. Journal of Molecular Biology, 432(18), 5039-5050. Retrieved from [Link]
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Scott, J. S., & Ciulli, A. (2020). Target Validation Using PROTACs: Applying the Four Pillars Framework. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1017-1030. Retrieved from [Link]
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Brand, M., et al. (2021). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society, 143(1), 323-336. Retrieved from [Link]
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A Senior Application Scientist's Guide to Click Chemistry Reagents: A Comparative Analysis
In the landscape of bioconjugation, drug discovery, and materials science, click chemistry has emerged as a transformative tool, offering a suite of highly efficient, specific, and biocompatible reactions for the covalent linking of molecules.[1] For researchers, scientists, and drug development professionals, the selection of the appropriate click chemistry reagents is a critical decision that dictates the success of applications ranging from cell-surface labeling to the synthesis of antibody-drug conjugates (ADCs).[1][2][3] This guide provides an objective, in-depth comparison of the major classes of click chemistry reagents, grounded in mechanistic principles and supported by experimental data, to empower you to make the most informed choice for your specific application.
The Core Chemistries: A Mechanistic Overview
The power of click chemistry lies in its bioorthogonality; the reacting functional groups are largely inert to the complex environment of biological systems, ensuring that the ligation occurs only between the intended partners.[4][5] We will dissect the three most prominent classes of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the exceptionally rapid Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[1][6]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The archetypal click reaction, CuAAC, joins a terminal alkyne and an azide to form a stable 1,4-disubstituted-1,2,3-triazole.[7][8] The uncatalyzed version of this reaction is exceedingly slow and requires high temperatures, making it unsuitable for biological applications.[8] The genius of the CuAAC reaction lies in the copper(I) catalyst, which dramatically accelerates the reaction rate by a factor of 10⁷ to 10⁸, allowing it to proceed rapidly at room temperature and in aqueous environments.[9]
Mechanism and the "Why": The copper(I) ion is not merely a passive catalyst; it actively participates in the reaction cycle. It first coordinates to the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[8][10] This intermediate then reacts with the azide, leading to a cyclic copper-containing species that ultimately rearranges to form the stable triazole ring and regenerate the catalyst.[10] This mechanism explains the reaction's high regioselectivity, exclusively yielding the 1,4-isomer, in contrast to the mixture of 1,4- and 1,5-isomers seen in the thermal reaction.[9][10]
The Challenge of Biocompatibility: The primary drawback of CuAAC for in vivo applications is the cytotoxicity of copper.[6][11] This is where the choice of ligand becomes critical. Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA and BTTAA are essential.[7][12][13] Their role is twofold: they stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, and they chelate the copper ion, sequestering it and minimizing its interaction with cellular components, thereby reducing toxicity.[7][10][11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, the Bertozzi group developed SPAAC, a groundbreaking bioorthogonal reaction that proceeds without any metal catalyst.[5] This reaction relies on using a strained cyclooctyne, where the geometric distortion of the alkyne bond provides the necessary activation energy for it to react spontaneously with an azide.[14][15]
Mechanism and the "Why": The driving force is the release of ring strain.[15][16] Linear alkynes have a bond angle of 180°, but forcing this geometry into an eight-membered ring creates significant angle strain and deformation of the π-orbitals. This high-energy state is readily relieved upon the [3+2] cycloaddition with an azide, forming a stable triazole product. The choice of cyclooctyne is critical, as it dictates the balance between reactivity and stability.[1] Reagents like dibenzocyclooctyne (DBCO) offer a good balance and are widely used, while others like bicyclo[6.1.0]nonyne (BCN) are more stable but react more slowly.[1][17]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
For applications requiring exceptionally fast kinetics, even at very low reactant concentrations, the IEDDA reaction is often the superior choice.[18][19] This reaction typically involves an electron-deficient diene, most commonly a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO) or other strained alkenes.[20][21]
Mechanism and the "Why": The reaction's incredible speed is due to the reversed electronic demand compared to a standard Diels-Alder reaction.[22] The interaction between the high-energy Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine) results in a very small energy gap, leading to rapid cycloaddition.[21] The initial [4+2] cycloaddition forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂).[22] This release of a gaseous byproduct makes the reaction thermodynamically irreversible and drives it to completion.
Quantitative Comparison of Click Chemistry Reagents
The choice between different click chemistry reagents is often a trade-off between reaction speed, biocompatibility, and the steric profile of the reagents. The following tables summarize key quantitative data to facilitate a direct comparison of their performance.
Table 1: General Comparison of Major Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse Electron Demand Diels-Alder (iEDDA) |
| Catalyst | Copper(I) | None | None |
| Typical Second-Order Rate Constants (M⁻¹s⁻¹) | 10 to 10⁴[1][19] | 10⁻³ - 10¹[1][23] | 1 to 10⁶[1][18][19] |
| Biocompatibility | Lower, due to copper cytotoxicity, though ligands can mitigate this.[6][11] | High, ideal for live systems.[5][6] | High, excellent for live systems.[20][24] |
| Reactant Size | Small (terminal alkyne, azide) | Bulky (cyclooctyne) | Bulky (TCO, tetrazine) |
| Primary Advantage | Fast, high-yielding, uses small and simple functional groups. | Excellent biocompatibility, no catalyst required. | Extremely fast kinetics, ideal for low concentrations. |
| Primary Limitation | Potential cytotoxicity from copper catalyst. | Slower kinetics than CuAAC and IEDDA, bulky reagents. | Reagents can be less stable than simple azides/alkynes. |
Table 2: Comparison of Common Copper-Free Click Chemistry Reagents
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| DBCO (Dibenzocyclooctyne) | Azide | SPAAC | ~0.1 - 1.0 | Widely used standard for copper-free click chemistry with a good balance of reactivity and stability.[1] |
| BCN (Bicyclo[6.1.0]nonyne) | Azide | SPAAC | ~0.01 - 0.1 | More stable than DBCO in some biological media but with slower kinetics.[1][17] |
| TCO (trans-Cyclooctene) | Tetrazine | IEDDA | Up to 10⁶ | Extremely fast kinetics, making it ideal for reactions with low reactant concentrations.[1][18] |
Experimental Protocols: A Self-Validating System
Reproducible and reliable comparative data can only be obtained through standardized experimental protocols. Below are representative methodologies for assessing the efficiency and application of different click chemistry reagents.
Protocol 1: Determination of Second-Order Rate Constant for a SPAAC Reaction via UV-Vis Spectrophotometry
Objective: To determine the reaction rate of a strained alkyne (e.g., DBCO) with an azide-containing chromophore. The disappearance of the chromophore is monitored over time.
Causality Behind Choices: This protocol uses pseudo-first-order conditions (a large excess of one reactant) to simplify the kinetic analysis. By plotting the natural log of the absorbance versus time, a linear relationship can be obtained, the slope of which is the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then easily calculated, providing a quantitative measure of reaction speed.
Materials:
-
DBCO derivative (e.g., DBCO-amine)
-
Azide-containing chromophore (e.g., Azido-PEG4-Biotin)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of the DBCO derivative in DMSO and a 1 mM stock solution of the azide chromophore in the reaction buffer.
-
Establish Pseudo-First-Order Conditions: In a quartz cuvette, add the reaction buffer. Add the DBCO stock solution to a final concentration of 1 mM (a 100-fold excess).
-
Initiate Reaction & Data Acquisition: Place the cuvette in the spectrophotometer and allow it to equilibrate to a constant temperature (e.g., 25°C). Initiate the reaction by adding the azide chromophore stock solution to a final concentration of 10 µM.
-
Monitor Reaction: Immediately begin monitoring the absorbance of the azide chromophore at its λ_max over time. Collect data points every 30-60 seconds for at least 3-4 half-lives.
-
Data Analysis: a. Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. b. The slope of the resulting linear plot is -k'. c. Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [DBCO] .
Protocol 2: General Procedure for Bioconjugation - Labeling an Antibody with a Fluorophore using CuAAC
Objective: To covalently attach a terminal alkyne-modified fluorophore to an azide-functionalized antibody.
Causality Behind Choices: This protocol uses a pre-mixed solution of the copper catalyst and a water-soluble ligand (THPTA) to ensure the catalyst is stable and its toxicity is minimized.[12] A fresh solution of sodium ascorbate is used as the reducing agent to generate the active Cu(I) species in situ.[8][25] The order of addition is important to prevent precipitation and ensure reaction efficiency.[26]
Materials:
-
Azide-functionalized antibody (1-5 mg/mL in PBS)
-
Alkyne-fluorophore (e.g., Alkyne-PEG4-FITC), 10 mM in DMSO
-
Copper(II) Sulfate (CuSO₄), 20 mM in water
-
THPTA ligand, 100 mM in water
-
Sodium Ascorbate, 100 mM in water (prepare fresh)
-
PBS, pH 7.4
Procedure:
-
Prepare Catalyst Solution: In a microcentrifuge tube, combine 5 µL of 100 mM THPTA with 2.5 µL of 20 mM CuSO₄. Mix gently and incubate at room temperature for 5 minutes. This creates a 5:1 ligand-to-copper ratio.
-
Prepare Reaction Mixture: In a separate tube, add your azide-functionalized antibody. To this, add the alkyne-fluorophore to a final concentration that is in 4-10 fold molar excess over the antibody.
-
Initiate the Reaction: Add the pre-mixed catalyst solution to the antibody-fluorophore mixture.
-
Add Reducing Agent: Immediately initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate: Gently mix and allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
Purification: Remove unreacted fluorophore and catalyst components using a desalting column or size-exclusion chromatography suitable for antibodies.
-
Validation: Confirm conjugation via SDS-PAGE (observing a shift in the antibody band) and UV-Vis spectroscopy (confirming the presence of the fluorophore's absorbance peak).
Choosing the Right Reagent: A Practical Decision Framework
The choice between CuAAC, SPAAC, and IEDDA should be guided by the specific requirements of the application.
-
For in vitro applications where speed is paramount and cytotoxicity is not a concern (e.g., conjugating stable small molecules, creating libraries for high-throughput screening), CuAAC is often the superior choice due to its fast kinetics and the small, non-perturbing nature of the alkyne and azide tags.[1][]
-
For live-cell imaging and in vivo studies where biocompatibility is non-negotiable , the catalyst-free nature of SPAAC and IEDDA is essential.[1][5]
-
Among the copper-free options, the IEDDA reaction between TCO and tetrazine offers the fastest kinetics, making it particularly suitable for applications with very low reactant concentrations or when rapid labeling is required (e.g., real-time imaging of dynamic processes).[1][18][19]
-
For many other bioorthogonal applications, SPAAC reagents like DBCO provide a reliable balance of reactivity and stability and have become a widely used standard.[1]
References
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Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals, 24(3), 289–302. [Link]
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Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery. (2024). Research and Reviews: Journal of Chemistry. [Link]
-
Click chemistry in drug development recent trends and application. (2024). Research Journal of Pharmacy and Technology. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075–1101. [Link]
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Click chemistry. (n.d.). Wikipedia. [Link]
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Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Bioconjugate Chemistry, 4(1), 1–30. [Link]
-
Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142. [Link]
-
Strain‐promoted alkyne–azide cycloaddition (SPAAC). (2021). ResearchGate. [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. [Link]
-
Click chemistry with copper: A biocompatible version. (2011). ScienceDaily. [Link]
-
The inverse electron‐demand Diels–Alder (IEDDA)‐initiated click reaction. (n.d.). ResearchGate. [Link]
-
Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142. [Link]
-
Wu, H., & Devaraj, N. K. (2016). Inverse electron demand Diels–Alder reactions in chemical biology. Current Opinion in Chemical Biology, 34, 28-36. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]
-
Soriano, E., & Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(5), 2299–2312. [Link]
-
Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. (2024). RSC Advances, 14(11), 7485-7501. [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. (2025). Bioconjugate Chemistry. [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). CD Bioparticles. [Link]
-
Kim, C. H., & Park, H. S. (2015). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (103), e53102. [Link]
-
Witte, M. D., Kallemeijn, W. W., Aten, J., Li, K. Y., Strijland, A., de Groot, B. L., ... & van der Marel, G. A. (2012). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 17(8), 9405–9418. [Link]
-
Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. (2023). Applied Chemical Engineering, 3(1), 1-10. [Link]
-
Click chemistry efficiency differs between experiments? (2021). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
The responsible management of laboratory reagents is a cornerstone of scientific integrity and personnel safety. For researchers in biotechnology and drug development, handling complex bioconjugation reagents like N-(Azido-PEG3-)-N-Biotin-PEG4-methyl ester requires a nuanced understanding of their chemical properties to ensure safe disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounding every recommendation in established safety principles to protect both laboratory personnel and the environment.
The structure of this molecule, featuring a biotin handle, polyethylene glycol (PEG) spacers, and a terminal azide group, dictates its handling and disposal. While the biotin and PEG components are generally considered biocompatible and low-hazard, the presence of the azide functional group classifies this compound as hazardous and necessitates a specific, cautious approach to its disposal.[1]
Part 1: Hazard Assessment and Core Principles
A thorough understanding of the reagent's components is critical for a proper risk assessment. The primary hazard associated with N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester stems directly from its azide moiety.
| Component | Chemical Moiety | Hazard Profile | Disposal Consideration |
| Azide Group | -N₃ | Primary Hazard: Organic azides are energetic compounds that can be shock-sensitive and potentially explosive.[1] They can react with acids to form highly toxic and explosive hydrazoic acid (HN₃) and can form dangerously unstable metal azides with heavy metals like lead, copper, silver, and mercury, often found in plumbing.[2][3][4] | Must be treated as hazardous waste. NEVER dispose of down the drain.[2][5] Must be segregated from acids and metals.[3] |
| PEG Spacers | -(CH₂CH₂O)n- | Low Hazard: Polyethylene glycol is generally considered non-hazardous, biocompatible, and biodegradable.[6] | While low-risk, it should not be discharged into sewer systems in large quantities as it can affect wastewater treatment processes.[7][8] |
| Biotin | Vitamin B7 | Low Hazard: Biotin is a stable vitamin with no significant chemical hazards.[6][9] | Poses no specific disposal risk, but waste should be handled according to institutional protocols for chemical waste. |
Core Disposal Principles
Before handling any waste, adhere to these fundamental rules:
-
Treat All Waste as Hazardous: Due to the azide group, all materials containing or contaminated with this compound must be managed as hazardous chemical waste.[1][10]
-
Segregation is Critical: Always collect azide-containing waste in a dedicated container.[3][11] Never mix it with other waste streams, especially acidic waste or solutions containing heavy metal salts.[3]
-
Avoid Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the sink.[2][5] This practice poses a severe risk of forming explosive metal azides in drainage pipes.[4]
-
Consult Institutional Policy: Always follow the specific guidelines set by your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body.[12][13]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely collect and manage waste generated from the use of this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. Before handling the reagent or its waste, ensure you are wearing:
Step 2: Waste Collection and Segregation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material such as high-density polyethylene (HDPE).[1] Avoid containers with metal caps or components.
-
Collect All Forms of Waste: Place the following into the designated azide waste container:
-
Unused/Expired Reagent: Carefully transfer any solid powder or solutions. Avoid generating dust.[6]
-
Contaminated Solutions: Collect all solutions, including reaction mixtures and rinsates, that contain the compound.
-
Contaminated Labware: Dispose of all single-use items that have come into contact with the reagent, such as pipette tips, microfuge tubes, and weighing papers.[1][2]
-
Step 3: Container Labeling
Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the container.
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[13]
-
The label must clearly state:
-
"Hazardous Waste "
-
"Azide-Containing Waste "[1]
-
The full chemical name: "this compound"
-
List all other chemical constituents in the waste container.
-
The accumulation start date.
-
Step 4: Temporary Storage (Satellite Accumulation)
Store the sealed waste container in a designated and properly managed Satellite Accumulation Area (SAA) while it is being filled.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the azide waste container away from incompatible materials, particularly acids, heavy metals, and halogenated solvents.[1][3][5]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[13][16]
Step 5: Final Disposal
Once the container is full or you have finished the project, arrange for its final disposal.
-
Contact EHS: Follow your institution's procedures to request a waste pickup from the EHS department or a licensed hazardous waste disposal contractor.[1][5]
-
Documentation: Ensure all required paperwork is completed accurately for the waste transfer.
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital to mitigate risks.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill:
-
Small Spill (in a fume hood): If you are trained and it is safe to do so, confine the spill with absorbent pads.[5] For solid spills, carefully sweep up the material, avoiding dust generation, and place it in the designated azide waste container. For liquid spills, use an inert absorbent material like vermiculite or sand, then place it in the waste container.[17]
-
Large Spill / Spill Outside a Fume Hood: Evacuate the laboratory immediately.[5] Close the doors and post a warning sign. Contact your institution's EHS or emergency response team for cleanup.[5][11]
-
-
Decontamination: Clean the spill surface with a pH > 9 buffer solution, followed by 70% ethanol, collecting all cleaning materials as azide-contaminated waste.[5]
Part 4: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
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Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester
As a Senior Application Scientist, my priority is to empower your research by ensuring you can handle our products with the utmost confidence and safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for the safe handling of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester. Our goal is to explain the causality behind each safety measure, creating a self-validating system of protocols that protects you, your colleagues, and your research.
Foundational Hazard Assessment: Understanding the Reactivity
This compound is a powerful tool in bioconjugation and proteomics, primarily used as a PROTAC linker.[1] Its utility is derived from its functional groups: an azide for "click chemistry" and a biotin for affinity binding.[2] The primary hazard, and the focus of this guide, is the azido (-N₃) group .
The Dual Nature of the Azide Group
Organic azides are energetic compounds that present a dual hazard:
-
Potential Explosivity: Azides can decompose rapidly, sometimes explosively, when subjected to external energy like heat, shock, friction, or light.[3]
-
Acute Toxicity: The azide ion is acutely toxic, with a mechanism of action similar to cyanide. It can be fatal if inhaled, absorbed through the skin, or swallowed.[4][5][6]
Causality of Stability: Why This Molecule Requires Caution, Not Alarm
The stability of an organic azide is directly related to its molecular structure. A key principle for assessing stability is the "Rule of Six," which posits that a compound is relatively safe when there are at least six carbon atoms for each energetic group (like an azide).[7]
Let's analyze our molecule, C₃₀H₅₄N₆O₁₁S[8]:
-
Carbon Atoms (C): 30
-
Energetic Group: One azide (-N₃) group
With a ratio of 30 carbons to one azide group, this molecule is considered to have its energetic functionality sufficiently diluted, making it unlikely to be shock-sensitive or explosive under standard laboratory conditions.[7] However, this inherent stability does not negate the azide's acute toxicity or its potential to react dangerously under improper conditions. For instance, reaction with acids can form hydrazoic acid (HN₃), a highly toxic and explosive gas.[4][7] Similarly, contact with heavy metals (e.g., copper, lead, silver) can form dangerously explosive heavy metal azides, a critical consideration for both reaction setup and waste disposal.[4][9]
Core Directive: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling the compound, from initial retrieval from storage to the final disposal of waste.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles during procedures with a splash or pressurization risk.[10][11] | Protects against accidental splashes of the chemical or solvents. The azide group is a known irritant, and any chemical splash can cause serious eye damage. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Change gloves immediately if contaminated.[12][13] Consider double-gloving for handling neat powder. | Prevents dermal absorption, a primary route of exposure for the toxic azide ion.[5][14] Nitrile offers good protection against a range of common laboratory solvents used with this reagent. |
| Body Protection | A flame-resistant (FR) or 100% cotton laboratory coat, fully buttoned.[11] Long pants and closed-toe, solid-top shoes are mandatory.[15] | Protects skin from splashes and prevents contamination of personal clothing. Synthetic fabrics like polyester can melt and fuse to skin in a fire, whereas cotton or FR materials offer better protection.[11] |
| Respiratory Protection | Not typically required when handled within a certified chemical fume hood. If weighing outside a hood or if aerosolization is possible, a NIOSH-approved respirator is necessary.[13][16] | A fume hood provides the primary engineering control to prevent inhalation of any dust or aerosols, which is a significant exposure risk for toxic azides.[14] |
Operational Protocols: From Benchtop to Waste
Adherence to a strict, step-by-step operational plan is critical for safety and experimental integrity.
A. Engineering Controls & Work Area Preparation
-
Primary Containment: All handling of this compound, including weighing, reconstitution, and addition to reactions, must be performed inside a certified chemical fume hood.[14]
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[15]
-
Work Surface: Line the work surface in the fume hood with absorbent bench paper to contain any minor spills.[12]
-
Tool Selection: Use only plastic, glass, or ceramic spatulas for weighing and transferring the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides upon contact.[7][12]
B. Step-by-Step Handling Procedure
-
Acclimatization: Before opening, allow the sealed container to warm to room temperature to prevent condensation of atmospheric moisture, which could compromise the compound's integrity.
-
Weighing & Reconstitution:
-
Don all required PPE as outlined in the table above.
-
In the fume hood, carefully weigh the desired amount of the solid onto weighing paper using a non-metal spatula.
-
Transfer the solid to an appropriate vial for reconstitution.
-
Add the desired solvent. Avoid halogenated solvents like dichloromethane or chloroform, as they can react with azides to form dangerously unstable di- and tri-azidomethane.[3][7]
-
-
Reaction Setup:
-
When setting up reactions, avoid using glassware with ground glass joints where possible, as friction can be a source of ignition for azide compounds.[10][12]
-
Do not heat reactions containing this compound without a thorough risk assessment. Azides can decompose violently upon heating.[3]
-
Never concentrate an azide-containing solution to dryness via rotary evaporation or other methods.[10][12]
-
C. Storage
-
Store the compound in its original, tightly sealed container at the recommended temperature of -20°C.[17]
-
Ensure the storage location is dark, dry, and segregated from incompatible materials, especially acids, strong oxidizing agents, and heavy metal salts.[7][10]
Emergency and Disposal Plans
A. Spill Management
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Caption: Workflow for managing a small laboratory spill of the azide compound.
For any large spill, or a spill outside of a fume hood, evacuate the laboratory immediately and contact your institution's emergency response team.[12][18]
B. Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[5][14]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][15]
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the Safety Data Sheet (SDS) if available.[5][6]
C. Waste Disposal
Proper disposal is a critical final step to prevent accidental explosions or environmental contamination.
-
NEVER Pour Down the Drain: Azide solutions can react with lead or copper plumbing to form highly explosive metal azides.[4][9][14]
-
Segregated Waste Stream: All waste containing this compound (unused solutions, contaminated pipette tips, gloves, bench paper, etc.) must be collected in a dedicated, clearly labeled hazardous waste container.[7][18]
-
Labeling: The waste container must be labeled "Azide Contaminated Waste" and list all chemical constituents.
-
Avoid Incompatibles: Do not mix azide waste with acidic waste to prevent the formation of toxic hydrazoic acid.[7]
-
Final Disposal: Dispose of the collected waste through your institution's licensed Environmental Health and Safety (EHS) department.[7][18] While chemical deactivation procedures exist, they generate toxic gases and should only be performed by highly trained personnel with specific protocols.[5][14] For the vast majority of users, professional disposal is the safest and required method.
References
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- Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP).
- School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials.
- University of Illinois Division of Research Safety. (2019). Sodium Azide NaN3.
- University of Pittsburgh Environmental Health & Safety. (2013). Safe Handling of Azides.
- University of New Mexico Chemistry Department. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.
- Stanford Environmental Health & Safety. Information on Azide Compounds.
- University of Victoria Occupational Health, Safety & Environment. (2022). Azides.
- Yale Environmental Health & Safety. Sodium Azide.
- The Waite Campus, University of Adelaide. (2017). Hazard Alert: Use and disposal of inorganic azides.
- Centers for Disease Control and Prevention (CDC). (2024). Sodium Azide | Chemical Emergencies.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
